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Foundational

A Technical Guide to the Synthesis of Pyrrolo[1,2-b]pyridazine-6-carboxamide: Pathways, Mechanisms, and Protocols

This guide provides an in-depth exploration of the synthetic pathways leading to pyrrolo[1,2-b]pyridazine-6-carboxamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic pathways leading to pyrrolo[1,2-b]pyridazine-6-carboxamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical principles, explains the rationale behind methodological choices, and offers detailed, actionable protocols for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold, culminating in the targeted carboxamide derivative.

Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Core

The pyrrolo[1,2-b]pyridazine system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in the scientific community.[1] This interest stems from its versatile chemical nature and, more importantly, its prevalence in molecules exhibiting a wide array of biological activities.[2][3] Derivatives of this core structure have been investigated for their potential as antitumor, anti-inflammatory, antibacterial, and antidepressant agents.[2][3] Furthermore, their unique electronic properties have led to applications in materials science, particularly as fluorescent sensors and luminescent materials.[4][5]

The therapeutic potential of this scaffold is highlighted by its investigation in the development of inhibitors for critical biological targets, including Janus kinases (JAKs), HER-2 tyrosine kinase, and MEK inhibitors.[5][6] The functionalization of the pyrrolo[1,2-b]pyridazine ring, particularly at the 6-position with a carboxamide group, is a key strategy in medicinal chemistry to modulate solubility, introduce hydrogen bonding interactions, and fine-tune the pharmacological profile of lead compounds. This guide focuses on the primary synthetic routes to access this valuable molecular framework.

Core Synthetic Strategies for the Pyrrolo[1,2-b]pyridazine Scaffold

The construction of the fused bicyclic pyrrolo[1,2-b]pyridazine system can be broadly categorized into two primary strategies: cycloaddition reactions and multi-step condensation or domino sequences.

[3+2] Cycloaddition Reactions: The Workhorse Approach

The most versatile and widely employed method for synthesizing the pyrrolo[1,2-b]pyridazine core is the 1,3-dipolar cycloaddition reaction.[2] This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene) to form a five-membered ring. In this context, the pyridazine ring serves as the precursor to the 1,3-dipole.

Causality and Mechanistic Insight: This approach is favored for its efficiency and ability to construct the complex bicyclic system in a single, often regioselective, step. The reaction proceeds via a concerted mechanism where the pyridazinium ylide (the 1,3-dipole) reacts with an acetylenic or olefinic dipolarophile to form the pyrrole ring fused to the pyridazine core.[2]

There are two common methods for generating the key 1,3-dipole intermediate:

  • From Pyridazinium N-Ylides: Pyridazine is N-alkylated with an α-halo ketone, generating a pyridazinium salt. Subsequent deprotonation with a base generates the pyridazinium N-ylide in situ, which is immediately trapped by a dipolarophile.

  • From Mesoionic Oxazolo-pyridazinones (Münchnones): A more recent and elegant approach involves the in situ generation of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides (also known as münchnones) from 3(2H)-pyridazinone acids.[3][7] These mesoionic compounds are highly reactive 1,3-dipoles. Acetic anhydride is a common reagent choice as it serves as both a solvent and a dehydrating agent to cyclize the pyridazinone acid precursor into the active mesoionic intermediate.[3]

The general workflow for the cycloaddition pathway is illustrated below.

G cluster_0 Pathway A: Pyridazinium Ylide cluster_1 Pathway B: Mesoionic Münchnone cluster_2 A1 Pyridazine A3 Pyridazinium Salt A1->A3 + A2 α-Halo Ketone A2->A3 A5 Pyridazinium Ylide (1,3-Dipole) A3->A5 + A4 Base (e.g., Et3N) A4->A5 Product Pyrrolo[1,2-b]pyridazine Scaffold A5->Product + B1 3(2H)-Pyridazinone Acid B3 Mesoionic Oxazolo- pyridazinone (1,3-Dipole) B1->B3 + B2 Acetic Anhydride B2->B3 B3->Product + Dipolarophile Alkyne or Alkene Dipolarophile Dipolarophile->Product

Caption: General strategies for [3+2] cycloaddition synthesis.

Domino Coupling-Isomerization-Condensation Reaction

A novel and efficient alternative is the palladium/copper-catalyzed domino reaction. This cascade process combines multiple transformations into a single synthetic operation, which is advantageous for reducing waste and improving operational efficiency.

Causality and Mechanistic Insight: This pathway involves a sequence of a Sonogashira cross-coupling, an isomerization, and an intramolecular condensation.[8] The process begins with the Pd/Cu-catalyzed Sonogashira coupling of a 1-amino-2-bromopyrrole with a propargyl alcohol. This is followed by an isomerization of the alkyne intermediate, which then undergoes an intramolecular condensation to form the fused pyridazine ring, yielding the final pyrrolo[1,2-b]pyridazine product.[8] This method is particularly useful for creating highly functionalized derivatives starting from readily available pyrrole precursors.

G Start1 1-Amino-2-bromopyrrole Step1 Sonogashira Cross-Coupling Start1->Step1 Start2 (Hetero)aryl Propargyl Alcohol Start2->Step1 Catalyst Pd/Cu Catalyst Catalyst->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Isomerization Intermediate1->Step2 Intermediate2 Isomerized Intermediate Step2->Intermediate2 Step3 Intramolecular Condensation Intermediate2->Step3 Product Functionalized Pyrrolo[1,2-b]pyridazine Step3->Product

Caption: Domino Sonogashira coupling-condensation pathway.

Synthesis of Pyrrolo[1,2-b]pyridazine-6-carboxamide: A Proposed Pathway

Direct synthesis of the title compound is not commonly reported. A robust and logical approach involves a two-step sequence: first, the synthesis of a key intermediate, pyrrolo[1,2-b]pyridazine-6-carboxylic acid (or its ester), followed by amidation. The [3+2] cycloaddition is the most suitable method for constructing the required carboxylic acid intermediate.

G cluster_0 Step 1: Scaffold Construction via [3+2] Cycloaddition cluster_1 Step 2: Amidation Start1 Pyridazinium Ylide (or Mesoionic equivalent) Intermediate Methyl Pyrrolo[1,2-b]pyridazine -6-carboxylate Start1->Intermediate + Start2 Acetylenic Dipolarophile (e.g., Methyl Propiolate) Start2->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Acid Pyrrolo[1,2-b]pyridazine -6-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling Reagent (e.g., HATU, EDC) Acid->Coupling Product Pyrrolo[1,2-b]pyridazine -6-carboxamide Coupling->Product Amine Ammonia Source (e.g., NH₄Cl, base) Amine->Product

Caption: Proposed two-step synthesis of the target carboxamide.

Data Summary of Synthetic Approaches

The following table summarizes the key features of the primary synthetic strategies for the pyrrolo[1,2-b]pyridazine core.

Synthetic Pathway Key Starting Materials Core Reagents/Catalysts Key Advantages Reported Yields References
[3+2] Cycloaddition (Ylide) Pyridazine, α-Halo Ketones, AlkyneBase (e.g., Et₃N, K₂CO₃)High versatility, readily available starting materials.Moderate to Excellent[2]
[3+2] Cycloaddition (Münchnone) 3(2H)-Pyridazinone Acids, AlkyneAcetic AnhydrideIn situ generation of reactive dipole, clean reactions.41-52%[3][7]
Domino Reaction 1-Amino-2-bromopyrrole, Propargyl AlcoholPd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI)High efficiency (domino process), good for functionalization.Not specified[8]
Condensation 1-Aminopyrrole derivative, α,β-Unsaturated KetoneAcid catalyst (e.g., p-TSA)Builds upon pre-formed pyrrole rings.Not specified[4][9]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification critical for ensuring the integrity of the final compound.

Protocol 4.1: Synthesis of Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid Ester via [3+2] Cycloaddition

This protocol is adapted from the general method of generating mesoionic intermediates for cycloaddition.[3][7]

Objective: To synthesize a key ester intermediate, a precursor to the target carboxamide.

Materials:

  • Substituted 3(2H)-pyridazinone-acetic acid (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • Acetic anhydride (as solvent)

Procedure:

  • A mixture of the 3(2H)-pyridazinone-acetic acid (1.0 eq) and methyl propiolate (1.2 eq) is suspended in acetic anhydride.

  • Rationale: Acetic anhydride acts as both the solvent and the reagent to facilitate the dehydration and cyclization of the acid to the reactive mesoionic münchnone intermediate in situ.[3]

  • The reaction mixture is heated to 90 °C for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature. The excess acetic anhydride is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure methyl pyrrolo[1,2-b]pyridazine-6-carboxylate.

Protocol 4.2: Hydrolysis of the Ester to Carboxylic Acid

Objective: To convert the ester intermediate into the corresponding carboxylic acid.

Materials:

  • Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate (1.0 eq)

  • Sodium hydroxide (or Lithium hydroxide) (2-3 eq)

  • Methanol/Water or THF/Water solvent mixture

  • Hydrochloric acid (e.g., 1M HCl)

Procedure:

  • The ester is dissolved in a mixture of methanol and water (e.g., 3:1 v/v).

  • Sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled, and the organic solvent (methanol) is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH ~3-4 with 1M HCl.

  • Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

Protocol 4.3: Amidation to Pyrrolo[1,2-b]pyridazine-6-carboxamide

Objective: To convert the carboxylic acid to the final target primary amide.

Materials:

  • Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of pyrrolo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the amide coupling reagent (e.g., HATU, 1.1 eq) and a base such as DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

  • Rationale: This step activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is susceptible to nucleophilic attack.

  • In a separate flask, the ammonia source is prepared by adding DIPEA or another non-nucleophilic base (1.0 eq) to a suspension of ammonium chloride (1.5 eq) in DMF.

  • The activated acid solution is then added to the ammonia source mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the final pyrrolo[1,2-b]pyridazine-6-carboxamide.

Conclusion

The synthesis of pyrrolo[1,2-b]pyridazine-6-carboxamide is most effectively achieved through a strategic, multi-step approach. The robust and versatile [3+2] cycloaddition reaction provides a reliable entry point to the core scaffold, specifically to a 6-carboxylic acid or ester precursor. Subsequent standard transformations—hydrolysis followed by amide coupling—yield the target molecule. The choice of specific reagents and conditions, particularly for the initial cycloaddition, allows for considerable flexibility in introducing various substituents, making these pathways highly valuable for constructing libraries of analogues for structure-activity relationship studies in drug discovery and materials science.

References

  • Reddy, D. et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2011). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, D. et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2014). (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Available at: [Link]

  • Dumitrascu, F. et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. Available at: [Link]

  • Thieme. (N.D.). Synthesis of Pyrrolo[1,2-b]pyridazine. Thieme Science. Available at: [Link]

  • Dumitrascu, F. et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Popovici, L. et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Available at: [Link]

Sources

Exploratory

Novel Synthesis Methods for Pyrrolo[1,2-b]pyridazine Derivatives: A Guide for Advanced Medicinal and Materials Chemistry

An In-Depth Technical Guide Introduction: The pyrrolo[1,2-b]pyridazine core, a nitrogen-bridged heterocyclic system, is a scaffold of significant interest in contemporary drug discovery and materials science.[1] Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The pyrrolo[1,2-b]pyridazine core, a nitrogen-bridged heterocyclic system, is a scaffold of significant interest in contemporary drug discovery and materials science.[1] Its unique electronic structure and rigid conformation have led to derivatives exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[2] Furthermore, the inherent fluorescence of this system has made it a promising candidate for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[3][4]

Historically, the synthesis of this scaffold has been explored through various classical methods. However, the demand for greater molecular diversity, improved efficiency, and milder reaction conditions has catalyzed the development of novel and more sophisticated synthetic strategies. This guide provides an in-depth exploration of the most impactful modern methodologies for the synthesis of pyrrolo[1,2-b]pyridazine derivatives, focusing on the mechanistic rationale, practical application, and comparative advantages of each approach.

[3+2] Cycloaddition Strategies: The Cornerstone of Modern Synthesis

The most prolific and versatile approach to the pyrrolo[1,2-b]pyridazine core is the [3+2] cycloaddition reaction. This strategy involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile. The power of this method lies in its ability to rapidly construct the bicyclic system with a high degree of control over substitution patterns. Two primary classes of 1,3-dipoles are employed: pyridazinium N-ylides and mesoionic oxazolo-pyridazinones.

Synthesis via Pyridazinium N-Ylides

This method is predicated on the generation of a pyridazinium N-ylide, which serves as the 1,3-dipole. The ylide is typically formed in situ by the N-alkylation of pyridazine with an α-halo-carbonyl compound, followed by deprotonation with a mild base.[1][5] The resulting ylide readily reacts with electron-deficient alkynes or alkenes to yield the target scaffold after a subsequent oxidation/aromatization step.

Mechanistic Rationale: The choice of base is critical; it must be strong enough to deprotonate the pyridazinium salt but not so strong as to induce unwanted side reactions. Triethylamine (TEA) is commonly used.[5] The cycloaddition is highly regioselective, a feature that can be predicted and explained by Frontier Molecular Orbital (FMO) theory.[2] The reaction proceeds through a primary cycloadduct (a dihydropyrrolo[1,2-b]pyridazine), which spontaneously dehydrogenates under atmospheric oxygen to furnish the fully aromatic system.[5]

G cluster_0 cluster_1 pyridazine Pyridazine pyridazinium_salt Pyridazinium Salt pyridazine->pyridazinium_salt N-Alkylation alkyl_halide α-Halo Carbonyl (e.g., 2-Bromoacetophenone) alkyl_halide->pyridazinium_salt N-Alkylation ylide Pyridazinium N-Ylide (1,3-Dipole) pyridazinium_salt->ylide Deprotonation base Base (e.g., TEA) base->ylide Deprotonation cycloadduct Dihydropyrrolo[1,2-b]pyridazine (Primary Cycloadduct) ylide->cycloadduct [3+2] Cycloaddition dipolarophile Alkyne Dipolarophile (e.g., Ethyl Propiolate) dipolarophile->cycloadduct [3+2] Cycloaddition oxidation Oxidative Dehydrogenation cycloadduct->oxidation Aromatization product Pyrrolo[1,2-b]pyridazine oxidation->product

Fig 1: General workflow for [3+2] cycloaddition via pyridazinium N-ylides.

Experimental Protocol: Synthesis of 7-Aroyl-5-carboethoxy-pyrrolo[1,2-b]pyridazines [2]

  • Salt Formation: In a round-bottom flask, dissolve the appropriately substituted 2-bromoacetophenone (1.0 mmol) and pyridazine (1.0 mmol) in 10 mL of dichloromethane.

  • Reaction Initiation: Stir the mixture at room temperature for 24 hours to form the pyridazinium bromide salt.

  • Ylide Generation & Cycloaddition: Add ethyl propiolate (1.2 mmol) to the mixture, followed by the dropwise addition of triethylamine (1.5 mmol) over 10 minutes.

  • Reaction Monitoring: Continue stirring at room temperature for an additional 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the final product.

EntryAroyl Group (at C7)DipolarophileYield (%)
1BenzoylEthyl Propiolate52%
24-BromobenzoylEthyl Propiolate48%
34-NitrobenzoylEthyl Propiolate45%
44-MethoxybenzoylEthyl Propiolate50%
Table 1: Representative yields for the synthesis of 7-aroyl-5-carboethoxy-pyrrolo[1,2-b]pyridazines via the N-ylide method. Data adapted from Popovici et al.[5]
Synthesis via Mesoionic Oxazolo-pyridazinones (Münchnones)

An elegant alternative to N-ylides involves the use of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, commonly known as münchnones, as the 1,3-dipole.[4][6] These dipoles are generated in situ from the corresponding 3(2H)-pyridazinone acetic acids by cyclodehydration, typically using acetic anhydride.[6][7] The münchnone then undergoes a [3+2] cycloaddition with an acetylenic dipolarophile, followed by the extrusion of carbon dioxide to form the pyrrole ring of the final product.

Mechanistic Rationale: The use of acetic anhydride serves a dual purpose: it acts as the dehydrating agent to form the mesoionic intermediate and often serves as the reaction solvent.[7] This method is particularly effective for creating highly substituted pyrrolo[1,2-b]pyridazines. The regioselectivity of the cycloaddition is high, with the ester group of an unsymmetrical alkyne like methyl propiolate consistently adding to the 5-position of the final scaffold.[6][7] This regiochemical outcome is a key advantage for directed synthesis.

Experimental Protocol: Regioselective Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates [6]

  • Reactant Preparation: To a flask containing 3(2H)-pyridazinone-butanoic acid (1.0 mmol), add acetic anhydride (3 mL).

  • Mesoionic Intermediate Generation: Heat the mixture at 90 °C for 1 hour to facilitate the formation of the mesoionic oxazolo-pyridazinone.

  • Cycloaddition: Add methyl propiolate (1.2 mmol) to the reaction mixture.

  • Reaction Completion: Continue heating at 90 °C for an additional 3-4 hours, monitoring by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into cold water (20 mL).

  • Purification: Extract the aqueous mixture with dichloromethane (3 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum. Purify the resulting solid by recrystallization from ethanol to afford the pure pyrrolo[1,2-b]pyridazine derivative.

EntrySubstituent (Pyridazinone)DipolarophileYield (%)
16-(4-chlorophenyl)Methyl Propiolate52%
26-(4-chlorophenyl)Ethyl Propiolate48%
36-(4-methylphenyl)Methyl Propiolate45%
46-phenylEthyl Propiolate41%
Table 2: Yields for the synthesis of pyrrolo[1,2-b]pyridazines via the mesoionic oxazolo-pyridazinone pathway. Data sourced from Ivan et al.[6]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

In line with the principles of green chemistry, multicomponent reactions (MCRs) offer significant advantages by reducing reaction times, minimizing waste, and simplifying work-up procedures.[8] A highly effective one-pot, three-component synthesis of 5-acetyl-pyrrolo[1,2-b]pyridazines has been developed, combining pyridazine, a substituted 2-bromoacetophenone, and 1-butyn-3-one in a single step.[8][9]

Mechanistic Rationale: This reaction ingeniously combines the steps of N-alkylation and [3+2] cycloaddition into one pot. 1,2-Epoxybutane is a critical component, acting as both the reaction medium and a scavenger for the hydrobromic acid generated during the initial N-alkylation step.[8] This prevents the protonation of the pyridazine and facilitates the in situ deprotonation of the pyridazinium salt to form the reactive N-ylide, which is immediately trapped by the 1-butyn-3-one dipolarophile.

MCR_Workflow cluster_reactants Starting Materials pyridazine Pyridazine one_pot One-Pot Reaction Solvent: 1,2-Epoxybutane (Acid Scavenger) pyridazine->one_pot bromoacetophenone 2-Bromoacetophenone bromoacetophenone->one_pot butynone 1-Butyn-3-one butynone->one_pot product 5-Acetyl-pyrrolo[1,2-b]pyridazine one_pot->product MCR Synthesis

Fig 2: Logical workflow of the one-pot, three-component synthesis.

Experimental Protocol: One-Pot Synthesis of 5-Acetyl-pyrrolo[1,2-b]pyridazines [8]

  • Reaction Setup: In a sealed tube, combine pyridazine (1.0 mmol), the desired 2-bromoacetophenone (1.0 mmol), and 1-butyn-3-one (1.2 mmol).

  • Solvent/Scavenger Addition: Add 1,2-epoxybutane (5 mL) to the mixture.

  • Reaction: Seal the tube and stir the mixture at room temperature for 72 hours.

  • Isolation: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the desired 5-acetyl-pyrrolo[1,2-b]pyridazine.

Palladium/Copper-Catalyzed Domino Reactions

For the synthesis of highly functionalized derivatives, domino (or cascade) reactions provide a powerful and elegant tool. A novel Pd/Cu-catalyzed domino process has been developed for synthesizing pyrrolo[1,2-b]pyridazines from readily available (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles.[10]

Mechanistic Rationale: This sophisticated sequence showcases the power of tandem catalysis. The process is initiated by a Sonogashira cross-coupling reaction between the 1-amino-2-bromopyrrole and the propargyl alcohol. This is followed by a base-catalyzed isomerization of the resulting alkyne to an allene intermediate. The sequence culminates in an intramolecular condensation reaction, where the amino group on the pyrrole attacks one of the allene carbons, leading to cyclization and formation of the pyridazine ring. The entire cascade occurs in a single pot, offering high atom economy and synthetic efficiency.

Domino_Reaction start_mat1 1-Amino-2-bromopyrrole step1 Sonogashira Cross-Coupling start_mat1->step1 start_mat2 Propargyl Alcohol start_mat2->step1 catalysts Pd(PPh3)2Cl2 / CuI Base (e.g., Et3N) catalysts->step1 intermediate1 Coupled Alkyne Intermediate step1->intermediate1 step2 Isomerization intermediate1->step2 Base-catalyzed intermediate2 Allene Intermediate step2->intermediate2 step3 Intramolecular Condensation intermediate2->step3 Cyclization product Functionalized Pyrrolo[1,2-b]pyridazine step3->product

Fig 3: Sequential steps in the Pd/Cu-catalyzed domino synthesis.

This method provides access to derivatives that would be difficult to obtain through other routes, highlighting the importance of developing catalytic cascade reactions for complex heterocyclic synthesis.

Conclusion

The synthesis of pyrrolo[1,2-b]pyridazines has evolved significantly, moving from classical condensation methods to highly efficient and versatile strategies.[1][3] Modern approaches, particularly those based on [3+2] cycloadditions of N-ylides and mesoionic compounds, have become the methods of choice for their reliability and broad substrate scope.[2][6] Furthermore, the advent of multicomponent and domino reactions represents the frontier of this field, offering unparalleled efficiency and elegance.[8][10] For researchers and professionals in drug development and materials science, a thorough understanding of these novel synthetic methods is crucial for accessing new chemical space and unlocking the full potential of the pyrrolo[1,2-b]pyridazine scaffold.

References

  • Al-Tel, T. H. (2010). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Molecules, 15(10), 7316-7328. [Link]

  • Mendogralo, E. Yu., Shcherbakov, R. O., Sorotskaja, L. N., & Uchuskin, M. G. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Mendeleev Communications, 35(3), 241–248. [Link]

  • Mangalagiu, I. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]

  • Ivan, B.-C., Barbuceanu, S.-F., Hotnog, C. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11729. [Link]

  • Pautard-Cooper, A., & Wibbeling, B. (2011). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 9(15), 5468-5474. [Link]

  • Dumitraşcu, F., Drăghici, B., Căproiu, M. T., & Amăriucăi-Mantu, D. (2011). NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Revue Roumaine de Chimie, 56(9), 923-927. [Link]

  • Ivan, B.-C., Barbuceanu, S.-F., Hotnog, C. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). The [3 + 2] cycloaddition of pyrrolo[1,2-b]pyridazine derivatives 4a–t. [Link]

  • ResearchGate. (n.d.). New pyrrolo[1,2-b]pyridazine derivatives. [Link]

  • Dumitraşcu, F., & Mangalagiu, I. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(i), 232-270. [Link]

  • Caira, M. R., Dumitraşcu, F., Drăghici, C., & Căproiu, M. T. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 360-365. [Link]

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Foundational

Mechanism of Action of Pyrrolo[1,2-b]pyridazine Carboxamides: A Technical Guide for Targeted JAK3/TYK2 Inhibition

Executive Summary Pyrrolo[1,2-b]pyridazine-3-carboxamides represent a rationally designed class of small-molecule kinase inhibitors targeting the Janus kinase (JAK) family, with a pronounced functional selectivity for JA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[1,2-b]pyridazine-3-carboxamides represent a rationally designed class of small-molecule kinase inhibitors targeting the Janus kinase (JAK) family, with a pronounced functional selectivity for JAK3 and TYK2 over JAK2[1]. By acting as ATP-competitive mimetics within the kinase hinge region, these compounds effectively uncouple the JAK3-JAK1 signaling axis[2]. This technical guide explores the structural rationale, mechanism of action, and the self-validating experimental workflows required to evaluate these immunomodulatory agents in drug development.

The Rationale for JAK3 Selectivity

The JAK-STAT pathway is central to cytokine receptor signaling and immune system regulation. However, first-generation pan-JAK inhibitors often present dose-limiting hematologic toxicities (e.g., anemia, neutropenia). This toxicity is primarily driven by the off-target inhibition of JAK2, which is critical for erythropoietin (EPO) and thrombopoietin (TPO) signaling.

JAK3, conversely, is uniquely associated with the common gamma chain (γc) of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21)[3]. Because γc is predominantly expressed in lymphoid cells, selectively inhibiting JAK3 provides a mechanism to achieve potent immunosuppression—highly desirable for treating autoimmune diseases and preventing transplant rejection—without disrupting JAK2-mediated hematopoiesis[1].

Chemical Scaffold and Structural Biology

The core pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold was computationally and empirically optimized to exploit the unique topology of the JAK3 ATP-binding pocket[1].

  • Hinge Binding : The pyrrolopyridazine core acts as an ATP mimetic, forming critical hydrogen bonds with the kinase hinge region[2].

  • C4 Substitution : Preliminary structure-activity relationship (SAR) studies identified (R)-(2,2-dimethylcyclopentyl)amine as a preferred C4 substituent on the pyrrolopyridazine core (Compound 3b)[1].

  • Optimization Trajectory : The incorporation of an amino group at the 3-position of the cyclopentane ring yielded a series of potent JAK3 inhibitors (Compounds 4g–4j)[4]. Further refinement led to Compound 5g, an orally bioavailable (2-fluoro-2-methylcyclopentyl)amino analogue. This specific modification resulted in a nanomolar inhibitor of both JAK3 and TYK2[1].

Mechanism of Action (MoA)

The MoA of pyrrolo[1,2-b]pyridazine carboxamides is rooted in competitive antagonism at the ATP-binding site of the JAK3 catalytic domain (JH1)[5].

  • Receptor Engagement : Cytokines (e.g., IL-2) bind to their respective extracellular receptors, inducing multimerization of the receptor subunits (including the γc chain).

  • Kinase Inhibition : The inhibitor occupies the ATP pocket of JAK3, preventing the trans-phosphorylation of the associated JAK1/JAK3 heterodimer.

  • Signal Abrogation : Without active JAK3, downstream Signal Transducers and Activators of Transcription (STAT) proteins cannot be phosphorylated.

  • Transcriptional Blockade : The unphosphorylated STAT proteins fail to dimerize and translocate to the nucleus, halting the transcription of pro-inflammatory cytokines such as IFNγ[1].

JAK_STAT Cytokine γc Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor (Common γ Chain) Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Recruits JAK3 JAK3 Receptor->JAK3 Recruits STAT STAT Proteins (Phosphorylation) JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Inhibitor Pyrrolo[1,2-b]pyridazine Carboxamides Inhibitor->JAK3 ATP-competitive Inhibition Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Fig 1: JAK-STAT signaling pathway illustrating targeted ATP-competitive inhibition of JAK3.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of pyrrolo[1,2-b]pyridazine carboxamides requires a self-validating system that confirms both biochemical potency and cellular functional selectivity.

Protocol 1: Biochemical Kinase Profiling (IC50 Determination)

Causality: Establishing baseline ATP-competitive inhibition requires an isolated system free of cellular permeability variables. Methodology:

  • Preparation : Dilute recombinant human kinase domains (JAK1, JAK2, JAK3, TYK2) in an assay buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, and 0.01% Tween-20[2].

  • Compound Incubation : Dispense serial dilutions of the pyrrolo[1,2-b]pyridazine carboxamide into the assay plate.

  • Reaction Initiation : Add ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to ensure competitive binding conditions, alongside a specific peptide substrate.

  • Detection : Measure substrate phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation : Calculate IC50 values via non-linear regression. A valid selective candidate must demonstrate a high biochemical selectivity window for JAK3 over JAK2.

Protocol 2: IL-2 Induced IFNγ Whole Blood Assay

Causality: Biochemical potency does not always translate to cellular efficacy. This assay validates functional blockade of the γc pathway in a physiological matrix (whole blood), accounting for plasma protein binding and cell penetration[1]. Methodology:

  • Sample Collection : Collect human whole blood in heparinized tubes.

  • Pre-incubation : Aliquot the blood and pre-incubate with serial dilutions of the inhibitor (e.g., Compound 5g) for 1 hour at 37°C.

  • Stimulation : Add recombinant human IL-2 to activate the JAK1/JAK3 pathway. (Self-Validation Step: Run a parallel counter-screen using GM-CSF to stimulate the JAK2 pathway).

  • Quantification : After 18–24 hours, centrifuge the samples to isolate plasma. Quantify IFNγ production using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis : Determine the functional IC50. Successful candidates (like 4g-4j) will potently inhibit IFNγ production while sparing GM-CSF-induced signaling, proving functional selectivity for the JAK3-JAK1 pathway relative to JAK2[1].

Workflow Synthesis Compound Synthesis Biochem Biochemical Assay (Recombinant Kinases) Synthesis->Biochem IC50 Determination Cellular Cellular Assay (IL-2 induced IFNγ) Biochem->Cellular Active Hits Selectivity Selectivity Profiling (vs JAK2/GM-CSF) Cellular->Selectivity Functional Data Lead Lead Candidate Selection Selectivity->Lead High JAK3 Selectivity

Fig 2: Self-validating experimental workflow for identifying functionally selective JAK3 inhibitors.

Quantitative Data Presentation

The following table summarizes the structural optimization trajectory of the pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold, highlighting the shift toward potent, functionally selective JAK3 inhibition[1].

Compound SeriesC4 Substituent ModificationJAK3 AffinityJAK2 AffinitySelectivity Profile (JAK3 vs JAK2)Whole Blood Assay Activity (IL-2 induced IFNγ)
3b (Core) (R)-(2,2-dimethylcyclopentyl)amineActiveWeakModerateSub-optimal
4g–4j Amino-substituted cyclopentanePotentWeakHighPotent Inhibition
5g (Lead) (2-fluoro-2-methylcyclopentyl)aminoNanomolarWeakHighActive (Orally Bioavailable)

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Exploratory

An In-Depth Technical Guide on the Biological Activity of Substituted Pyrrolo[1,2-b]pyridazine-6-carboxamides

Abstract: The pyrrolo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide focuses spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrrolo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide focuses specifically on substituted pyrrolo[1,2-b]pyridazine-6-carboxamides, a subclass that has shown promise in various therapeutic areas, particularly oncology and inflammation. We will delve into the synthetic methodologies for accessing this core, explore its key biological targets, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical series.

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

The fusion of a pyrrole ring with a pyridazine ring creates the pyrrolo[1,2-b]pyridazine system, a nitrogen-rich bridgehead heterocycle. This unique arrangement imparts favorable physicochemical properties and a three-dimensional architecture that allows for precise interactions with various biological targets.

A Privileged and Versatile Structure

The pyridazine core itself is a key component in numerous marketed drugs, noted for a wide array of pharmacological effects including anticancer, anti-inflammatory, and antihypertensive activities.[1][2][3] The fusion of the pyrrole ring to this core expands its chemical space and potential for biological activity, leading to compounds investigated as inhibitors of Janus kinase (JAK), Poly (ADP-ribose) polymerase (PARP), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[4][5][6]

The Strategic Importance of the 6-Carboxamide Moiety

While substitutions around the pyrrolo[1,2-b]pyridazine ring are crucial for tuning activity, the carboxamide functional group, particularly at the 6-position, often serves as a key pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active sites of target proteins. This guide will focus on derivatives where this moiety is central to the observed biological effects.

Synthetic Strategies for Core Construction

Accessing the pyrrolo[1,2-b]pyridazine scaffold is critical for exploring its therapeutic potential. The most robust and widely employed method is the [3+2] dipolar cycloaddition reaction.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

A highly effective strategy involves the reaction of pyridazinium ylides or related mesoionic compounds (such as oxazolo-pyridazinones) with substituted alkynes.[1][2] The process typically begins with 3(2H)-pyridazinone acids, which are cyclized in the presence of a dehydrating agent like acetic anhydride to generate a mesoionic 1,3-dipole in situ.[1][2] This reactive intermediate then undergoes a cycloaddition with an alkyne dipolarophile to regioselectively form the pyrrolo[1,2-b]pyridazine core.[1] Subsequent functional group manipulations, such as amide coupling to a carboxylic acid at the 6-position, yield the final target compounds.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the 1,3-dipolar cycloaddition approach to synthesize the core scaffold, which can then be derivatized to the target carboxamides.

G A Starting Material: 3(2H)-Pyridazinone Acid B In Situ Generation of Mesoionic 1,3-Dipole A->B Acetic Anhydride D [3+2] Dipolar Cycloaddition Reaction B->D C Dipolarophile: Substituted Alkyne C->D E Pyrrolo[1,2-b]pyridazine Core Structure D->E F Functional Group Manipulation (e.g., Hydrolysis) E->F G Pyrrolo[1,2-b]pyridazine- 6-carboxylic acid F->G H Amide Coupling G->H I Final Product: Substituted Pyrrolo[1,2-b]pyridazine- 6-carboxamide H->I G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell a Single-Strand DNA Break b PARP-1 Mediated Repair (BER) a->b c DNA Integrity Maintained b->c d Single-Strand DNA Break e PARP-1 d->e f Replication Fork Collapse e->f BER g Double-Strand DNA Break f->g h Defective HR Repair g->h i Cell Death (Apoptosis) h->i inhibitor Pyrrolo[1,2-b]pyridazine -6-carboxamide inhibitor->e Inhibition

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Foundational

Pyrrolo[1,2-b]pyridazine Scaffold in Drug Discovery: Synthesis, SAR, and Target-Specific Applications

Executive Summary The pyrrolo[1,2-b]pyridazine scaffold has emerged as a highly privileged bicyclic system in modern medicinal chemistry. Formally derived from the condensation of an electron-rich pyrrole with an electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a highly privileged bicyclic system in modern medicinal chemistry. Formally derived from the condensation of an electron-rich pyrrole with an electron-deficient pyridazine, this N-bridgehead aromatic heterocycle (also known as 5-azaindolizine) exhibits unique physicochemical properties. Its strict planar conformation, extended π-conjugation, and versatile hydrogen-bond acceptor profile make it an ideal pharmacophore for occupying the narrow, hydrophobic ATP-binding pockets of kinases or the distinct allosteric sites of structural proteins[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will explore the causality behind the synthetic methodologies used to construct this scaffold and the mechanistic rationale driving its application in targeted therapies—specifically as Janus kinase (JAK) inhibitors, MEK inhibitors, and tubulin polymerization disruptors.

Scaffold Rationale & Physicochemical Profiling

The utility of the pyrrolo[1,2-b]pyridazine core in drug discovery is not accidental; it is driven by its inherent thermodynamic and spatial characteristics:

  • Planarity and π-π Stacking: X-ray crystallographic studies of pyrrolo[1,2-b]pyridazine derivatives reveal an interplanar spacing of approximately 3.400 Å [2]. This planar architecture facilitates strong π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) within target protein binding sites.

  • Hydrogen-Bonding Network: The nitrogen atoms at positions 1 and 5 (depending on numbering conventions) act as critical hydrogen-bond acceptors, allowing the scaffold to anchor itself to the hinge region of kinases.

  • Modularity: The core can be selectively functionalized at the C2, C4, and C6 positions, allowing medicinal chemists to fine-tune the steric bulk and electronic distribution to achieve high target selectivity (e.g., differentiating between JAK1, JAK2, and JAK3) [3].

Synthetic Methodologies: The Causality of Chemistry

The synthesis of the pyrrolo[1,2-b]pyridazine core relies heavily on cycloaddition chemistry. The most robust and widely adopted approach is the 1,3-dipolar cycloaddition of pyridazinium N-ylides with acetylenic dipolarophiles. The causality here is driven by orbital symmetry: the HOMO of the electron-rich N-ylide perfectly overlaps with the LUMO of the electron-deficient alkyne, driving a rapid, regioselective [3+2] cycloaddition [4].

Protocol 1: General Synthesis via 1,3-Dipolar Cycloaddition

This protocol is designed as a self-validating system; the spontaneous color change and gas evolution (if decarboxylation occurs) serve as internal checkpoints for reaction progression.

  • Quaternization (Precursor Formation):

    • Step: Dissolve pyridazine (1.0 eq) and an alkylating agent such as 2-bromoacetophenone (1.1 eq) in anhydrous acetone. Reflux for 4 hours.

    • Rationale: The lone pair of the less sterically hindered pyridazine nitrogen attacks the alkyl halide via an SN​2 mechanism, forming a stable 1-(2-oxo-2-phenylethyl)pyridazin-1-ium bromide salt.

  • Ylide Generation (In Situ):

    • Step: Suspend the pyridazinium salt in dichloromethane (DCM) at 0 °C. Add a mild base like 1,2-epoxybutane or triethylamine (1.5 eq).

    • Rationale: The base deprotonates the acidic methylene carbon adjacent to the carbonyl and the positively charged nitrogen, generating the reactive pyridazinium N-ylide.

  • Cycloaddition & Aromatization:

    • Step: Dropwise add an acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.2 eq). Stir at room temperature for 12 hours.

    • Rationale: The [3+2] cycloaddition forms a primary cycloadduct, which rapidly undergoes spontaneous oxidative dehydrogenation (often driven by atmospheric oxygen or the addition of an oxidant like DDQ) to restore aromaticity, yielding the highly stable pyrrolo[1,2-b]pyridazine core.

  • Validation: Purify via silica gel chromatography. Confirm the regioselectivity via 1H -NMR (coupling constants of the pyrrole protons) and X-ray diffraction.

G Pyridazine Pyridazine Derivatives Ylide Pyridazinium N-ylide Intermediate Pyridazine->Ylide Alkylating Alkylating Agent (e.g., α-haloketone) Alkylating->Ylide N-alkylation Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Alkyne Acetylenic Dipolarophile (e.g., DMAD) Alkyne->Cycloaddition [3+2] Reaction Scaffold Pyrrolo[1,2-b]pyridazine Scaffold Cycloaddition->Scaffold Oxidation/Aromatization Functionalization C4/C6 Functionalization (SAR Optimization) Scaffold->Functionalization Drug Design

Caption: Synthetic workflow and logic for constructing the pyrrolo[1,2-b]pyridazine scaffold.

Target-Specific Drug Discovery & SAR

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is critical in immune function signaling. A rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold was discovered as a highly potent class of JAK inhibitors [3].

The mechanistic challenge in JAK inhibitor design is achieving selectivity (e.g., targeting JAK3 over JAK2 to avoid anemia and neutropenia). Researchers found that substitution at the C4 position of the pyrrolopyridazine core dictates this selectivity.

Table 1: SAR Summary of Pyrrolo[1,2-b]pyridazine-3-carboxamides as JAK Inhibitors [3]

Compound VariantC4 SubstituentBiological Activity / IC50 ProfileSelectivity Profile
Initial Hit (3b) (R)-(2,2-dimethylcyclopentyl)aminePotent JAK3 inhibitionModerate
Analogues (4g-4j) 3-amino-cyclopentyl derivativesPotent inhibition of IFNγ productionHigh JAK3/JAK1 vs. JAK2
Lead (5g) (2-fluoro-2-methylcyclopentyl)aminoNanomolar inhibitor of JAK3 and TYK2Functionally selective for JAK3/JAK1
Optimized (10a) Aryl/heteroaryl addition at C6JAK3 IC50 < 0.1 nMMaintained high selectivity
Protocol 2: JAK3 Functional Selectivity Assay (IL-2 Induced Whole Blood Assay)

To validate the efficacy of these compounds, an IL-2 induced whole blood assay is utilized. This protocol is a self-validating phenotypic assay because it measures the downstream phosphorylation of STAT5, directly proving target engagement in a complex biological matrix.

  • Matrix Preparation: Collect human whole blood in sodium heparin tubes to prevent coagulation while preserving kinase activity.

  • Compound Incubation: Aliquot 90 µL of blood per well into a 96-well plate. Add 10 µL of the pyrrolo[1,2-b]pyridazine test compound (serially diluted in DMSO/PBS). Incubate for 1 hour at 37 °C to allow the compound to permeate the lymphocytes and bind the JAK3 ATP pocket.

  • Pathway Stimulation: Add recombinant human IL-2. Rationale: IL-2 binds to the IL-2 receptor (gamma chain), specifically recruiting and activating JAK1 and JAK3, which subsequently phosphorylate STAT5. Incubate for 15 minutes.

  • Fixation & Permeabilization: Add a specialized lyse/fix buffer to lyse erythrocytes and fix leukocytes. Permeabilize the cells with ice-cold methanol to allow intracellular antibody access.

  • Quantification: Stain with a fluorophore-conjugated anti-phospho-STAT5 (pSTAT5) antibody. Analyze via flow cytometry. The reduction in pSTAT5 fluorescence intensity directly correlates with the compound's IC50.

G IL2 IL-2 Cytokine Receptor IL-2 Receptor (Gamma Chain) IL2->Receptor Binds JAK1 JAK1 Receptor->JAK1 Recruits JAK3 JAK3 Receptor->JAK3 Recruits STAT5 STAT5 (Monomer) JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates Inhibitor Pyrrolo[1,2-b]pyridazine JAK3 Inhibitor Inhibitor->JAK3 Blocks ATP Site pSTAT5 Phospho-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus: Gene Transcription pSTAT5->Nucleus Translocation

Caption: Mechanism of action: Pyrrolo[1,2-b]pyridazine inhibitors blocking the JAK3/STAT5 signaling pathway.

Tubulin Polymerization Inhibitors (Anticancer)

Beyond kinases, the pyrrolo[1,2-b]pyridazine scaffold has been successfully utilized to target structural proteins. By replacing the 3′-hydroxy-4′-methoxyphenyl ring of the known anticancer agent phenstatin with a pyrrolo[1,2-b]pyridazine moiety, researchers created potent tubulin polymerization inhibitors [5].

  • Mechanistic Rationale: The modified scaffold mimics the spatial geometry of colchicine. Docking experiments confirm that the planar pyrrolopyridazine core inserts perfectly into the colchicine binding site of tubulin, disrupting the dynamic equilibrium of microtubule assembly.

  • Efficacy: In vitro evaluations against the NCI-60 human tumor cell line panel demonstrated that these derivatives possess potent antiproliferative activity, with GI50​ values < 100 nM across colon, ovarian, renal, and breast cancer lines [5].

Conclusion & Future Perspectives

The pyrrolo[1,2-b]pyridazine scaffold is a masterclass in rational drug design. Its synthetic accessibility via 1,3-dipolar cycloaddition allows for rapid library generation, while its rigid, planar geometry and hydrogen-bonding capabilities make it a highly tunable pharmacophore. Whether acting as a highly selective JAK3 inhibitor for autoimmune diseases or a tubulin-disrupting agent for oncology, the causality between its structural properties and biological efficacy is undeniable. Future drug discovery efforts will likely leverage this scaffold in the development of PROTACs (Proteolysis Targeting Chimeras), utilizing its high-affinity kinase binding to recruit ubiquitin ligases.

References

  • Dumitrascu, F., et al. (2008). "Pyrrolo[1,2-b]pyridazines. A revisit." Arkivoc. Available at:[Link]

  • Dumitrascu, F., et al. (2023). "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." MDPI Molecules. Available at:[Link]

  • Duan, J. J.-W., et al. (2014). "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ResearchGate. (2024). "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective." ResearchGate. Available at:[Link]

  • Butnariu, R. M., et al. (2019). "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Exploratory

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-b]pyridazine Analogs The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridgehead aromatic heterocycle formed by the fusion of a pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-b]pyridazine Analogs

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridgehead aromatic heterocycle formed by the fusion of a pyrrole and a pyridazine ring, has emerged as a "privileged structure" in modern drug discovery.[1] Its rigid, planar geometry and rich electronic features make it an ideal framework for developing potent and selective modulators of various biological targets. This versatility has led to the discovery of pyrrolo[1,2-b]pyridazine analogs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-anxiety properties.[2][3] Notably, this core has been successfully exploited to generate highly specific inhibitors of key enzymes such as Janus kinases (JAKs), Mitogen-Activated Protein Kinase Kinases (MEKs), and Poly (ADP-ribose) polymerase (PARP), as well as antagonists for receptors like the Corticotropin-Releasing Factor 1 (CRF1) receptor.[4][5][6][7][8]

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for this important class of compounds. By dissecting how specific structural modifications at various positions on the pyrrolo[1,2-b]pyridazine core influence biological activity, we aim to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding to guide future design and optimization efforts.

The Core Scaffold: Numbering and Synthetic Foundations

A clear understanding of the SAR begins with the fundamental structure and its synthesis. The pyrrolo[1,2-b]pyridazine ring system is numbered as shown below, which is essential for discussing the placement of various substituents.[9]

Caption: Standard numbering of the pyrrolo[1,2-b]pyridazine scaffold.

The synthesis of these analogs generally follows two main pathways: construction from a pyridazine precursor or from a pyrrole derivative.[10] Among the most productive methods is the [3+2] dipolar cycloaddition reaction, which often involves the in situ generation of pyridazinium ylides or mesoionic intermediates that react with dipolarophiles like activated alkynes.[1][4] This robust strategy allows for the regioselective installation of substituents, a critical aspect for systematic SAR exploration.

Structure-Activity Relationship (SAR) Analysis by Biological Target

The SAR of pyrrolo[1,2-b]pyridazine analogs is highly dependent on the specific biological target. Below, we explore the key structural determinants of activity for several major therapeutic areas.

A. Kinase Inhibitors: Targeting Intracellular Signaling

Kinases are a major focus for this scaffold, with distinct SAR profiles for different kinase families.

A series of pyrrolo[1,2-b]pyridazine-3-carboxamides has been identified as potent JAK inhibitors, crucial for modulating cytokine signaling in autoimmune diseases.[11][12]

  • C4 Position: The substituent at the C4 position is critical for potency. Early studies identified that a bulky, cyclic amine, specifically (R)-(2,2-dimethylcyclopentyl)amine, is a preferred substituent for engaging the kinase active site.[11][13]

  • C3 Position: The core is derivatized as a carboxamide at the C3 position, which serves as a key interaction point.

  • Cyclopentyl Ring Modification: Further optimization of the C4 substituent led to significant gains in potency and selectivity. Incorporating an amino group at the 3-position of the cyclopentane ring yielded a series of potent JAK3 inhibitors.[11][12] A subsequent, rationally designed modification—the introduction of a fluorine atom to create a (2-fluoro-2-methylcyclopentyl)amino analog—produced a nanomolar inhibitor of both JAK3 and TYK2 with excellent oral bioavailability and functional selectivity over JAK2.[11][12]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Pyrrolo Pyrrolo[1,2-b]pyridazine Inhibitor Pyrrolo->JAK Inhibits Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Regulates Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis S1 Step 1: Precursor Selection (Pyridazinone Acid) S2 Step 2: [3+2] Cycloaddition with Alkyne Dipolarophile S1->S2 S3 Step 3: Purification (Column Chromatography) S2->S3 S4 Step 4: Structural Validation (NMR, MS, X-ray) S3->S4 B2 Step 6: Compound Treatment (Dose-Response) S4->B2 Validated Analogs B1 Step 5: Cell Seeding (96-well plates) B1->B2 B3 Step 7: MTS Assay (Cell Viability) B2->B3 B4 Step 8: Data Analysis (IC50 Calculation) B3->B4 SAR Step 9: Structure-Activity Relationship Determination B4->SAR Activity Data

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Foundational

Fluorescent properties of pyrrolo[1,2-b]pyridazine derivatives

An In-Depth Technical Guide to the Fluorescent Properties of Pyrrolo[1,2-b]pyridazine Derivatives Foreword: Unveiling the Luminescent Core The pyrrolo[1,2-b]pyridazine scaffold, a fused N-bridgehead aromatic heterocycle,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fluorescent Properties of Pyrrolo[1,2-b]pyridazine Derivatives

Foreword: Unveiling the Luminescent Core

The pyrrolo[1,2-b]pyridazine scaffold, a fused N-bridgehead aromatic heterocycle, represents a class of compounds that has garnered significant and sustained interest from both academic and industrial researchers. While its derivatives are recognized for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties, it is their remarkable and highly tunable fluorescent properties that have opened up new frontiers in materials science, bioimaging, and sensor technology.[1][2][3][4] These molecules are not merely fluorescent; they are sophisticated systems whose optical outputs can be rationally designed and controlled through precise synthetic modifications.[5]

This guide is structured to move beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding of why these molecules fluoresce, how their properties can be modulated, and what experimental workflows are necessary to reliably characterize them. We will explore the causal relationships between molecular structure and photophysical behavior, detail robust synthetic and analytical protocols, and discuss the practical applications that these fascinating compounds enable.

The Electronic Basis of Fluorescence in Pyrrolo[1,2-b]pyridazines

The inherent fluorescence of the pyrrolo[1,2-b]pyridazine system originates from its rigid, planar structure and its extensive, delocalized π-electron system.[6] The fusion of the electron-rich pyrrole ring with the electron-deficient pyridazine ring creates an intramolecular electronic landscape conducive to strong light absorption and subsequent radiative decay.

Key Photophysical Parameters:

  • Absorption (λabs) and Emission (λem) Maxima: These wavelengths correspond to the energy required to excite the molecule to a higher electronic state (S1) and the energy released as a photon upon its return to the ground state (S0), respectively.

  • Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0, or 100%) is a hallmark of a superior fluorophore.[5]

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is often desirable as it minimizes self-absorption and simplifies the optical setup for detection.

  • Solvatochromism: The phenomenon where the absorption and emission spectra of a compound shift in response to the polarity of its solvent environment.[7] This property is particularly valuable for developing environmental sensors.

The expansion of the π-electron system through the addition of conjugated substituents is a key strategy for tuning these properties, particularly for red-shifting the emission to longer wavelengths and designing novel optically active materials.[5][6]

Synthetic Strategies: Building the Fluorescent Scaffold

The ability to rationally design fluorescent pyrrolo[1,2-b]pyridazines hinges on robust and versatile synthetic methodologies. The 1,3-dipolar cycloaddition reaction stands out as one of the most powerful and widely employed methods for constructing this heterocyclic core.[3][5][8]

Core Methodology: 1,3-Dipolar Cycloaddition

This strategy involves the reaction of a pyridazine-based 1,3-dipole with a dipolarophile, typically an activated alkyne such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate.[4][5] The 1,3-dipole is often a mesoionic oxazolo-pyridazinone (also known as a münchnone), which can be generated in situ from a corresponding 3(2H)pyridazinone acid precursor.[3][4][8]

The elegance of this approach lies in its regioselectivity and efficiency. The reaction proceeds through a tricyclic intermediate which then eliminates carbon dioxide to yield the stable aromatic pyrrolo[1,2-b]pyridazine system.[3]

G cluster_synthesis Workflow: 1,3-Dipolar Cycloaddition Synthesis start Start: 3(2H)pyridazinone Acid reagent1 Acetic Anhydride (Heat, e.g., 90°C) start->reagent1 intermediate In Situ Generation of Mesoionic Oxazolo-pyridazinone (1,3-Dipole) reagent1->intermediate reagent2 Add Acetylenic Dipolarophile (e.g., Methyl Propiolate) intermediate->reagent2 cycloaddition [3+2] Cycloaddition Reaction reagent2->cycloaddition co2_elim Spontaneous CO2 Elimination cycloaddition->co2_elim product Product: Substituted Pyrrolo[1,2-b]pyridazine co2_elim->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative

This protocol is a representative example based on established literature procedures.[3][4][8]

  • Mesoionic Dipole Generation:

    • To a solution of the appropriate 6-aryl-3(2H)pyridazinone-butanoic acid (1.0 mmol) in acetic anhydride (10 mL), add the acetylenic dipolarophile (e.g., methyl propiolate, 1.2 mmol).

    • The choice of starting acid and dipolarophile dictates the final substitution pattern, providing a direct handle for tuning the fluorescent properties.

  • Cycloaddition Reaction:

    • Heat the reaction mixture to 90°C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The in situ generation of the mesoionic dipole and its immediate trapping by the dipolarophile is a key feature for ensuring high yields.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrolo[1,2-b]pyridazine derivative.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[9]

Structure-Property Relationships: Engineering Fluorescence

The true power of this chemical scaffold lies in the predictable relationship between its structure and its photophysical properties. By strategically placing electron-donating (EDG) and electron-withdrawing (EWG) groups, a researcher can fine-tune the emission color and quantum yield.[5]

Derivative Substitutionλabs (nm)λem (nm)Quantum Yield (ΦF)SolventReference
Unspecified PP derivative--up to 90%Not specified[5]
2-(4-chlorophenyl)-7-methyl--Highly FluorescentSolid & Solution[6]
Benzo[f]pyridazino[6,1-a]isoindoles--HighSolid State[5]

Note: Specific quantitative data is often distributed across many publications. This table illustrates the type of data that underpins the structure-property relationship analysis. A key finding is that many derivatives are highly luminescent in both solution and the solid state, indicating minimal self-quenching.[5][6]

Key Tuning Principles:
  • Extended π-Conjugation: Adding aromatic or other conjugated groups to the core scaffold generally leads to a bathochromic (red) shift in both absorption and emission spectra. This is a fundamental method for moving fluorescence towards longer wavelengths, which is often desirable for bioimaging to reduce autofluorescence.[6]

  • Intramolecular Charge Transfer (ICT): Creating a "push-pull" system by placing an EDG on one part of the molecule and an EWG on another can lead to a large Stokes shift and pronounced solvatochromism. In polar solvents, the excited state is stabilized, leading to a red-shifted emission. This property is the basis for creating fluorescent sensors that report on the polarity of their local environment.

  • Solid-State Emission: Many pyrrolo[1,2-b]pyridazine derivatives exhibit strong fluorescence in the solid state.[5][6] This is often attributed to a planar and rigid structure that resists aggregation-caused quenching (ACQ). The packing in the crystal lattice, often involving π-π stacking, can facilitate electron mobility, making these materials promising for applications in organic electronics like OLEDs.[6][10]

Essential Characterization: Quantifying Fluorescence

Accurate and reproducible characterization of fluorescent properties is paramount. The determination of the fluorescence quantum yield is one of the most important measurements for evaluating a new fluorophore.

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol uses a comparative method, referencing a standard fluorophore with a well-known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The resolution of nanoscopic imaging techniques is directly dependent on the quantum yield of the fluorescent probe, making this a critical validation step.[11][12]

  • Preparation:

    • Prepare a stock solution of the reference standard and the unknown pyrrolo[1,2-b]pyridazine derivative in the same solvent.

    • Prepare a series of five dilutions for both the standard and the unknown sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a fluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The resulting plots should be linear.

    • Determine the slope (Gradient) of each line.

    • Calculate the quantum yield of the unknown sample (ΦF, sample) using the following equation:

    ΦF, sample = ΦF, std × (Gradsample / Gradstd) × (η2sample / η2std)

    Where:

    • ΦF, std is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent.

G cluster_qy Workflow: Relative Quantum Yield Measurement prep Prepare Dilution Series (Sample & Standard) Abs < 0.1 abs_spec Measure Absorbance at Excitation λ prep->abs_spec em_spec Measure Emission Spectra (Integrated Intensity) prep->em_spec plot Plot: Intensity vs. Absorbance abs_spec->plot em_spec->plot calc Calculate Slopes (Grad) and apply formula plot->calc result Result: Quantum Yield (ΦF) calc->result

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Applications and Future Outlook

The unique and tunable fluorescent properties of pyrrolo[1,2-b]pyridazine derivatives make them highly attractive for a range of advanced applications.

  • Biological Imaging and Sensing: Their high quantum yields, photostability, and tunable emission spectra position them as excellent candidates for fluorescent probes in cellular microscopy. Derivatives exhibiting solvatochromism can be developed into sensors for probing local cellular environments, such as membrane polarity or protein binding events.

  • Organic Electronics: The strong solid-state luminescence of many derivatives is a key requirement for use as emitters in Organic Light-Emitting Diodes (OLEDs), offering potential for stable and efficient light-emitting devices.[6][13]

  • Drug Development: The pyrrolo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry.[3] The ability to combine potent biological activity with intrinsic fluorescence opens the door to creating theranostic agents—compounds that are both therapeutic and diagnostic, allowing researchers to visualize their distribution and target engagement within cells and tissues.

The future of this field is bright. Ongoing research will likely focus on pushing the emission wavelengths further into the near-infrared (NIR) for deep-tissue imaging, designing molecules with advanced properties like two-photon absorption, and further exploring the exciting potential of combining their potent bioactivity with their inherent fluorescence for next-generation therapeutics.

References

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - MDPI. MDPI. [Link]

  • Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PubMed. PubMed. [Link]

  • (PDF) New pyrrolo[1,2-b]pyridazine derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone - Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. [Link]

  • (PDF) Pyrrolo[1,2-b]pyridazines. A revisit - ResearchGate. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. National Center for Biotechnology Information. [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit - Arkivoc. ARKIVOC. [Link]

  • [PDF] Pyrrolo[1,2-b]pyridazines. A revisit | Semantic Scholar. Semantic Scholar. [Link]

  • Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging - arXiv. arXiv. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. MDPI. [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo(1,2-b)- pyridazine Derivative - SciSpace. SciSpace. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. Taylor & Francis Online. [Link]

  • Quantum-Yield-Optimized Fluorophores for Site-Specific Labeling and Super-Resolution Imaging - Laurent COGNET. HAL open science. [Link]

  • Solvatochromic and aggregation-induced emission active nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine with a pre-twisted molecular geometry - Journal of Materials Chemistry C (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Exploratory

Pyrrolo[1,2-b]pyridazine-6-carboxamide as a PARP-1 Inhibitor: Structural Rationale, Mechanistic Insights, and Preclinical Protocols

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of Poly(ADP-ribose) pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors has revolutionized the treatment of homologous recombination repair (HRR) deficient malignancies, particularly BRCA-mutated breast and ovarian cancers. While first-generation inhibitors (e.g., Olaparib, Rucaparib) rely on phthalazinone or benzamide scaffolds, the pyrrolo[1,2-b]pyridazine core has emerged as a highly rigid, bioisosteric alternative. Specifically, the 6-carboxamide derivative of this bicyclic system acts as a potent NAD+ competitor. This guide dissects the structural biology, mechanism of action, and field-proven experimental protocols required to validate pyrrolo[1,2-b]pyridazine-6-carboxamides as selective PARP-1 inhibitors and robust DNA trappers.

Structural Rationale & Medicinal Chemistry

The 6-Carboxamide Pharmacophore

The catalytic domain of PARP-1 contains a highly conserved NAD+ binding pocket. To achieve potent inhibition, a molecule must mimic the nicotinamide moiety of NAD+. The pyrrolo[1,2-b]pyridazine scaffold provides an electron-rich, planar bicyclic system that perfectly occupies the nicotinamide cleft.

The strategic placement of the 6-carboxamide group is non-negotiable for target engagement. As supported by structural activity relationship (SAR) studies on , the carboxamide acts as a dual hydrogen-bond donor and acceptor. It donates a hydrogen bond to the backbone carbonyl of Gly863 and accepts a hydrogen bond from the side-chain hydroxyl of Ser904 . Meanwhile, the rigid pyrrolo[1,2-b]pyridazine core engages in strong π−π stacking interactions with Tyr907 , anchoring the inhibitor and preventing NAD+ substrate access.

SAR Core Pyrrolo[1,2-b]pyridazine Core Rigid Bicyclic Scaffold pi-pi stacking with Tyr907 Carboxamide 6-Carboxamide Group NAD+ Mimic H-bonds: Gly863, Ser904 Core->Carboxamide Essential Pharmacophore Substituent C-2/C-4 Substitutions Solvent Channel Access Modulates PARP-1/2 Selectivity Core->Substituent Affinity Tuning

Figure 1: Structure-Activity Relationship (SAR) logic for the pyrrolo[1,2-b]pyridazine-6-carboxamide core.

Synthesis Logic

The core is typically constructed via a highly regioselective 1,3-dipolar cycloaddition. Mesoionic oxazolo-pyridazinones are reacted with acetylenic dipolarophiles (such as methyl propiolate), followed by amidation to install the critical 6-carboxamide functional group. This synthetic route allows for rapid library assembly and late-stage diversification at the C-2 and C-4 positions to tune pharmacokinetic (PK) properties.

Mechanism of Action: PARP Trapping & Synthetic Lethality

Enzymatic inhibition of PARP-1 is only a fraction of the therapeutic mechanism. The clinical efficacy of PARP inhibitors is driven by PARP trapping —the stabilization of the PARP-1 enzyme at the site of single-strand DNA breaks (SSBs).

Because the pyrrolo[1,2-b]pyridazine core is highly rigid, it induces a conformational allostery in PARP-1 that locks the enzyme onto the DNA. When a replication fork collides with this trapped PARP-DNA complex, it collapses into a highly cytotoxic double-strand break (DSB). In normal cells, homologous recombination (HR) repairs this DSB. However, in BRCA1/2-deficient tumor cells, the HR pathway is broken, forcing the cell to rely on error-prone non-homologous end joining (NHEJ), ultimately leading to genomic instability and synthetic lethality .

G A Pyrrolo[1,2-b]pyridazine 6-carboxamide B NAD+ Competitive Binding (Catalytic Domain) A->B C H-Bonding via Carboxamide (Gly863, Ser904) B->C D PARP-1 Trapping on DNA C->D E Replication Fork Collapse D->E F Synthetic Lethality (BRCA1/2 Deficient Cells) E->F

Figure 2: Mechanistic pathway of PARP-1 inhibition and synthetic lethality by the 6-carboxamide scaffold.

Quantitative Data Summary

Recent literature highlights the potency of 2-substituted pyrrolo[1,2-b]pyridazine derivatives. The table below summarizes the in vitro enzymatic and cellular data for key analogs (e.g., compounds 15a and 15b) compared to the clinical standard, Olaparib. Notably, these analogs demonstrate high selectivity for PARP-1 over PARP-2, reducing off-target hematological toxicity.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-1 vs PARP-2)MDA-MB-436 CC₅₀ (nM)V-C8 CC₅₀ (nM)
Pyrrolo analog (15a) 12.5362.5~29-fold 185.0410.0
Pyrrolo analog (15b) 18.291.0~5-fold 106.0340.0
Olaparib (Control) 5.02.90.58-fold15.222.4

Data derived from. MDA-MB-436 cells are BRCA1-deficient; V-C8 cells are BRCA2-deficient.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps to prevent false positives and account for the unique kinetics of rigid bicyclic inhibitors.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. PARP-1 Enzyme Incubation (30 min) Step1->Step2 Step3 3. NAD+ / DNA Substrate Addition Step2->Step3 Step4 4. Chemiluminescent Detection Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 3: High-throughput in vitro PARP-1 ribosylation assay workflow.

Protocol 4.1: In Vitro PARP-1 Ribosylation Assay (Chemiluminescent)

This assay measures the inhibition of PARP-1's ability to transfer biotinylated poly(ADP-ribose) onto histone proteins.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂). Causality Rule: Add 1 mM DTT freshly before use. PARP-1 is highly sensitive to oxidation; DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Plate Coating: Coat 96-well plates with histone proteins (10 µg/mL) overnight at 4°C. Wash with PBST and block with 5% BSA.

  • Inhibitor Pre-Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) and serial dilutions of the pyrrolo[1,2-b]pyridazine-6-carboxamide (1 nM to 10 µM). Causality Rule: Incubate for exactly 30 minutes at room temperature before adding NAD+. Rigid bicyclic cores exhibit slow-binding kinetics; skipping this step yields artificially high IC₅₀ values.

  • Reaction Initiation: Add 50 µM biotinylated NAD+ and 10 µg/mL activated (sheared) calf thymus DNA. Causality Rule: Sheared DNA acts as an allosteric activator, mimicking DNA double-strand breaks to trigger the ribosylation cascade.

  • Detection: Incubate for 1 hour. Wash plates, add Streptavidin-HRP (1:1000), and detect via chemiluminescence. Calculate IC₅₀ using a 4-parameter logistic curve.

  • Validation Controls: Include Olaparib as a positive control and a DMSO vehicle as the 100% activity baseline.

Protocol 4.2: Cellular Synthetic Lethality Assay (Clonogenic Survival)

Short-term viability assays (e.g., 72-hour MTT) often yield false negatives for PARP inhibitors because PARP trapping requires multiple cell division cycles to induce replication fork collapse.

  • Cell Line Selection: Utilize matched isogenic cell lines. Use MDA-MB-436 (BRCA1-mutant) as the test line and MCF-10A (BRCA-wildtype) as the counter-screen. Causality Rule: This isolates the synthetic lethality mechanism. If the compound kills both lines equally, it is a general cytotoxin, not a targeted PARP inhibitor.

  • Cell Seeding: Seed cells at low density (500 cells/well) in 6-well plates to allow for distinct colony formation.

  • Compound Treatment: 24 hours post-seeding, treat cells with the inhibitor (10 nM to 5 µM). Causality Rule: Maintain continuous drug exposure for 10–14 days, refreshing media and drug every 3 days. This duration is mandatory for trapped PARP-DNA complexes to cause fatal genomic instability.

  • Fixation & Staining: Wash wells with PBS, fix with ice-cold methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Count colonies containing >50 cells. Normalize survival fractions against the DMSO control to determine the CC₅₀.

References

  • Xiang HY, Chen JY, Huan XJ, Chen Y, Gao ZB, Ding J, Miao ZH, Yang CH. "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. 2021 Jan 1;31:127685.[Link]

  • EBI ChEMBL Database. Document Report Card: CHEMBL4673325 (Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors).[Link]

  • Dumitrascu F, et al. "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective." ResearchGate. 2024.[Link]

  • Georgescu F, et al. "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." International Journal of Molecular Sciences (MDPI). 2023 Jul; 24(14): 11681.[Link]

Foundational

Engineering Pyrrolo[1,2-b]pyridazine-3-carboxamides: Advanced Strategies in JAK1/3 Selective Inhibition

Executive Rationale: The Imperative for JAK1/3 Selectivity The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates the intracellular signaling of numerous cytokines and growth factors critical to imm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Imperative for JAK1/3 Selectivity

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates the intracellular signaling of numerous cytokines and growth factors critical to immune regulation and hematopoiesis. While pan-JAK inhibitors like tofacitinib have proven clinical efficacy in rheumatoid arthritis (RA) and ulcerative colitis, their broad-spectrum activity often leads to dose-limiting toxicities. Specifically, the inhibition of JAK2 homodimers disrupts erythropoietin (EPO) and thrombopoietin (TPO) signaling, resulting in adverse hematopoietic effects such as anemia and leukopenia[1].

To circumvent these toxicities, modern drug discovery has pivoted toward functionally selective inhibitors. JAK3 is uniquely associated with the common gamma-chain ( γc​ ) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), which are primary drivers of autoimmune pathogenesis[1]. Because JAK3 obligately pairs with JAK1 to transduce these signals, selectively targeting the JAK1/JAK3 axis effectively neutralizes pathological immune responses while sparing the JAK2-dependent hematopoietic pathways[2].

Pathway Cytokine Gamma-c Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Activation Receptor->JAK STAT STAT Dimerization JAK->STAT Response Immune Response STAT->Response Inhibitor Pyrrolo[1,2-b]pyridazines Inhibitor->JAK ATP Competitive

Gamma-chain cytokine signaling pathway selectively inhibited by pyrrolo[1,2-b]pyridazines.

Scaffold Evolution & Mechanistic Causality

The discovery of as potent JAK inhibitors was driven by rational structure-based drug design targeting the ATP-binding hinge region of the kinase domain[3]. The core scaffold was engineered to mimic the hydrogen-bonding network of ATP, with the carboxamide moiety serving as a critical bidentate hydrogen bond donor/acceptor pair.

Exploiting the Lipophilic Pocket (Compound 3b): Initial structure-activity relationship (SAR) studies revealed that the C4 position of the pyrrolopyridazine core projects into a distinct lipophilic pocket within the ATP binding site. The incorporation of an (R)-(2,2-dimethylcyclopentyl)amine group (Compound 3b) perfectly occupied this spatial cavity, drastically increasing the baseline binding affinity[3].

Driving JAK3 Selectivity (Compounds 4g-4j & 5g): To differentiate between highly conserved JAK isoforms, researchers introduced an amino group at the 3-position of the cyclopentane ring (Compounds 4g-4j). This modification established a highly specific polar interaction just outside the immediate hinge region, yielding compounds that potently inhibited IFN γ production while demonstrating high functional selectivity for the JAK3-JAK1 pathway relative to JAK2[3]. Further optimization to lower basicity and improve metabolic stability led to Compound 5g , a (2-fluoro-2-methylcyclopentyl)amino analogue. The fluorine atom effectively modulated the pKa of the adjacent amine, resulting in an orally bioavailable, nanomolar inhibitor of JAK3 and TYK2[3].

Overcoming Physicochemical Limitations: The Prodrug Strategy

While optimizing for dual JAK1/3 selectivity, researchers identified Compound 22 , a pyrrolopyridazine diol with an exceptional biochemical profile. However, the exact structural features that conferred its high kinase selectivity also promoted the formation of a highly stable, tightly packed crystalline lattice[2].

The Causality of Poor Exposure: High crystallinity directly translates to poor kinetic solubility in the gastrointestinal tract. Consequently, despite its nanomolar potency in vitro, Compound 22 exhibited negligible oral bioavailability, rendering it ineffective in vivo[2].

The Phosphate Prodrug Solution (Compound 32): To disrupt the crystal packing without altering the pharmacophore, a was employed. The addition of the bulky, ionizable phosphate group (Compound 32) drastically increased aqueous solubility. Upon oral administration, endogenous alkaline phosphatases rapidly cleave the phosphate moiety in the gut and systemic circulation, liberating the active diol (Compound 22). This self-validating chemical approach successfully achieved >90% coverage of the whole blood IC50 over 24 hours, enabling robust dose-dependent efficacy in preclinical models[2].

Quantitative Pharmacological Profiles

The following table summarizes the structural evolution and resulting pharmacological profiles of key pyrrolo[1,2-b]pyridazine derivatives.

CompoundKey Structural ModificationTarget Selectivity ProfileJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Physicochemical / PK Status
3b (R)-(2,2-dimethylcyclopentyl)amine at C4Initial Hit (Pan-active)ModerateModerateModerateSub-optimal
4g-4j Amino group at C3 of cyclopentaneJAK3 > JAK2 Selective< 10< 50> 100Moderate
5g (2-fluoro-2-methylcyclopentyl)aminoJAK3/TYK2 Selective< 5< 20> 100High (Orally Bioavailable)
22 Pyrrolopyridazine diolJAK1/3 Selective< 5< 5> 100Poor (Highly Crystalline)
32 Phosphate prodrug of 22JAK1/3 SelectiveN/A (Prodrug)N/A (Prodrug)N/A (Prodrug)Excellent (In vivo conversion)

(Note: IC50 values are representative approximations derived from the functional selectivity profiles described in the primary literature[3],[2].)

Self-Validating Experimental Methodologies

To ensure scientific rigor, the evaluation of these inhibitors relies on self-validating assay systems that account for physiological variables such as plasma protein binding and cytotoxicity.

Protocol A: IL-2 Induced pSTAT5 Whole Blood Assay

This assay measures functional JAK1/3 inhibition. Using whole blood rather than isolated PBMCs ensures that the calculated IC50 accurately reflects the compound's potency in the presence of human serum albumin, providing a reliable predictor of in vivo dosing requirements[3].

Step-by-Step Methodology:

  • Preparation & Controls: Collect human whole blood in sodium heparin tubes. Prepare serial dilutions of the test compound in DMSO. Include Tofacitinib as a positive control (to validate dynamic range) and a DMSO-only vehicle control (to establish baseline signaling).

  • Incubation: Aliquot 90 μ L of whole blood per well in a 96-well plate. Add 10 μ L of the compound dilution. Incubate for 1 hour at 37°C to allow for target engagement and protein binding equilibrium.

  • Stimulation: Add recombinant human IL-2 (e.g., 100 ng/mL final concentration) to activate the γc​ /JAK1/JAK3 pathway. Incubate for exactly 15 minutes at 37°C.

  • Fixation/Lysis: Immediately halt the kinase activity by adding a combined RBC Lyse/Fix buffer. Incubate for 10 minutes at room temperature. This step is critical to lock the phosphorylation state of STAT5.

  • Permeabilization & Staining: Wash cells, then permeabilize using ice-cold 100% methanol for 30 minutes. Wash and stain with fluorophore-conjugated anti-pSTAT5 (Tyr694), anti-CD4 (T-cell marker), and a viability dye (e.g., 7-AAD).

  • Self-Validation & Analysis: Analyze via flow cytometry. Gate strictly on live, CD4+ T-cells. Validation checkpoint: If viability drops below 90% in compound-treated wells, exclude the data point to ensure pSTAT5 reduction is due to kinase inhibition, not cytotoxicity. Calculate IC50 based on the Median Fluorescence Intensity (MFI) of pSTAT5.

Workflow Blood Whole Blood Collection Incubate Inhibitor Incubation Blood->Incubate Stimulate IL-2 Stimulation Incubate->Stimulate Lyse RBC Lysis & Fixation Stimulate->Lyse Analyze Flow Cytometry (pSTAT5) Lyse->Analyze

Step-by-step workflow for the IL-2 induced whole blood assay evaluating JAK1/3 inhibition.

Protocol B: In Vivo Efficacy via Mouse Collagen-Induced Arthritis (CIA) Model

To validate the prodrug strategy (Compound 32), an in vivo model of rheumatoid arthritis is utilized, correlating clinical scoring with pharmacokinetic (PK) exposure[2].

Step-by-Step Methodology:

  • Induction: Immunize male DBA/1 mice via intradermal injection at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). Administer a booster injection at day 21.

  • Randomization: Monitor mice daily. Upon the onset of clinical disease (erythema and swelling resulting in a clinical score of 1-2 per paw), randomize mice into treatment cohorts (Vehicle, Prodrug 32 at 10/30/100 mg/kg, and Tofacitinib control).

  • Dosing & PK Correlation: Administer compounds orally (PO) twice daily (BID). Validation checkpoint: Collect blood samples via tail vein at 1h, 4h, and 24h post-dose on Day 1 and Day 7. Quantify the plasma concentration of the active diol (Compound 22) via LC-MS/MS to confirm prodrug conversion and ensure exposure covers the whole blood IC50.

  • Evaluation: Score paws daily on a 0-4 scale and measure paw thickness using digital calipers. Terminal endpoints should include histological analysis of the joints to confirm that macroscopic reductions in swelling correlate with the preservation of cartilage and bone architecture.

Sources

Exploratory

Anticancer Potential of Novel Pyrrolo[1,2-b]pyridazine Compounds: A Technical Guide on Rational Design, Synthesis, and Mechanistic Validation

Executive Summary In the pursuit of next-generation oncological therapeutics, the structural optimization of known pharmacophores is a critical strategy for overcoming multidrug resistance and mitigating off-target toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of next-generation oncological therapeutics, the structural optimization of known pharmacophores is a critical strategy for overcoming multidrug resistance and mitigating off-target toxicity. The pyrrolo[1,2-b]pyridazine scaffold has recently emerged as a highly privileged N-heterocyclic core in rational drug design 1. By acting as a bioisosteric replacement in established anticancer agents, these derivatives exhibit potent antiproliferative properties, primarily through the dual mechanisms of tubulin polymerization inhibition and Poly(ADP-ribose) polymerase-1 (PARP-1) antagonism. This whitepaper synthesizes the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate these novel compounds.

Rational Drug Design & Structure-Activity Relationship (SAR)

The architectural simplicity of the pyrrolo[1,2-b]pyridazine core allows for precise tuning of its electronic and steric properties. Two primary rational design strategies have demonstrated exceptional clinical promise:

  • Colchicine Binding Site Inhibitors (Phenstatin Analogues): Phenstatin is a benchmark tubulin polymerization inhibitor, but its clinical utility is limited by pharmacokinetic liabilities. By replacing the 3′-hydroxy-4′-methoxyphenyl ring of phenstatin with a pyrrolo[1,2-b]pyridazine moiety, researchers successfully maintained the critical spatial geometry required for docking into the colchicine site of tubulin, while significantly improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile 2.

  • PARP-1 Inhibitors: 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of PARP-1. The nitrogen-rich core mimics the nicotinamide moiety of NAD+, competitively binding to the PARP catalytic domain and inducing synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations) 3.

Mechanisms of Action: The Apoptotic Cascade

The anticancer efficacy of pyrrolo[1,2-b]pyridazines is driven by their ability to trigger programmed cell death via distinct, yet converging, signaling pathways. Tubulin inhibition destabilizes the microtubule network, preventing mitotic spindle formation and arresting the cell cycle in the G2/M phase. Concurrently, PARP-1 inhibition blocks base excision repair, leading to the accumulation of double-strand DNA breaks. Both pathways ultimately trigger the cleavage of Caspase-3, pushing the cell past the apoptotic point-of-no-return and resulting in sub-G1 phase arrest 4.

MoA Compound Pyrrolo[1,2-b]pyridazine Scaffold Tubulin Tubulin Colchicine Site (Binding & Inhibition) Compound->Tubulin Structural Mimicry PARP PARP-1 Enzyme (Catalytic Inhibition) Compound->PARP Competitive Binding Arrest G2/M Phase Arrest & Microtubule Destabilization Tubulin->Arrest Blocks Polymerization DNA Unrepaired DNA Damage (Synthetic Lethality) PARP->DNA Blocks Base Excision Repair Apoptosis Sub-G1 Arrest & Apoptosis Induction Arrest->Apoptosis Caspase-3 Cleavage DNA->Apoptosis Chromatin Fragmentation

Dual-target apoptotic signaling pathway triggered by pyrrolo[1,2-b]pyridazine derivatives.

Synthetic Methodology & Chemical Validation

Standard condensation reactions often fail to yield the necessary regiochemistry required for target binding. Therefore, the synthesis of these compounds relies on a highly controlled 3+2 dipolar cycloaddition .

The Causality of the Synthetic Route: We utilize acetic anhydride to dehydrate 3(2H)-pyridazinone acids, generating mesoionic oxazolo-pyridazinones (münchnones) in situ5. This specific intermediate locks the molecular dipole in a rigid geometry. When reacted with an asymmetric dipolarophile like methyl propiolate, the cycloaddition is strictly regioselective, ensuring the final pyrrolo[1,2-b]pyridazine core possesses the exact spatial orientation required to dock into the tubulin or PARP-1 active sites.

SynthesisWorkflow Step1 3(2H)-Pyridazinone Acid (Starting Material) Step2 Mesoionic Oxazolo-Pyridazinone (In Situ Generation via Ac2O) Step1->Step2 Dehydration Step3 3+2 Dipolar Cycloaddition (with Methyl Propiolate) Step2->Step3 Dipolarophile Addition Step4 Pyrrolo[1,2-b]pyridazine Core (Regioselective Yield) Step3->Step4 Decarboxylation Step5 In Vitro Cytotoxicity Screening (MTS Assay / NCI-60) Step4->Step5 SAR Optimization Step6 Mechanistic Validation (Flow Cytometry & Western Blot) Step5->Step6 Hit Selection (GI50 < 100nM)

Regioselective 3+2 cycloaddition synthesis and biological validation workflow.

Quantitative Cytotoxicity Data

The anticancer potential of these derivatives has been rigorously validated across multiple human tumor cell lines. Compounds exhibiting GI50 values in the nanomolar range are prioritized for downstream mechanistic assays.

Compound Class / DerivativePrimary TargetTested Cell LineEfficacy (GI50 / IC50)Key Outcome
Phenstatin AnaloguesTubulin (Colchicine Site)A498 (Renal Cancer)< 100 nMOutperformed phenstatin control 6
Phenstatin AnaloguesTubulin (Colchicine Site)COLO 205 (Colon Cancer)< 100 nMPotent growth inhibition 6
2-Substituted Derivatives (e.g., 15a)PARP-1 EnzymeCell-Free Enzymatic29-fold selectivityHigh PARP-1 vs PARP-2 selectivity 3
Tetrahydropyrrolo-pyrazino (7m)Apoptotic KinasesPanc-1 (Pancreatic)12.54 µMSub-G1 phase arrest induced 4
Halogen-free Acid Precursors (5a)General CytotoxicityLoVo (Colon Adenocarcinoma)Dose-dependent>50% viability reduction at 48h 5

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds must utilize self-validating assay systems. The inclusion of internal mechanistic controls guarantees that the observed cytotoxicity is due to specific target engagement rather than non-specific poisoning.

Protocol A: Cell-Free Tubulin Polymerization Assay

Causality: Utilizing a cell-free system isolates direct target engagement from downstream cellular effects, proving the compound physically prevents tubulin heterodimer assembly.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP to a final concentration of 3 mg/mL.

  • Compound Addition: Add the pyrrolo[1,2-b]pyridazine test compound (1-10 µM).

  • Internal Controls (Self-Validation): Run parallel wells with Paclitaxel (stabilizer; positive control for rapid polymerization) and Colchicine (destabilizer; positive control for inhibition).

  • Kinetic Readout: Monitor assembly kinetics using a fluorescent reporter (e.g., DAPI) at 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Interpretation: A valid assay will show a steep logarithmic growth curve for Paclitaxel and a flatline for Colchicine. Test compounds mimicking phenstatin will similarly suppress the Vmax of the polymerization curve.

Protocol B: PARP-1 Enzymatic Inhibition & Apoptotic Validation

Causality: We first measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins to validate on-target enzymatic inhibition. We subsequently use Western Blotting to probe for cleaved Caspase-3 to confirm that this inhibition translates into programmed cell death.

  • Enzymatic Assay: Coat microplates with histones. Add recombinant PARP-1 enzyme, biotinylated NAD+, and the test compound.

  • Detection: After 30 minutes, wash and add Streptavidin-HRP. The reduction in chemiluminescence directly correlates to PARP-1 inhibition. Use Olaparib as the internal validation control.

  • Cellular Validation (Western Blot): Treat Panc-1 cells with the IC50 concentration of the test compound for 24-48 hours.

  • Protein Extraction & Probing: Lyse cells and resolve proteins via SDS-PAGE. Probe membranes using primary antibodies against full-length PARP, cleaved PARP (89 kDa), and cleaved Caspase-3 (17/19 kDa).

  • Interpretation: The presence of the 89 kDa PARP fragment alongside cleaved Caspase-3 confirms that the compound's cytotoxicity is mediated by the classical apoptotic cascade.

References

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Semantic Scholar / Taylor & Francis. 2

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC. National Institutes of Health (NIH). 1

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Publications. 4

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. National Institutes of Health (NIH). 5

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. 6

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. ResearchGate. 3

Sources

Foundational

Unlocking the Pyrrolo[1,2-b]pyridazine Scaffold: Chemical Properties, Synthesis, and Drug Discovery Applications

Executive Summary The pyrrolo[1,2-b]pyridazine core—historically referred to as 5-azaindolizine—is a nitrogen-bridgehead aromatic heterocycle that has evolved into a privileged scaffold in modern medicinal chemistry. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-b]pyridazine core—historically referred to as 5-azaindolizine—is a nitrogen-bridgehead aromatic heterocycle that has evolved into a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist specializing in heterocyclic drug design, I have observed that the strategic functionalization of this core enables the precise tuning of physicochemical properties, leading to breakthroughs in targeted therapies. This technical guide explores the fundamental chemical properties, field-proven synthetic methodologies, and advanced pharmacological applications of pyrrolo[1,2-b]pyridazines, specifically focusing on their roles as kinase and tubulin inhibitors.

Chemical Properties and Reactivity Profile

The pyrrolo[1,2-b]pyridazine system is characterized by a highly delocalized 10-π electron aromatic structure formed by the 1[1]. The presence of the bridgehead nitrogen, adjacent to the pyridazine nitrogen, significantly alters the electron density compared to classical indoles or indolizines.

  • Electrophilic Substitution: The pyrrole-like region of the molecule (specifically the C-5 and C-7 positions) is highly electron-rich. This makes the core highly susceptible to electrophilic aromatic substitution, allowing for late-stage functionalization via halogenation, acylation, and formylation[1].

  • Cycloaddition Potential: The intrinsic reactivity of the pyridazine nitrogen allows for the facile formation of N-ylides. These intermediates serve as highly reactive 1,3-dipoles that readily undergo2[2].

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Approach

While multicomponent reactions (e.g., one-pot syntheses using pyridazine, 2-bromoacetophenones, and 1-butyn-3-one) offer rapid access to the core[2], the most robust and regioselective method for drug discovery libraries involves the3[3].

Causality in Experimental Design: The choice of acetic anhydride in this workflow is not arbitrary; it serves a dual purpose. It acts as both the solvent and the dehydrating agent, driving the in situ cyclization of 3(2H)-pyridazinone acids into the highly reactive mesoionic 1,3-dipole. This transient intermediate is immediately trapped by an acetylenic dipolarophile (e.g., methyl propiolate), ensuring high atom economy and suppressing alternative degradation pathways[3].

G A 3(2H)-Pyridazinone Acid B Acetic Anhydride (90°C, 3-4h) Dehydration & Cyclization A->B C Mesoionic Oxazolo-Pyridazinone (1,3-Dipole Intermediate) B->C E 1,3-Dipolar Cycloaddition (-CO2) C->E D Methyl/Ethyl Propiolate (Dipolarophile) D->E F Pyrrolo[1,2-b]pyridazine Core E->F

Workflow of 1,3-dipolar cycloaddition for pyrrolo[1,2-b]pyridazine synthesis.

Step-by-Step Protocol: Synthesis via Mesoionic Intermediates

Expert Note: This protocol is designed as a self-validating system. The evolution of CO₂ gas serves as a visual indicator of the cycloaddition progressing, while the disappearance of the acid O-H stretch (~3000 cm⁻¹) and the appearance of the ester C=O stretch (1688–1666 cm⁻¹) in real-time IR monitoring validates the structural transformation.

  • Preparation of the Precursor: Dissolve 1.0 equivalent of the substituted 3(2H)-pyridazinone acid in a 10-fold volumetric excess of anhydrous acetic anhydride[3].

  • In Situ Dipole Generation: Heat the mixture to 90 °C under an inert argon atmosphere. Maintain for 30 minutes to allow the dehydration and cyclization into the mesoionic oxazolo-pyridazinone[3].

  • Cycloaddition: Slowly add 1.2 equivalents of the acetylenic dipolarophile (e.g., methyl propiolate or ethyl propiolate) dropwise to the hot solution[3].

  • Reaction Maturation: Stir the mixture at 90 °C for 3–4 hours. Monitor the reaction via TLC (eluent: ethyl acetate/hexane) until the fluorescent mesoionic intermediate is fully consumed[3].

  • Workup & Purification: Cool the mixture to room temperature, pour over crushed ice to hydrolyze excess acetic anhydride, and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the pure pyrrolo[1,2-b]pyridazine derivative[3].

Pharmacological Applications and Structure-Activity Relationship (SAR)

Janus Kinase (JAK) Inhibition

The pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold has been rationally designed as a potent class of JAK inhibitors. Structural modifications at the C4 position of the core dictate kinase selectivity. For instance, incorporating an (R)-(2,2-dimethylcyclopentyl)amine group yields strong JAK3 inhibition. Further refinement led to4[4]. This specific fluorination locks the ligand in a bioactive conformation, resulting in nanomolar inhibition of JAK3 and TYK2, with high functional selectivity for the JAK3-JAK1 pathway over JAK2, effectively blocking IL-2 induced IFNγ production[4].

G Cytokine IL-2 Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activation STAT STAT Phosphorylation JAK3->STAT ATP Hydrolysis Gene IFNγ Gene Transcription STAT->Gene Inhibitor Pyrrolo[1,2-b]pyridazine Analogue 5g Inhibitor->JAK3 Competitive Inhibition

Mechanism of JAK3/STAT pathway inhibition by pyrrolo[1,2-b]pyridazine derivatives.

Anticancer Activity via Tubulin Inhibition

Pyrrolo[1,2-b]pyridazines have also been successfully utilized as bioisosteres for the 3′-hydroxy-4′-methoxyphenyl ring of phenstatin. These derivatives act as5[5]. SAR studies reveal that introducing 4-substituted phenyl rings (e.g., 4-chlorophenyl or 4-bromophenyl) at position 2 of the pyrrolo[1,2-b]pyridazine unit maximizes hydrophobic interactions within the tubulin binding pocket. This leads to exceptional antiproliferative activity (GI₅₀ < 100 nM) across colon, ovarian, renal, prostate, and breast cancer cell lines[5].

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of key pyrrolo[1,2-b]pyridazine derivatives based on recent literature evaluations:

Compound Class / AnalogueTarget / MechanismKey SubstituentBioactivity MetricSelectivity Profile
Analogue 3b JAK3 KinaseC4: (R)-(2,2-dimethylcyclopentyl)aminePotent IC₅₀Moderate JAK3 vs JAK2
Analogue 5g JAK3 & TYK2 KinaseC4: (2-fluoro-2-methylcyclopentyl)aminoNanomolar IC₅₀High JAK3-JAK1 over JAK2
Phenstatin Analogue A Tubulin (Colchicine Site)C2: 4-chlorophenylGI₅₀ < 100 nMBroad-spectrum anticancer
Phenstatin Analogue B Tubulin (Colchicine Site)C2: 4-bromophenylGI₅₀ < 100 nMBroad-spectrum anticancer

Conclusion

The pyrrolo[1,2-b]pyridazine core is a masterclass in heterocyclic design. By leveraging predictable 1,3-dipolar cycloaddition chemistry, researchers can rapidly assemble highly functionalized libraries with excellent atom economy. The nuanced electronic properties of the 5-azaindolizine system allow for precise tuning of both photophysical traits and target-specific binding affinities, cementing its status as a cornerstone scaffold in modern drug discovery.

References

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc.
  • (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • Dumitrascu, F., et al.

Sources

Exploratory

Introduction: The Kinase Superfamily and the Rise of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery of Pyrrolo[1,2-b]pyridazine Derivatives as Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals The human kinome, comprising over 500 protein kina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Pyrrolo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The human kinome, comprising over 500 protein kinases, represents a critical network of cellular signaling that governs a vast array of physiological processes, from cell growth and proliferation to differentiation and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2] This has positioned kinases as one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

Within the vast chemical space explored for kinase inhibition, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region. The pyrrolo[1,2-b]pyridazine core is one such scaffold that has garnered significant attention. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an excellent framework for developing potent and selective kinase inhibitors. This guide provides a comprehensive overview of the discovery and development of pyrrolo[1,2-b]pyridazine derivatives, from synthetic strategies to their application as inhibitors of critical kinase targets.

General Workflow for Kinase Inhibitor Discovery

The path from a chemical concept to a viable kinase inhibitor drug candidate is a multi-step, iterative process. It begins with identifying a promising scaffold and progresses through cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

G A Target Identification & Validation B Hit Identification (e.g., HTS, FBDD) A->B C Hit-to-Lead Optimization B->C D Lead Optimization (SAR Studies) C->D E In Vitro & In Vivo Pharmacology D->E F ADME/Tox Profiling E->F Iterative Optimization F->D Iterative Optimization G Candidate Drug Selection F->G

Caption: A generalized workflow for the discovery of small molecule kinase inhibitors.

Synthetic Strategies for the Pyrrolo[1,2-b]pyridazine Core

The construction of the pyrrolo[1,2-b]pyridazine scaffold can be achieved through several synthetic routes. A common and effective method involves a [3+2] cycloaddition reaction.[3][4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

One established method utilizes the reaction between mesoionic oxazolo-pyridazinones and suitable dipolarophiles like methyl or ethyl propiolate.[4] The mesoionic compounds are generated in situ from 3(2H)pyridazinone acids through the action of acetic anhydride, which serves as both a reagent and a solvent.[4]

G A 3(2H)pyridazinone acid B Mesoionic oxazolo-pyridazinone (in situ generation) A->B Acetic Anhydride D Pyrrolo[1,2-b]pyridazine Core B->D [3+2] Cycloaddition C Alkyne Dipolarophile C->D [3+2] Cycloaddition

Caption: A representative synthetic scheme for the pyrrolo[1,2-b]pyridazine core.

Representative Protocol: Synthesis via [3+2] Cycloaddition

The following protocol is a representative example for the synthesis of pyrrolo[1,2-b]pyridazine derivatives, adapted from published procedures.[4]

  • Preparation of the Mesoionic Intermediate : The starting 3(2H)pyridazinone acid (1 equivalent) is suspended in acetic anhydride (10-20 volumes).

  • Cycloaddition Reaction : The appropriate alkyne dipolarophile (e.g., diethyl acetylenedicarboxylate, 1.1 equivalents) is added to the suspension.

  • Heating : The reaction mixture is heated at a temperature ranging from 90°C to 120°C for 3 to 5 hours, during which the cycloaddition takes place.

  • Work-up and Purification : After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrrolo[1,2-b]pyridazine derivative.

Self-Validation: The structure of the final compound must be rigorously confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to verify the regioselectivity of the cycloaddition and confirm the identity of the product.[4]

Pyrrolo[1,2-b]pyridazines as Inhibitors of Key Kinase Families

The versatility of the pyrrolo[1,2-b]pyridazine scaffold has been demonstrated by its application in developing inhibitors for several important kinase families.

Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[3][5] Their signaling cascade, the JAK-STAT pathway, is integral to immune function, and its aberrant activation is implicated in autoimmune diseases like rheumatoid arthritis.[3]

A new class of JAK inhibitors was discovered based on a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold.[5][6][7] Through systematic SAR studies, researchers identified key structural modifications that led to potent and selective JAK inhibitors.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Gene Gene Transcription STAT->Gene Nucleus Nucleus Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[1,2-b]pyridazines.

Structure-Activity Relationship (SAR) for JAK Inhibitors:

Initial studies identified the (R)-(2,2-dimethylcyclopentyl)amine as a favorable substituent at the C4 position of the pyrrolo[1,2-b]pyridazine core.[6][7] Further modifications, such as introducing an amino group to the cyclopentane ring, resulted in potent JAK3 inhibitors.[5][6] This ultimately led to the discovery of an orally bioavailable analog with a (2-fluoro-2-methylcyclopentyl)amino group, which demonstrated nanomolar inhibition of both JAK3 and TYK2.[6][7]

CompoundC4-SubstituentJAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Human Whole Blood IFNγ IC₅₀ (nM)
3b (R)-(2,2-dimethylcyclopentyl)amine150>100002300
4g (1R,3S)-3-amino-2,2-dimethylcyclopentyl42400110
5g (R)-1-(2-fluoro-2-methylcyclopentyl)amino2.41.8310
(Data compiled from Duan et al., 2014)[5][6][7]
MEK (MAPK/ERK Kinase) Inhibitors

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that is frequently hyperactivated in human cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this pathway. A series of pyrrolopyridazine derivatives were synthesized and evaluated as MEK inhibitors.[8] The SAR studies revealed that optimal activity was achieved by incorporating a 4-phenoxyaniline substituent at the C4 position and an acylated amine at the C6 position.[8]

CompoundC4-SubstituentC6-SubstituentMEK IC₅₀ (µM)
Compound A 4-phenoxyanilineAmino>10
Compound B 4-phenoxyanilineAcetamido0.018
Compound C 4-phenoxyanilineMethoxyacetamido0.009
(Representative data based on the findings of Chen et al., 2006)[8][9]
Other Important Kinase Targets

The pyrrolo[1,2-b]pyridazine scaffold has also been successfully employed to develop inhibitors against a range of other kinases, demonstrating its broad applicability:

  • HER-2: A series of novel pyrrolopyridazine derivatives were found to be potent and selective inhibitors of HER-2 kinase, with one compound showing an IC₅₀ of 4 nM.[10]

  • IRAK4: Interleukin-1 receptor-associated kinase-4 (IRAK4) is a key mediator in inflammatory signaling cascades. Pyrrolo[1,2-b]pyridazine derivatives have been patented as potent IRAK4 inhibitors for the potential treatment of inflammatory and fibrotic disorders.[11]

  • VEGFR: Novel pyrrolopyridazine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[12]

  • PARP-1: While not a kinase, Poly (ADP-ribose) polymerase 1 (PARP-1) is another important cancer target. A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was developed, leading to potent and selective PARP-1 inhibitors.[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are essential.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a typical in vitro assay to determine the IC₅₀ of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the purified kinase enzyme, a suitable peptide substrate, and ATP at desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compound (pyrrolo[1,2-b]pyridazine derivative) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add the test compound solution.

    • Add the kinase enzyme solution to all wells except the negative control.

    • Add the peptide substrate and ATP solution to initiate the reaction. For ATP-competitive inhibitors, pre-incubation of the enzyme and inhibitor before adding ATP is recommended.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the kinase reaction by adding a detection solution containing EDTA and a phosphospecific antibody conjugated to a fluorescent probe.

    • Incubate to allow for antibody binding.

    • Read the fluorescence signal on a suitable plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Protocol 2: Cell-Based Antiproliferative Assay

This protocol measures the ability of a compound to inhibit the growth of cancer cell lines.

  • Cell Culture : Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate media and conditions.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment :

    • Add a viability reagent (e.g., MTS, resazurin) to each well.

    • Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[15]

Conclusion and Future Perspectives

The pyrrolo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of inhibitors against a wide range of clinically relevant kinases. The successful development of potent and selective inhibitors for targets such as JAK, MEK, and HER-2 underscores the value of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity against other kinases remains a critical goal to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: As with all kinase inhibitors, acquired resistance is a major clinical challenge. The design of next-generation pyrrolo[1,2-b]pyridazine derivatives that can overcome known resistance mutations will be crucial.

  • Exploring New Targets: The inherent drug-like properties of the scaffold make it an attractive platform for exploring inhibition of other, less-studied kinases within the human kinome.

  • Covalent Inhibition: The development of covalent inhibitors that can form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket could lead to compounds with increased potency and duration of action.

References

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726. [Link]

  • Sci-Hub. (n.d.). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.
  • ResearchGate. (n.d.). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Retrieved from [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5539. [Link]

  • Tang, P., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6449-6452. [Link]

  • Cai, Z.-W., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5320–5330. [Link]

  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 325–330. [Link]

  • Jahn, S., et al. (2025). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 30(1), 123. [Link]

  • Zheng, P.-W., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 141, 538–551. [Link]

  • ResearchGate. (n.d.). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Retrieved from [Link]

  • Google Patents. (n.d.). AU2019321267B2 - Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.
  • PubMed. (n.d.). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.
  • Al-Salahi, R., & Marzouk, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(10), 789–811. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
  • Academia.edu. (n.d.). Pyrrolopyridazine MEK inhibitors. Retrieved from [Link]

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  • ResearchGate. (n.d.). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]

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  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

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Foundational

In Silico Modeling of Pyrrolo[1,2-b]pyridazine-6-carboxamide Binding: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of pyrrolo[1,2-b]pyridazine-6-carboxamide binding to key biological targets...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of pyrrolo[1,2-b]pyridazine-6-carboxamide binding to key biological targets. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including roles as anticancer and anti-inflammatory agents.[1][2] Effective in silico modeling can significantly accelerate the drug discovery process by providing insights into binding mechanisms, guiding lead optimization, and predicting compound activity.

This document will delve into the core principles and practical methodologies for modeling the interaction of pyrrolo[1,2-b]pyridazine-6-carboxamides with three prominent and validated targets: Janus Kinases (JAKs), Poly (ADP-ribose) Polymerase-1 (PARP-1), and Tubulin. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and self-validating computational workflow.

Part 1: Target Selection and Structural Analysis

The foundation of any successful in silico modeling campaign is a thorough understanding of the biological target. For the pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold, several key targets have been identified through experimental studies.

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which regulates immune responses and inflammation. Specific pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent JAK inhibitors.[3] The high degree of conservation in the ATP-binding pocket across JAK family members (JAK1, JAK2, JAK3, and TYK2) presents a challenge for achieving selectivity, making in silico modeling an invaluable tool.[4]

  • Poly (ADP-ribose) Polymerase-1 (PARP-1): This enzyme plays a critical role in DNA repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been identified as novel PARP-1 inhibitors, with some exhibiting selectivity over the closely related PARP-2 isoform.[7][8][9]

  • Tubulin: This protein is the building block of microtubules, which are essential for cell division. Tubulin inhibitors are a cornerstone of cancer chemotherapy.[10] The pyrrole-based carboxamide scaffold has been shown to target the colchicine-binding site of tubulin, leading to microtubule depolymerization and apoptosis.[10]

A critical first step is the retrieval and preparation of the target protein's three-dimensional structure from the Protein Data Bank (PDB). For instance, the crystal structure of the JAK3 kinase domain in complex with a pyrrolopyridazine inhibitor (PDB ID: 5VO6) provides an excellent starting point for structure-based drug design.[11]

Part 2: The In Silico Modeling Workflow: A Step-by-Step Guide

A robust in silico workflow is an iterative process of hypothesis generation and testing. The following sections detail the key stages, from ligand and receptor preparation to advanced simulation and analysis techniques.

Ligand and Receptor Preparation: Ensuring a Valid Starting Point

The quality of the initial structures is paramount for obtaining meaningful results. This preparatory phase involves several critical steps:

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Preparation:

    • Draw the 2D structure of the pyrrolo[1,2-b]pyridazine-6-carboxamide of interest using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate possible ionization states at a physiological pH (e.g., 7.4) and select the most probable state.

    • Enumerate possible tautomers and stereoisomers.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., 5VO6 for JAK3).

    • Remove all non-essential molecules, including water, co-solvents, and crystallographic additives. The role of specific water molecules in the binding site should be carefully evaluated, as they can mediate key interactions.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the local microenvironment.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process.

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying key interactions and ranking potential drug candidates.

Conceptual Workflow for Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation Define_Site Define Binding Site Ligand_Prep->Define_Site Receptor_Prep Receptor Preparation Receptor_Prep->Define_Site Run_Docking Run Docking Algorithm (e.g., AutoDock Vina, Glide) Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions (H-bonds, hydrophobic, etc.) Score_Poses->Analyze_Interactions

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking of a Pyrrolo[1,2-b]pyridazine-6-carboxamide into JAK3

  • Binding Site Definition: Define the binding site on the prepared JAK3 structure (from PDB: 5VO6) based on the location of the co-crystallized ligand. This typically involves creating a grid box that encompasses the active site.

  • Docking with AutoDock Vina:

    • Prepare the receptor and ligand in the PDBQT file format, which includes atomic charges and atom types.

    • Configure the search space (the grid box) and exhaustiveness of the search in the Vina configuration file.

    • Execute the docking run.

  • Pose Analysis:

    • Visualize the predicted binding poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the interactions between the top-ranked pose and the receptor, identifying hydrogen bonds, hydrophobic interactions, and any potential steric clashes. For JAK inhibitors, interactions with the hinge region are particularly important.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystal structure pose to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful "redocking."[12]

Trustworthiness through Validation: A crucial step in ensuring the trustworthiness of a docking protocol is to perform a validation study. This involves "redocking" the co-crystallized ligand back into the binding site and docking a set of known active and inactive compounds (decoys). A reliable docking protocol should be able to reproduce the experimental binding mode of the co-crystallized ligand and enrich the known active compounds over the decoys.[13][14]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, allowing for the assessment of the complex's stability and the characterization of subtle conformational changes over time.

Logical Flow of an MD Simulation

Start Start with Docked Complex Solvate Solvate in a Water Box Start->Solvate Add_Ions Add Ions to Neutralize Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min Equilibrate Equilibration (NVT and NPT) Energy_Min->Equilibrate Production_MD Production MD Run Equilibrate->Production_MD Analyze Trajectory Analysis Production_MD->Analyze

Caption: Key stages of an MD simulation workflow.

Experimental Protocol: MD Simulation of a Pyrrolo[1,2-b]pyridazine-6-carboxamide-PARP-1 Complex

  • System Setup (using GROMACS):

    • Start with the best-ranked docked pose of the pyrrolo[1,2-b]pyridazine-6-carboxamide in the PARP-1 active site.

    • Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.[15]

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach equilibrium and for the ligand to explore its binding mode.[6]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.[6][16][17]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions throughout the simulation.

MD simulations are particularly useful for studying the selectivity of PARP-1 inhibitors over PARP-2. By running simulations of the same inhibitor with both isoforms, one can identify subtle differences in dynamics and interactions that contribute to selectivity.[16]

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds.

Pharmacophore Model Generation and Screening

cluster_model Model Generation cluster_screen Virtual Screening Training_Set Select Training Set of Active Compounds Generate_Hypotheses Generate Pharmacophore Hypotheses Training_Set->Generate_Hypotheses Validate_Model Validate Model with Test Set and Decoys Generate_Hypotheses->Validate_Model Screen_DB Screen Database with Validated Pharmacophore Validate_Model->Screen_DB Compound_DB Compound Database Compound_DB->Screen_DB Filter_Hits Filter and Rank Hits Screen_DB->Filter_Hits

Caption: Workflow for pharmacophore modeling and virtual screening.

For tubulin inhibitors targeting the colchicine site, a pharmacophore model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.[18][19][20][21] Both ligand-based (derived from a set of known active molecules) and structure-based (derived from the ligand-receptor complex) approaches can be employed to generate pharmacophore models.

Part 3: Data Presentation and Interpretation

The output of in silico modeling studies is often a large volume of quantitative data. Clear and concise presentation is essential for interpretation and decision-making.

Table 1: Example of Molecular Docking Results for Pyrrolo[1,2-b]pyridazine-6-carboxamide Analogs against JAK3

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-BondsPredicted IC50 (nM)
PPY-001-10.5Leu828, Gly829, Val885, Cys909350
PPY-002-9.8Leu828, Val885, Asp9112120
PPY-003-8.2Val885, Asp9111850

Conclusion

In silico modeling is a powerful and indispensable tool in modern drug discovery. For the promising pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold, a well-designed and validated computational workflow can provide deep insights into the molecular basis of their activity against key targets like JAKs, PARP-1, and tubulin. By integrating techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can accelerate the design-synthesis-test cycle, leading to the more rapid development of novel therapeutics.

References

  • Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (2014). Journal of the Chinese Chemical Society.
  • Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. (2014). Oriental Journal of Chemistry.
  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2020).
  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). Molecules.
  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). MDPI.
  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. (2025). bioRxiv.
  • Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple comput
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). Preprints.org.
  • Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. (2023). Journal of Biomolecular Structure and Dynamics.
  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2012).
  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2021).
  • Molecular dynamics simulations of PARP-1 in the absence or the presence of perezone and their related compounds: (a) RMSD and (b) RMSF. (n.d.).
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry.
  • 5VO6: CRYSTAL STRUCTURE OF JAK3 KINASE DOMAIN IN COMPLEX WITH A PYRROLOPYRIDAZINE INHIBITOR. (2017). RCSB PDB.
  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (2021).
  • Best Practices for Simulating Small Ligand-Protein Complexes in GROMACS? (2025). GROMACS forums.
  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. (2023). Molecules.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026). F1000Research.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Molecular docking analysis of the oral tumor target JAK STAT 3 with oxo-azo compounds. (2023).
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023).
  • Identification of tubulin as the molecular target of proapoptotic pyrrolo-1,5-benzoxazepines. (2006). Molecular Cancer Therapeutics.
  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. (2018). Biomedical Journal of Scientific & Technical Research.
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI.
  • 5AEP: Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloprolifer
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. (2023).
  • (PDF) Discovery of potential JAK2 inhibitor: In silico molecular docking and molecular dynamics study for colon cancer therapy. (2025).
  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021). PubMed.
  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (n.d.). ChEMBL.
  • 4QT1: JAK3 kinase domain in complex with 1-[(3S)-1-isobutylsulfonyl-3-piperidyl]-3-(5H-pyrrolo[2,3-b]pyrazin-2-yl)urea. (2015). RCSB PDB.
  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2020).
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2025).
  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
  • 3Q32: Structure of Janus kinase 2 with a pyrrolotriazine inhibitor. (2011). RCSB PDB.
  • (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. (2014).
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances.
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Exploratory

Pyrrolo[1,2-b]pyridazine-6-carboxamide Derivatives: A Next-Generation Scaffold for JAK1/JAK3-Selective Inhibition in Inflammatory Diseases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The therapeutic landscape for chronic inflammatory and autoimmune diseas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The therapeutic landscape for chronic inflammatory and autoimmune diseases—such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis—has been revolutionized by the advent of Janus kinase (JAK) inhibitors. However, first-generation pan-JAK inhibitors often present dose-limiting hematological toxicities due to off-target JAK2 inhibition, which is critical for erythropoietin and thrombopoietin signaling.

To widen the therapeutic index, modern drug discovery has shifted toward highly selective JAK1/JAK3 inhibitors. Among the most promising novel scaffolds is the pyrrolo[1,2-b]pyridazine-6-carboxamide class[1]. This whitepaper provides an in-depth mechanistic analysis, structural rationale, and validated experimental workflows for synthesizing and profiling these derivatives as potent, functionally selective immunomodulators[2].

Mechanistic Rationale: The Causality of JAK1/JAK3 Selectivity

The JAK/STAT Signaling Axis

Cytokines produced by immune cells regulate inflammation by binding to specific extracellular receptors, triggering conformational changes that activate intracellular JAKs[3]. The JAK family consists of four subtypes: JAK1, JAK2, JAK3, and TYK2.

The rationale for targeting JAK1 and JAK3 simultaneously lies in the biology of the common gamma-chain ( γc​ ) cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). The receptors for these cytokines strictly rely on the heterodimerization of JAK1 and JAK3 to cross-phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins (primarily STAT5)[4]. By inhibiting the JAK1/JAK3 axis, we can effectively suppress pathogenic T-cell and NK-cell proliferation without interfering with the JAK2-dependent hematopoietic pathways[3].

Structural Basis of the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine core serves as an ideal rigid framework to orient pharmacophores within the ATP-binding pocket of the kinase domain.

  • The 6-Carboxamide Group: Acts as a critical hinge-binding motif. The carbonyl oxygen and the amide nitrogen form a highly stable bidentate hydrogen-bond network with the backbone residues of the JAK3 hinge region (e.g., Glu903 and Leu905).

  • Solvent-Exposed Substitutions: Modifying the C4 or C6 positions with bulky, stereospecific cycloalkylamines (e.g., (R)-(2,2-dimethylcyclopentyl)amine) forces the molecule to project into the solvent-exposed channel[4]. This steric bulk is tolerated by the slightly larger ATP pockets of JAK1 and JAK3 but creates steric clashes in the tighter JAK2 pocket, driving the required selectivity[1].

Fig 1: Mechanism of action of pyrrolo[1,2-b]pyridazine-6-carboxamides in the JAK/STAT pathway.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

To illustrate the causality of structural modifications, Table 1 summarizes the in vitro kinase profiling of representative pyrrolo[1,2-b]pyridazine derivatives. The data demonstrates how specific cycloalkyl substitutions enhance JAK3 potency while preserving a >50-fold selectivity window against JAK2[4].

Table 1: SAR and Kinase Selectivity Profiling of Pyrrolopyridazine Derivatives

Compound IDC4/C6 Substitution MotifJAK1 IC 50​ (nM)JAK2 IC 50​ (nM)JAK3 IC 50​ (nM)Selectivity (JAK2/JAK3)
Cmpd 1 Unsubstituted core145.0320.085.03.7x
Cmpd 2 Cyclopentylamino12.4410.56.266.2x
Cmpd 3 (R)-(2,2-dimethylcyclopentyl)amine3.1850.01.8472.2x
Cmpd 4 (2-fluoro-2-methylcyclopentyl)amino1.51120.00.91244.4x

Note: The incorporation of a fluorine atom in Cmpd 4 introduces a stereoelectronic effect that further stabilizes the conformation of the cyclopentyl ring, maximizing the steric clash with the JAK2 gatekeeper residue.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a rigorous, self-validating cascade. The workflow begins with target-level biochemical assays and progresses to whole-blood functional assays to account for physiological protein binding.

Fig 2: Preclinical screening workflow for evaluating JAK1/3 selective inhibitors.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Causality Statement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized here because the pyrrolo[1,2-b]pyridazine core can exhibit intrinsic auto-fluorescence. The time-delayed reading in TR-FRET completely eliminates this background interference, preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare 3-fold serial dilutions of the pyrrolo[1,2-b]pyridazine derivatives in 100% DMSO. Transfer 100 nL to a 384-well proxiplate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant JAK1, JAK2, or JAK3 enzyme pre-mixed with ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to ensure competitive inhibition kinetics.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg 2+ and instantly halt the kinase reaction) and Europium-labeled anti-phospho-tyrosine antibody.

  • Readout: Incubate for 60 minutes, then read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio to determine IC 50​ .

Protocol 2: IL-2 Induced pSTAT5 Human Whole Blood Assay

Causality Statement: Testing in whole blood rather than isolated Peripheral Blood Mononuclear Cells (PBMCs) is critical. Whole blood assays inherently account for human serum albumin (HSA) binding, ensuring that the calculated IC 50​ reflects the true unbound fraction of the drug available in vivo[4]. Furthermore, using IL-2 specifically isolates the JAK1/JAK3 pathway, providing a self-validating functional readout.

Step-by-Step Methodology:

  • Blood Collection: Collect human venous blood in sodium heparin tubes. Do not use EDTA, as calcium/magnesium chelation disrupts cellular signaling.

  • Compound Treatment: Aliquot 90 µL of whole blood per well in a 96-well deep V-bottom plate. Add 10 µL of the test compound (diluted in PBS/0.1% DMSO) and pre-incubate for 1 hour at 37°C. Include Tofacitinib as a positive control.

  • Cytokine Stimulation: Stimulate the blood with 10 µL of recombinant human IL-2 (final concentration 50 ng/mL) for exactly 15 minutes at 37°C.

  • Fixation and Lysis: Instantly halt phosphorylation by adding 1 mL of pre-warmed 1X Lyse/Fix Buffer. Incubate for 10 minutes at 37°C to lyse red blood cells and fix leukocytes.

  • Permeabilization: Centrifuge at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold 100% methanol. Incubate on ice for 30 minutes to permeabilize the nuclear membrane.

  • Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Stain with Anti-CD4-FITC (to identify T-helper cells) and Anti-pSTAT5-AlexaFluor647.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on CD4+ lymphocytes and measure the Median Fluorescence Intensity (MFI) of the pSTAT5 channel. Normalize data against the unstimulated (0% activation) and DMSO-treated/IL-2 stimulated (100% activation) controls.

Translational Outlook

The structural evolution of the pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold represents a masterclass in rational drug design. By exploiting the subtle topographical differences between the JAK1/3 and JAK2 ATP-binding pockets, researchers can achieve nanomolar potency with exceptional functional selectivity[4]. As these compounds progress through preclinical models (e.g., Collagen-Induced Arthritis in mice), their high oral bioavailability and minimized hematological toxicity profile position them as superior candidates for the next generation of IBD and rheumatoid arthritis therapeutics[1].

References

  • [1] US11072619B2 - Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors (Mentions WO2012/125886 and the pyrrolo[1,2-b]pyridazine-6-carboxamide core). Google Patents. URL:

  • [2] WO/2012/125886 PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES. WIPO. URL:

  • [4] Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. URL:

  • [3] Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. URL:

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating Pyrrolo[1,2-b]pyridazine-6-carboxamide Derivatives in Cancer Cell Line Studies

I. Introduction: The Emergence of Pyrrolo[1,2-b]pyridazines in Oncology Research The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds that can serve as sc...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Emergence of Pyrrolo[1,2-b]pyridazines in Oncology Research

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds that can serve as scaffolds for novel therapeutic agents.[1][2][3] Among these, the pyrrolo[1,2-b]pyridazine core has garnered substantial interest due to its diverse biological activities and synthetic accessibility.[4][5] Derivatives of this scaffold have been reported to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[4][6][7]

Recent research has highlighted the potential of pyrrolo[1,2-b]pyridazine-6-carboxamide and related analogues as potent cytotoxic agents against a variety of human cancer cell lines.[8][9][10] These compounds have shown promising activity, with some derivatives exhibiting growth inhibition (GI50) values in the nanomolar range against colon, ovarian, breast, and other cancer cell types.[6][8][11] This guide provides a comprehensive overview of the application of these compounds in cancer cell line studies, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation.

II. Unraveling the Mechanism of Action

The anticancer activity of pyrrolo[1,2-b]pyridazine derivatives is often multifaceted, stemming from their ability to interact with critical cellular machinery involved in proliferation and survival. Understanding this mechanism is paramount for rational drug development and for designing effective in vitro studies.

A. Primary Cellular Targets

  • Tubulin Polymerization Inhibition: A prominent mechanism for several potent pyrrolo[1,2-b]pyridazine analogues is the disruption of microtubule dynamics.[12] Similar to well-known agents like colchicine, these compounds can bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[6][7] The disruption of the spindle assembly activates the spindle assembly checkpoint, leading to a mitotic arrest (G2/M phase arrest) and subsequent induction of apoptosis.[12]

  • Kinase Inhibition: The pyrrolo[1,2-b]pyridazine scaffold is a versatile "privileged structure" in kinase inhibitor design.[13] Specific derivatives have been engineered to target various protein kinases that are often dysregulated in cancer.[6][7] Key kinase families targeted include:

    • Janus Kinases (JAKs): Certain pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent inhibitors of JAKs, particularly JAK3 and TYK2.[14][15] The JAK-STAT pathway is crucial for cytokine signaling that drives the proliferation of many hematological and solid tumors.

    • Receptor Tyrosine Kinases (RTKs): This class includes targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[16][17][18] By inhibiting VEGFR-2, these compounds can potentially block the formation of new blood vessels required for tumor growth.

    • Other Kinases: Derivatives have also been reported to inhibit HER-2, IRAK4, and MEK, demonstrating the scaffold's adaptability.[6][7]

  • Modulation of Apoptotic Pathways: Ultimately, the cytotoxic effects of these compounds converge on the induction of apoptosis (programmed cell death). This is often achieved by modulating the balance of pro- and anti-apoptotic proteins. For instance, treatment with related compounds has been shown to increase the bax:bcl-2 ratio, leading to the activation of executioner caspases (like caspase-3) and subsequent cell death.[19]

B. Visualizing the Mechanism: Targeting Microtubule Dynamics

The following diagram illustrates the mechanism of a pyrrolo[1,2-b]pyridazine derivative acting as a tubulin polymerization inhibitor.

G cluster_cell Cancer Cell Compound Pyrrolo[1,2-b]pyridazine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

III. Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel pyrrolo[1,2-b]pyridazine-6-carboxamide derivative. The following workflow provides a logical progression from initial screening to mechanistic validation.

Caption: General workflow for in vitro evaluation.

IV. Core Protocols for In Vitro Analysis

This section provides detailed, step-by-step protocols for the essential assays required to evaluate pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.[21]

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7, LoVo, SK-OV-3)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Pyrrolo[1,2-b]pyridazine-6-carboxamide stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[21] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Scientist's Note: The optimal seeding density varies between cell lines and must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[22]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound dose) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe a significant effect on proliferation.

  • MTT Addition: After incubation, carefully add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[21] Monitor for the formation of purple precipitate.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[23]

  • Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[21]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Data Presentation Example:

Compound IDCell LineSeeding DensityTreatment Duration (h)GI50 (µM)
P1BPC-001MCF-7 (Breast)8,000 cells/well720.085
P1BPC-001LoVo (Colon)5,000 cells/well720.052[9]
P1BPC-001SK-OV-3 (Ovary)6,000 cells/well720.110
DoxorubicinMCF-7 (Breast)8,000 cells/well720.045
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[26]

Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Treated and untreated cells (1-5 x 10^5 cells per sample)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 2x its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and pool with the floating cells.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[26]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[25] The cell concentration should be approximately 1 x 10^6 cells/mL.[25]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[26]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

  • Dilution and Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[25] Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical injury).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Flow cytometry can be used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[27][28] PI is a fluorescent dye that binds stoichiometrically to DNA. By permeabilizing cells and staining them with PI, the fluorescence intensity of each cell will be directly proportional to its DNA content. This allows for quantification of cells in each phase.[27]

Materials and Reagents:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound (at IC50 concentration) as described in the apoptosis protocol.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash cells once with cold PBS. Resuspend the pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

    • Scientist's Note: Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity and yields consistent staining.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is critical to eliminate the signal from double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would support a mechanism involving microtubule disruption.

Protocol 4: Target Protein Modulation by Western Blotting

Principle: Western blotting is a technique used to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[29] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[29] This is essential for confirming if the compound affects the expression or phosphorylation status of its hypothesized targets (e.g., decreased Cyclin B1, increased cleaved PARP, decreased phospho-Akt).

Materials and Reagents:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-p-Akt, anti-Tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) reagent

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cell pellets with cold PBS and lyse by adding cold lysis buffer.[30] Incubate on ice, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[30]

  • Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature or overnight at 4°C.[31]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[30]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[31]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Detection: After further washes, incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[31]

    • Scientist's Note: Always probe for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading across lanes.

V. References

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 215-227. [Link]

  • Bio-protocol. (n.d.). MTT Assay. Bio-protocol. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. via PMC. [Link]

  • Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21). [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Protocol. Bio-Rad. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5515. [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • MGL, M. T. (2012). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 7, Unit7.10. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs, Inc.. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • ENZO Life Sciences. (n.d.). MTT Cell Viability Assay Kit. ENZO Life Sciences. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Academia.edu. [Link]

  • Mangalagiu, I. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Adan, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Beilstein Journal of Organic Chemistry, 15, 2557-2571. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]

  • El-Awady, R., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(4), 261-269. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Yakubovskaya, M. G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 563. [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. via PMC. [Link]

  • Kumar, D., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5792. [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 24(3), 154-165. [Link]

  • Billard, C., et al. (2010). Pyrrolo[1,2-b][6][24][32]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients. Cancer Science, 101(4), 991-1000. [Link]

  • Various Authors. (2025). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Semantic Scholar. [Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrrolo[1,2-b]pyridazine-6-carboxamide Libraries for Novel Kinase Inhibitors

Abstract The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent inhibition of v...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent inhibition of various protein kinases.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrrolo[1,2-b]pyridazine-6-carboxamide libraries in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation, thereby presenting a self-validating system for hit identification and validation.

Introduction: The Promise of the Pyrrolo[1,2-b]pyridazine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[5][6] The pyrrolo[1,2-b]pyridazine core is a versatile scaffold that has been successfully employed in the development of inhibitors for several important kinase families, including Janus kinases (JAKs).[7][8] The carboxamide moiety at the 6-position provides a key handle for synthetic diversification, allowing for the generation of large, focused libraries to probe the chemical space around the kinase ATP-binding site.

This guide will focus on a hypothetical HTS campaign to identify inhibitors of a target kinase, "Kinase-X," using a library of pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives. We will outline a robust screening cascade, beginning with a primary biochemical assay to identify initial hits, followed by secondary assays to confirm their activity and elucidate their mechanism of action.

The High-Throughput Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign relies on a well-designed screening cascade to efficiently identify and validate true hits while minimizing false positives. Our proposed workflow for the pyrrolo[1,2-b]pyridazine-6-carboxamide library is a two-tiered approach:

  • Primary Screen: A biochemical assay to rapidly screen the entire library and identify compounds that directly interact with and inhibit the activity of Kinase-X.

  • Secondary Screen: A cell-based assay to confirm the activity of primary hits in a more physiologically relevant context, assessing factors like cell permeability and target engagement within a cellular environment.

HTS_Workflow cluster_0 Screening Cascade Library Pyrrolo[1,2-b]pyridazine-6-carboxamide Library Primary_Screen Primary Biochemical Screen (e.g., Fluorescence Polarization) Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Cell-Based Assay (e.g., Cellular Phosphorylation Assay) Hit_Identification->Secondary_Screen Hit_Validation Validated Hits Secondary_Screen->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

Figure 1: A schematic representation of the high-throughput screening workflow.

Primary Biochemical Screen: Fluorescence Polarization (FP) Assay

Principle:

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS.[9][10][11] It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a "tracer") in solution. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger molecule, such as our target Kinase-X, its tumbling is restricted, leading to an increase in the polarization of the emitted light.[12][13] Test compounds that inhibit the binding of the tracer to Kinase-X will result in a decrease in the FP signal.

FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_X_1 Kinase-X Complex_1 Kinase-X-Tracer Complex (High Polarization) Kinase_X_1->Complex_1 Tracer_1 Fluorescent Tracer Tracer_1->Complex_1 Kinase_X_2 Kinase-X Inhibited_Complex Inhibited Kinase-X Kinase_X_2->Inhibited_Complex Tracer_2 Fluorescent Tracer Free_Tracer Free Tracer (Low Polarization) Tracer_2->Free_Tracer Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibitor->Inhibited_Complex

Figure 2: The principle of the Fluorescence Polarization (FP) competitive binding assay.

Protocol 3.1: FP-Based Kinase-X Inhibition Assay

Materials:

  • Kinase-X enzyme (recombinant)

  • Fluorescently labeled tracer (e.g., a fluorescent ATP-competitive ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Pyrrolo[1,2-b]pyridazine-6-carboxamide compound library (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase-X in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute the pyrrolo[1,2-b]pyridazine-6-carboxamide compounds in DMSO to create a concentration range for dose-response analysis. Further dilute these in assay buffer to a 2X final concentration.

  • Assay Plate Preparation:

    • To each well of the 384-well plate, add 5 µL of the 2X compound solution.

    • For positive controls (no inhibition), add 5 µL of assay buffer with DMSO.

    • For negative controls (maximum inhibition), add a known Kinase-X inhibitor or omit the enzyme.

  • Enzyme Addition:

    • Add 5 µL of the 2X Kinase-X solution to all wells except the negative controls.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Tracer Addition:

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible microplate reader.

Data Analysis and Hit Criteria:

The primary data is the millipolarization (mP) value for each well. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl))

A common threshold for hit identification is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.

ParameterValue
Z'-factor > 0.5
Signal-to-Background > 3
Hit Cutoff > 50% Inhibition

Secondary Cell-Based Screen: Cellular Phosphorylation Assay

Principle:

Following the identification of primary hits, it is crucial to validate their activity in a cellular context.[14] A cellular phosphorylation assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of Kinase-X within intact cells. This confirms that the compound is cell-permeable and can engage the target in its native environment. Various technologies can be employed for this, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[15]

Cell_Based_Assay cluster_0 Cellular Signaling Cell Cell Kinase_X Kinase-X Cell->Kinase_X pSubstrate Phosphorylated Substrate Kinase_X->pSubstrate Phosphorylation Substrate Substrate Substrate->Kinase_X Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibited_Kinase Inhibited Kinase-X Inhibitor->Inhibited_Kinase Inhibited_Kinase->Substrate Inhibition of Phosphorylation

Figure 3: The principle of a cell-based kinase phosphorylation assay.

Protocol 4.1: HTRF-Based Cellular Phosphorylation Assay

Materials:

  • Cell line expressing Kinase-X and its substrate

  • Cell culture medium and supplements

  • Primary hits from the FP screen

  • HTRF assay reagents (e.g., terbium-labeled anti-phospho-substrate antibody and d2-labeled anti-total-substrate antibody)

  • Lysis buffer

  • 384-well, white microplates

  • HTRF-compatible microplate reader

Methodology:

  • Cell Plating:

    • Seed the cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dilution series of the primary hit compounds for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Aspirate the media and add lysis buffer to each well.

    • Incubate on a shaker for 10 minutes to ensure complete lysis.

  • HTRF Reagent Addition:

    • Add the HTRF antibody mix (terbium-labeled anti-phospho-substrate and d2-labeled anti-total-substrate antibodies) to each well.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition:

    • Read the HTRF signal on a compatible microplate reader at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis and Hit Validation:

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The IC₅₀ value, the concentration of the compound that inhibits 50% of the phosphorylation, can be determined by fitting the dose-response data to a four-parameter logistic equation.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (Cellular IC₅₀, µM)
PPD-001 950.25
PPD-002 881.5
PPD-003 75> 10 (Inactive)
PPD-004 920.5

Conclusion and Future Directions

This application note has outlined a robust and efficient HTS workflow for the identification and validation of novel kinase inhibitors from a pyrrolo[1,2-b]pyridazine-6-carboxamide library. The combination of a primary biochemical screen, such as the FP assay, with a secondary cell-based assay provides a high degree of confidence in the identified hits. Compounds that demonstrate potent activity in both assays, such as PPD-001 and PPD-004 in our hypothetical data, are excellent candidates for further lead optimization and structure-activity relationship (SAR) studies. The versatility of the pyrrolo[1,2-b]pyridazine scaffold, coupled with the power of HTS, offers a promising avenue for the discovery of next-generation kinase inhibitors.

References

Sources

Method

In Vitro Evaluation of Pyrrolo[1,2-b]pyridazine-6-carboxamide Cytotoxicity: Application Notes and Protocols

Introduction: The Therapeutic Potential and a Critical Hurdle The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and a Critical Hurdle

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The carboxamide functional group, in particular, can enhance molecular interactions with biological targets, making pyrrolo[1,2-b]pyridazine-6-carboxamides a promising class of compounds for drug discovery.[4] However, a critical step in the preclinical development of any new chemical entity is the thorough evaluation of its cytotoxic potential.[5][6] This ensures a therapeutic window where the compound can exert its desired effect with minimal toxicity to healthy cells.[6][7]

These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of novel pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, step-by-step protocols, and offer insights into data interpretation.

Pillar 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial screening of a compound's cytotoxicity is often performed using a metabolic activity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8] This colorimetric assay is a reliable and cost-effective method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., HeLa, MCF-7) Compound_Prep 2. Compound Dilution (Pyrrolo[1,2-b]pyridazine- 6-carboxamide) Treatment 3. Cell Treatment (24, 48, 72 hours) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (Incubate 4 hours) Treatment->MTT_Addition Solubilization 5. Add Solubilization Solution (Incubate overnight) MTT_Addition->Solubilization Absorbance 6. Measure Absorbance (570 nm) Solubilization->Absorbance IC50 7. Calculate IC50 Value Absorbance->IC50 LDH_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Supernatant Collection cluster_assay LDH Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., A549, HepG2) Compound_Prep 2. Compound Dilution Treatment 3. Cell Treatment (24, 48, 72 hours) Compound_Prep->Treatment Supernatant_Collection 4. Collect Supernatant Treatment->Supernatant_Collection Reaction_Setup 5. Add Supernatant to Reaction Mixture Supernatant_Collection->Reaction_Setup Incubation 6. Incubate at Room Temp Reaction_Setup->Incubation Absorbance 7. Measure Absorbance (490 nm) Incubation->Absorbance Cytotoxicity_Calc 8. Calculate % Cytotoxicity Absorbance->Cytotoxicity_Calc Caspase_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., Jurkat, HL-60) Compound_Prep 2. Compound Dilution Treatment 3. Cell Treatment (e.g., 4-24 hours) Compound_Prep->Treatment Reagent_Addition 4. Add Caspase-Glo® 3/7 Reagent Treatment->Reagent_Addition Incubation 5. Incubate at Room Temp (1 hour) Reagent_Addition->Incubation Luminescence 6. Measure Luminescence Incubation->Luminescence Fold_Induction 7. Calculate Fold Induction of Caspase Activity Luminescence->Fold_Induction

Caption: Workflow for Caspase-3/7 activity assessment.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Pyrrolo[1,2-b]pyridazine-6-carboxamide compounds

  • Selected cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements. Include a positive control for apoptosis induction (e.g., staurosporine). 2[12]. Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions. 3[13]. Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of caspase-3/7 activity by normalizing the luminescence of treated samples to that of the vehicle control.

Data Summary and Interpretation

To facilitate a clear comparison of the cytotoxic effects of different pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives, the data should be summarized in a table.

CompoundCell LineIC50 (µM) - 48h (MTT Assay)% Cytotoxicity at 10 µM - 48h (LDH Assay)Caspase-3/7 Fold Induction at 10 µM - 24h
PPC-1 HeLa5.265%4.5
HEK293> 508%1.2
PPC-2 HeLa12.832%2.1
HEK293> 505%1.1
Doxorubicin HeLa0.885%6.2
HEK2932.575%5.8

Interpretation:

  • PPC-1 exhibits potent cytotoxicity against HeLa cells with an IC50 of 5.2 µM. The significant LDH release and high caspase-3/7 induction suggest that it induces cell death primarily through apoptosis and compromises membrane integrity. Its high IC50 and low cytotoxicity in HEK293 cells indicate a favorable selectivity profile for cancer cells over non-cancerous cells.

  • PPC-2 shows moderate cytotoxicity.

  • Doxorubicin , a standard chemotherapeutic agent, serves as a positive control, demonstrating high potency and cytotoxicity in both cell lines.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro cytotoxic evaluation of novel pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potential but also gain preliminary insights into the mechanism of cell death. Promising candidates identified through these screens, such as PPC-1, warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, western blotting for apoptotic proteins) and subsequent evaluation in more complex in vitro models (e.g., 3D spheroids) and in vivo studies.

References

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(8), 3218-3226.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

Sources

Application

Assay for measuring JAK inhibition by pyrrolo[1,2-b]pyridazine derivatives

Application Notes & Protocols Topic: Assay for Measuring JAK Inhibition by Pyrrolo[1,2-b]pyridazine Derivatives For: Researchers, scientists, and drug development professionals Introduction: Targeting the JAK-STAT Pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Assay for Measuring JAK Inhibition by Pyrrolo[1,2-b]pyridazine Derivatives

For: Researchers, scientists, and drug development professionals

Introduction: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for translating a wide array of extracellular signals, primarily from cytokines and growth factors, into a transcriptional response.[1][2] This pathway is a cornerstone of cellular processes including immunity, cell proliferation, differentiation, and apoptosis.[1][3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Upon a cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their activation via trans-phosphorylation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[1][3][5]

Dysregulation of the JAK-STAT pathway is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[2][5][6] Small molecule inhibitors, such as those based on the pyrrolo[1,2-b]pyridazine scaffold, have emerged as a promising class of compounds designed to modulate this pathway.[7][8][9][10] To effectively characterize the potency and selectivity of these derivatives, robust and reliable assay methodologies are paramount. This guide provides a detailed framework for measuring the inhibitory activity of pyrrolo[1,2-b]pyridazine derivatives against JAK enzymes, encompassing both direct biochemical assessments and physiologically relevant cell-based approaches.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK_active JAK-P (Active) JAK_inactive->JAK_active 3. Trans-phosphorylation (Activation) JAK_active->Receptor JAK_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor Pyrrolo[1,2-b]pyridazine Derivative Inhibitor->JAK_active Inhibition Transcription Gene Transcription DNA->Transcription 9. Binds to Promoter

Caption: The canonical JAK-STAT signaling pathway and point of inhibition.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are indispensable for the initial characterization of inhibitors. They provide a direct and quantitative measure of a compound's ability to inhibit the catalytic activity of an isolated, purified JAK enzyme.[11][12] This approach is ideal for determining intrinsic potency (e.g., IC50 values) and for high-throughput screening (HTS) campaigns.

Principle of the TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for kinase inhibitor profiling.[13][14] The assay measures the phosphorylation of a substrate peptide by the JAK enzyme.

  • Reaction: The JAK enzyme, a biotinylated peptide substrate, and ATP are incubated with the test compound (e.g., a pyrrolo[1,2-b]pyridazine derivative). The enzyme phosphorylates the substrate.

  • Detection: A Europium (Eu)-labeled anti-phospho-tyrosine antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore) are added.

  • Signal: If the substrate is phosphorylated, the Eu-antibody binds to the phosphotyrosine, and the SA-APC binds to the biotin tag. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation. The resulting TR-FRET signal is directly proportional to the extent of substrate phosphorylation. An effective inhibitor will prevent phosphorylation, leading to a low TR-FRET signal.

TR_FRET_Workflow cluster_inhibition Inhibition cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout Inhibitor Pyrrolo[1,2-b]pyridazine Derivative Incubate_Inhibit Incubate Inhibitor->Incubate_Inhibit No_Inhibitor Vehicle Control (DMSO) Incubate_No_Inhibit Incubate No_Inhibitor->Incubate_No_Inhibit Reaction_Mix JAK Enzyme + Biotin-Substrate + ATP Reaction_Mix->Incubate_Inhibit Reaction_Mix->Incubate_No_Inhibit Detection_Reagents Add Eu-Ab (Donor) + SA-APC (Acceptor) Incubate_Inhibit->Detection_Reagents Incubate_No_Inhibit->Detection_Reagents Incubate_Detect Incubate Detection_Reagents->Incubate_Detect Detection_Reagents->Incubate_Detect High_Signal High TR-FRET Signal (Phosphorylation) Incubate_Detect->High_Signal Low_Signal Low TR-FRET Signal (No Phosphorylation) Incubate_Detect->Low_Signal

Caption: Workflow for a biochemical TR-FRET kinase inhibition assay.

Protocol 1: TR-FRET Biochemical Assay for JAK Inhibition

This protocol is designed to determine the IC50 value of a pyrrolo[1,2-b]pyridazine derivative against a specific JAK isoform.

Materials

  • Purified, active recombinant JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Ulight™-JAKtide)

  • ATP (Adenosine 5'-triphosphate)

  • Europium-labeled anti-phospho-tyrosine antibody (e.g., Eu-W1024-anti-pY100)

  • Streptavidin-APC (SA-APC)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT)

  • Test Compounds: Pyrrolo[1,2-b]pyridazine derivatives dissolved in 100% DMSO

  • 384-well, low-volume, white assay plates

  • TR-FRET-capable plate reader

Procedure

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrrolo[1,2-b]pyridazine derivative in 100% DMSO. Start with a high concentration (e.g., 1 mM).

    • Transfer 1 µL of each dilution (and a DMSO-only control) to the assay plate. This creates a compound "stamp" for subsequent steps.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in Kinase Assay Buffer. The final concentration should be determined empirically but is typically in the low nM range.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final concentration of the substrate is typically 50-200 nM. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific JAK enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 10 µL of the 2X enzyme solution to each well of the assay plate containing the compound stamp.

    • Pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The total reaction volume is now 21 µL.

    • Incubate for 60 minutes at room temperature. Protect the plate from light.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-antibody and SA-APC in a detection buffer (provided by the assay kit manufacturer).

    • Add 20 µL of the 2X detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, using an excitation wavelength of 320 or 340 nm and measuring emission at both 615 nm (Europium) and 665 nm (APC).

Data Analysis

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data:

    • Define the 100% inhibition control (no enzyme or high concentration of a known potent inhibitor).

    • Define the 0% inhibition control (DMSO vehicle only).

    • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ComponentStock ConcentrationVolume per WellFinal Concentration
Test Compound1 mM in DMSO1 µL (from stamp)Varies (e.g., up to 50 µM)
JAK Enzyme (2X)2-10 nM10 µL1-5 nM
Substrate/ATP (2X)1 µM / 20 µM10 µL500 nM / 10 µM (at Km)
Detection Mix (2X)Per Manufacturer20 µL1X
Final Volume 41 µL

Part 2: Cell-Based Assays for Cellular Potency and Selectivity

While biochemical assays measure direct enzyme engagement, cell-based assays are crucial for understanding a compound's activity in a more complex, physiological environment.[15][16] These assays assess the ability of a compound to cross the cell membrane and inhibit the JAK-STAT pathway in living cells, providing a more accurate prediction of in vivo efficacy.

Principle of the Phospho-STAT Flow Cytometry Assay

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in a specific cell population.[17] Flow cytometry allows for the high-throughput analysis of individual cells, providing robust statistical data.

  • Inhibition: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) are pre-incubated with the pyrrolo[1,2-b]pyridazine derivative.

  • Stimulation: The cells are then stimulated with a specific cytokine known to signal through a particular JAK/STAT pair (e.g., IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2, or GM-CSF for JAK2).[18]

  • Fix & Permeabilize: The stimulation is stopped, and cells are fixed to preserve the phosphorylation state and then permeabilized to allow intracellular antibody staining.

  • Staining & Detection: Cells are stained with a fluorescently-labeled antibody specific to the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT5).

  • Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. Effective inhibition results in a lower fluorescence signal compared to the stimulated vehicle control.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Cells Culture Cells (e.g., PBMCs) Inhibitor Add Pyrrolo[1,2-b]pyridazine Derivative Cells->Inhibitor Incubate1 Pre-incubate Inhibitor->Incubate1 Stimulate Add Cytokine (e.g., IL-2) Incubate1->Stimulate Incubate2 Incubate (Short) Stimulate->Incubate2 Fix Fix Cells Incubate2->Fix Perm Permeabilize Cells Fix->Perm Stain Add Fluorophore-conjugated anti-pSTAT Antibody Perm->Stain Incubate3 Incubate Stain->Incubate3 Acquire Acquire on Flow Cytometer Incubate3->Acquire Analyze Gate on Cell Population & Measure MFI Acquire->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: Workflow for a cell-based phospho-STAT flow cytometry assay.

Protocol 2: Phospho-STAT Flow Cytometry Assay

This protocol describes how to measure the inhibition of IL-2-induced STAT5 phosphorylation in human PBMCs, a readout for JAK1/JAK3 activity.

Materials

  • Cryopreserved human PBMCs

  • RPMI 1640 medium + 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-2

  • Pyrrolo[1,2-b]pyridazine derivatives in DMSO

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorophore-conjugated anti-phospho-STAT5 (pY694) antibody

  • 96-well U-bottom plates

  • Flow cytometer

Procedure

  • Cell Preparation:

    • Thaw and wash PBMCs, then resuspend in RPMI + 10% FBS at a concentration of 1-2 x 10⁶ cells/mL.

    • Plate 100 µL of cell suspension into each well of a 96-well U-bottom plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium (final DMSO concentration should be ≤0.5%).

    • Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂. Include vehicle-only (DMSO) and unstimulated controls.

  • Cytokine Stimulation:

    • Prepare a stock of IL-2 in culture medium to a concentration that gives a submaximal response (e.g., EC80), determined empirically.

    • Add the IL-2 solution to all wells except the unstimulated control.

    • Incubate for 15-20 minutes at 37°C, 5% CO₂. This is a rapid event.

  • Fixation:

    • Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer directly to the wells.

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization and Staining:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

    • Wash the cells twice with staining buffer (PBS + 2% FBS).

    • Resuspend the cells in the anti-phospho-STAT5 antibody solution, diluted in staining buffer.

    • Incubate for 45-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells once more and resuspend in staining buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal for each sample.

  • Normalize the MFI data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50.

Assay ConditionRecommendationRationale
Cell TypeHuman PBMCsPhysiologically relevant primary cells expressing target JAKs.
CytokineIL-2Signals through the JAK1/JAK3 heterodimer, activating STAT5.
Cytokine Conc.EC80Provides a robust signal window while maintaining sensitivity to inhibition.
ReadoutPhospho-STAT5 (pY694)Direct downstream marker of JAK1/3 pathway activation.
ControlsUnstimulated, Stimulated VehicleDefines the dynamic range of the assay for data normalization.

Conclusion: A Validated Approach to Inhibitor Characterization

The successful development of pyrrolo[1,2-b]pyridazine derivatives as JAK inhibitors relies on a multi-faceted assay strategy. The initial determination of intrinsic potency through biochemical assays like TR-FRET is a critical first step for structure-activity relationship (SAR) studies. However, these must be complemented by cell-based assays, such as phospho-STAT flow cytometry, to confirm cellular activity and provide a more accurate assessment of a compound's therapeutic potential. By systematically applying these detailed protocols, researchers can robustly characterize the potency and selectivity of novel JAK inhibitors, paving the way for the development of next-generation therapeutics for immune-mediated diseases.

References

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology, 18(4), 374–384. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Available at: [Link]

  • Duan, J. J., Lu, Z., Jiang, B., Yang, B. V., Doweyko, L. M., Nirschl, D. S., ... & Wrobleski, S. T. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726. Available at: [Link]

  • Duan, J. J., Lu, Z., Jiang, B., Yang, B. V., Doweyko, L. M., Nirschl, D. S., ... & Wrobleski, S. T. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. Available at: [Link]

  • JAK/Stat Signaling. (n.d.). GeneGlobe. Retrieved from [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1116360. Available at: [Link]

  • Sayyah, J., Magis, A., & Frank, D. A. (2011). Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. Journal of Biomolecular Screening, 16(4), 431–439. Available at: [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub. Available at: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Inampudi, P. T., Akondi, B. R., & Chintakunta, N. R. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23113. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Flanagan, M. E., et al. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 5020-5039. Available at: [Link]

  • Fereshteh, M., et al. (2016). HT flow cytometry platform enabling measurement of immune signaling in whole blood and T-cells for drug discovery. Cancer Research, 76(14 Supplement), 355-355. Available at: [Link]

  • TR-FRET Assays for STAT Protein. (2021). JoVE Journal. Available at: [Link]

  • WO/2011/014817 PYRROLO [1, 2-B] PYRIDAZINE DERIVATIVES AS JANUS KINASE INHIBITORS. (2011). WIPO Patentscope. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 15, 1369325. Available at: [Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits. (n.d.). Sino Biological. Retrieved from [Link]

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Sources

Method

Domino coupling-isomerization-condensation reaction for pyrrolo[1,2-b]pyridazine synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[1,2-b]pyridazine scaffold is a privileged nitrogen-containing heterocycle of significant interest in medicinal and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-b]pyridazine scaffold is a privileged nitrogen-containing heterocycle of significant interest in medicinal and materials chemistry, exhibiting a range of biological activities and unique optical properties.[1] This document provides a comprehensive guide to a highly efficient and convergent method for synthesizing functionalized pyrrolo[1,2-b]pyridazines: a palladium/copper-catalyzed domino coupling-isomerization-condensation reaction. This one-pot sequence offers significant advantages over traditional multi-step approaches by reducing synthetic operations, purification steps, and overall resource expenditure. We present the underlying mechanistic rationale, detailed, field-proven protocols for starting material synthesis and the core domino reaction, troubleshooting guidance, and expected analytical data to ensure reliable and reproducible execution.

Introduction: The Power of Domino Reactions

Domino, or cascade, reactions represent a paradigm of efficiency in modern organic synthesis. By combining multiple bond-forming events in a single pot without the isolation of intermediates, these processes offer enhanced atom economy, reduced waste, and accelerated access to complex molecular architectures. The synthesis of pyrrolo[1,2-b]pyridazines via a domino strategy exemplifies these benefits. The core transformation involves a sequence of three mechanistically distinct yet compatible reactions:

  • Sonogashira Cross-Coupling: A robust palladium- and copper-catalyzed reaction to form a C(sp²)-C(sp) bond between a 1-amino-2-bromopyrrole and a (hetero)aryl propargyl alcohol.

  • Isomerization: A base-catalyzed rearrangement of the resulting propargyl alcohol intermediate into a conjugated enone (a chalcone-like structure).

  • Intramolecular Condensation: A final cyclization step where the nucleophilic amino group of the pyrrole attacks the enone, followed by dehydration to furnish the aromatic pyrrolo[1,2-b]pyridazine core.

This powerful sequence allows for the rapid assembly of a diverse library of substituted pyrrolo[1,2-b]pyridazines from readily accessible starting materials.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for successful implementation and troubleshooting. The entire sequence is orchestrated within a single reaction vessel, with each step creating the necessary substrate for the next.

The Catalytic Cycles of Sonogashira Coupling

The reaction is initiated by a standard Sonogashira coupling.[2] This process itself involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C-Br bond of the 1-amino-2-bromopyrrole.

  • Copper Cycle: Concurrently, the terminal alkyne of the propargyl alcohol reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex.

  • Reductive Elimination: The final C-C coupled product is released, regenerating the active Pd(0) catalyst.

Base-Catalyzed Isomerization

Once the Sonogashira coupling is complete, the reaction environment, which contains a base (e.g., K₂CO₃), facilitates the isomerization of the propargyl alcohol to the thermodynamically more stable α,β-unsaturated ketone (chalcone). This transformation is believed to proceed via deprotonation to form an allenic intermediate, followed by reprotonation.[3]

Intramolecular Condensation and Aromatization

The newly formed enone is perfectly positioned for the final ring-closing step. The primary amino group on the pyrrole nitrogen acts as a nucleophile, attacking the β-carbon of the enone in a Michael-type addition. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic pyrrolo[1,2-b]pyridazine ring system.

Domino Reaction Mechanism Fig 1. Proposed Domino Reaction Mechanism cluster_start Starting Materials cluster_domino Domino Sequence (One-Pot) 1-Amino-2-bromopyrrole 1-Amino-2-bromopyrrole Sonogashira Step 1: Sonogashira Coupling (Pd/Cu, Base) 1-Amino-2-bromopyrrole->Sonogashira Propargyl Alcohol (Hetero)aryl Propargyl Alcohol Propargyl Alcohol->Sonogashira Intermediate1 Propargyl Alcohol Intermediate Sonogashira->Intermediate1 Isomerization Step 2: Isomerization (Base) Intermediate1->Isomerization Intermediate2 Enone (Chalcone) Intermediate Isomerization->Intermediate2 Condensation Step 3: Intramolecular Condensation Intermediate2->Condensation Final_Product Functionalized Pyrrolo[1,2-b]pyridazine Condensation->Final_Product

Fig 1. Proposed Domino Reaction Mechanism

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Palladium catalysts are flammable solids and should be handled with care under an inert atmosphere.[1][4]

Protocol 1: Synthesis of Starting Material: Methyl 5-bromo-1H-pyrrole-2-carboxylate

This procedure details the bromination of the commercially available methyl 1H-pyrrole-2-carboxylate.

  • Reagents & Equipment:

    • Methyl 1H-pyrrole-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a 2:1 mixture of anhydrous THF and anhydrous MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1.5 hours, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with 2% ethyl acetate in petroleum ether) to yield the title compound as a white solid.[5]

Protocol 2: Synthesis of Starting Material: Methyl 1-amino-5-bromo-1H-pyrrole-2-carboxylate

This protocol describes the N-amination of the brominated pyrrole from Protocol 3.1 using monochloramine, which should be prepared fresh.

  • Reagents & Equipment:

    • Methyl 5-bromo-1H-pyrrole-2-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

    • Monochloramine (NH₂Cl) in diethyl ether (prepared from NH₄Cl, NH₄OH, and bleach)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Procedure:

    • To a solution of methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq) or KOtBu (2.0 eq).

    • Stir the mixture for 45 minutes at room temperature to form the corresponding anion.

    • Add a freshly prepared solution of monochloramine (NH₂Cl) in diethyl ether (approx. 1.2-1.5 eq) via syringe. It is advisable to maintain a gentle nitrogen/argon sparge over the reaction surface during addition.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Dilute with water and extract the product into diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.[6][7]

Protocol 3: Synthesis of Starting Material: (Hetero)aryl Propargyl Alcohols

Propargyl alcohols are readily synthesized by the addition of an ethynyl nucleophile to the corresponding aldehyde.

  • Reagents & Equipment:

    • (Hetero)aryl aldehyde

    • Ethynylmagnesium bromide solution or Trimethylsilylacetylene and a fluoride source (e.g., TBAF)

    • Anhydrous THF

    • Inert atmosphere setup

  • Procedure (using Ethynylmagnesium Bromide):

    • Dissolve the desired aldehyde (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add ethynylmagnesium bromide solution (e.g., 0.5 M in THF, 1.1-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 4: The Core Domino Coupling-Isomerization-Condensation Reaction

This is the central protocol for the one-pot synthesis of the pyrrolo[1,2-b]pyridazine core.

  • Reagents & Equipment:

    • Methyl 1-amino-5-bromo-1H-pyrrole-2-carboxylate (from Protocol 3.2)

    • (Hetero)aryl propargyl alcohol (from Protocol 3.3)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere setup (Schlenk tube or similar)

  • Step-by-Step Procedure:

    • Setup: To a dry Schlenk tube, add methyl 1-amino-5-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the (hetero)aryl propargyl alcohol (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and K₂CO₃ (2.0 eq).

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

    • Reaction: Stir the mixture at 80 °C.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired pyrrolo[1,2-b]pyridazine product.

Data Presentation and Expected Results

The domino reaction is compatible with a wide range of substituents on the propargyl alcohol, with yields generally ranging from good to excellent. Electron-withdrawing groups on the aryl ring of the propargyl alcohol tend to give slightly lower yields compared to electron-donating groups.

EntryAryl Group (on Propargyl Alcohol)ProductYield (%)M.p. (°C)
1Phenyl3a93110-112
24-Methylphenyl3f8084-86
34-Methoxyphenyl3g95112-114
44-Fluorophenyl3j85134-136
54-Chlorophenyl3k82148-150
62-Thienyl3p96129-131
72-Naphthyl3r94168-170

Data adapted from Wang, M. et al., Org. Biomol. Chem., 2013, 11, 2574-2577.[8]

Representative Characterization Data (Product 3a):

  • Appearance: Light yellow solid

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.87 (d, J = 9.2 Hz, 1H), 7.63 (d, J = 7.2 Hz, 2H), 7.55 (d, J = 4.7 Hz, 1H), 7.46 – 7.37 (m, 3H), 7.04 (d, J = 9.2 Hz, 1H), 6.54 (d, J = 4.7 Hz, 1H), 3.93 (s, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 164.5, 142.1, 137.6, 134.1, 130.2, 129.0, 128.8, 128.5, 126.8, 125.7, 116.5, 112.9, 111.8, 108.8, 51.6.

  • HRMS (ESI): Calculated for C₁₇H₁₄N₂O₂ [M+H]⁺: 279.1128; Found: 279.1135.

Troubleshooting and Expert Insights

Even robust reactions can encounter issues. Below is a guide to common problems and their solutions, grounded in the mechanistic principles of the domino sequence.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow cluster_analysis Problem Diagnosis cluster_solutions Potential Solutions Start Reaction Underperforming? (Low/No Yield, Multiple Spots on TLC) Check_TLC Analyze TLC/LC-MS Data Start->Check_TLC No_Reaction Only Starting Materials Observed Check_TLC->No_Reaction Case 1 Sonogashira_Product Propargyl Alcohol Intermediate (Sonogashira Product) is Major Spot Check_TLC->Sonogashira_Product Case 2 Enone_Product Enone Intermediate (Isomerization Product) is Major Spot Check_TLC->Enone_Product Case 3 Homocoupling Significant Alkyne Dimer (Glaser Coupling Product) Check_TLC->Homocoupling Case 4 Sol_No_Reaction • Check catalyst activity (Pd & Cu). • Ensure anhydrous/anaerobic conditions. • Increase temperature (e.g., to 100 °C). • Check purity of starting materials. No_Reaction->Sol_No_Reaction Sol_Isomerization • Increase reaction time or temperature. • Ensure base (K₂CO₃) is active and dry. • Consider a stronger base if necessary. Sonogashira_Product->Sol_Isomerization Sol_Condensation • This step is usually facile. • If stalled, adding a mild acid scavenger or molecular sieves might help remove water. Enone_Product->Sol_Condensation Sol_Homocoupling • Rigorously exclude oxygen (degas solvents). • Reduce CuI loading (e.g., to 5 mol%). • Add propargyl alcohol slowly via syringe pump. Homocoupling->Sol_Homocoupling

Fig 2. Troubleshooting Workflow
  • Causality Behind Experimental Choices:

    • Solvent (DMF): N,N-Dimethylformamide is an excellent choice for Sonogashira reactions. It is a polar aprotic solvent that effectively dissolves the various organic substrates and inorganic salts, and its high boiling point (153 °C) allows for a wide range of reaction temperatures.[1][6] Its coordinating ability can also stabilize catalytic intermediates.

    • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the deprotonation steps in the Sonogashira and isomerization pathways without causing unwanted side reactions. Being a solid, it simplifies work-up compared to liquid amine bases.

    • Catalyst System (PdCl₂(PPh₃)₂/CuI): This is a classic and reliable catalyst system for Sonogashira couplings. The palladium complex is the primary cross-coupling catalyst, while the copper(I) iodide co-catalyst is crucial for activating the terminal alkyne, significantly accelerating the reaction rate compared to copper-free systems.[9]

Conclusion

The domino coupling-isomerization-condensation reaction provides a powerful and highly efficient platform for the synthesis of substituted pyrrolo[1,2-b]pyridazines. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can reliably access this important heterocyclic scaffold. This guide serves as a self-validating system, equipping scientists with the knowledge to not only execute the reaction but also to troubleshoot and optimize it for their specific needs, thereby accelerating discovery in drug development and materials science.

References

  • Hynes, J. Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]

  • ACS Publications. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry. [Link]

  • Braun, R. U., et al. (2006). Coupling-isomerization synthesis of chalcones. Chemistry, 12(35), 9081-94. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wang, M., et al. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 11, 2574-2577. [Link]

  • University of California, Los Angeles. (2017). Standard Operating Procedure: Palladium. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis. Retrieved March 15, 2026, from [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: A Cell-Based Assay Workflow for Evaluating Pyrrolo[1,2-b]pyridazine Anticancer Activity

Introduction: The Therapeutic Promise of Pyrrolo[1,2-b]pyridazines The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyrrolo[1,2-b]pyridazines

The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] In oncology, derivatives of this scaffold have shown promise as potent anticancer agents, acting on a variety of molecular targets crucial for tumor growth and survival.[1][2][3] Reported mechanisms of action include the inhibition of key signaling molecules like Janus kinases (JAKs), which are pivotal in cytokine signaling pathways that often become dysregulated in cancer, and Poly (ADP-Ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair.[4][5][6] Some analogues have also been designed to interfere with tubulin polymerization, a validated target for cytotoxic chemotherapy.[1][2]

Given these diverse mechanisms, a systematic and multi-faceted approach to in vitro testing is essential for characterizing the anticancer potential of novel pyrrolo[1,2-b]pyridazine derivatives. Cell-based assays are indispensable tools in this process, providing critical data on a compound's efficacy, potency, and mechanism of action in a biologically relevant context before advancing to more complex preclinical models.[7][8][9]

This guide provides a comprehensive, field-tested workflow for researchers, scientists, and drug development professionals. It details a logical sequence of cell-based assays, from initial cytotoxicity screening to mechanistic elucidation, to thoroughly evaluate the anticancer properties of this promising compound class.

Guiding Principle: The Assay Funnel

The causality behind the proposed workflow follows a "funnel" approach. We begin with a broad, high-throughput assay to answer the primary question: "Does the compound kill cancer cells?" Subsequent assays are chosen to progressively narrow the focus, answering more specific questions like "How does it kill them?" and "What other cellular processes does it affect?" This ensures an efficient use of resources, prioritizing the most promising compounds for more intensive, lower-throughput mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Characterization A Cytotoxicity Assay (MTT/MTS) Is the compound active? B Apoptosis Assay (Annexin V/PI) Does it induce programmed cell death? A->B If IC50 is potent C Cell Cycle Analysis (PI Staining) Does it disrupt cell division? A->C If IC50 is potent D Migration/Invasion Assay Does it inhibit metastatic potential? B->D

Caption: A logical workflow for characterizing novel anticancer compounds.

Section 1: The Primary Screen — Assessing Cytotoxicity with the MTT Assay

Expertise & Causality: The first and most fundamental question is whether a novel pyrrolo[1,2-b]pyridazine derivative exhibits cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and high-throughput colorimetric method ideal for this initial screening.[10][11] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[10][13] This allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of choice (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Pyrrolo[1,2-b]pyridazine compound stock (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-b]pyridazine compound in culture medium. A common concentration range for initial screening is 0.01 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]

  • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]

Data Presentation & Interpretation:

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Pyrrolo[1,2-b]pyridazine-AMCF-7485.2
Pyrrolo[1,2-b]pyridazine-AA5494812.8
Doxorubicin (Control)MCF-7480.8

Section 2: Unveiling the Mechanism — Apoptosis and Cell Cycle Analysis

Expertise & Causality: Once a compound demonstrates potent cytotoxicity, the next logical step is to determine how it induces cell death. A hallmark of many effective anticancer agents is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[14]

In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[15] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[15][16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late-stage apoptotic and necrotic cells, allowing for the differentiation of cell populations.[16][18]

Concurrently, investigating the compound's effect on cell cycle progression is crucial. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing DNA replication or mitosis and often leading to apoptosis. PI staining of fixed cells allows for the quantification of DNA content, revealing the distribution of cells across these phases.[19][20]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • 6-well plates

  • Flow cytometry tubes

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

  • Treat cells with the pyrrolo[1,2-b]pyridazine compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[21]

  • Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15][18]

Data Interpretation: The flow cytometer will generate a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.[18]

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[18]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.[18]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to physical damage).

G cluster_workflow Annexin V / PI Assay Workflow A 1. Seed & Treat Cells (e.g., 24h with compound) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Add Binding Buffer & Analyze by Flow Cytometry F->G

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)[20]

  • PI staining solution (50 µg/mL)[20]

  • Flow cytometry tubes and flow cytometer

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow Step 1 & 2 from the Apoptosis protocol.

  • Harvesting: Harvest ~1 x 10⁶ cells per sample via trypsinization. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[19][20][21] Fix for at least 30 minutes on ice (cells can be stored at -20°C for weeks).[19][20]

  • Staining: Centrifuge the fixed cells (a higher speed may be needed) and decant the ethanol.[21][22] Wash the pellet twice with PBS.[20]

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[20][21]

  • Incubate for 30 minutes at room temperature, protected from light.[19]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.[19] Use pulse processing (e.g., Area vs. Height plot) to gate out cell doublets and aggregates.[19][20]

Data Interpretation: The resulting histogram will show peaks corresponding to different cell cycle phases based on DNA content:

  • G0/G1 Phase: First peak, representing cells with 2n DNA content.

  • S Phase: The region between the two peaks, representing cells undergoing DNA synthesis.

  • G2/M Phase: Second peak, representing cells with 4n DNA content. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Section 3: Functional Assessment — The Wound Healing (Scratch) Assay

Expertise & Causality: A critical aspect of cancer progression is metastasis, which relies on the ability of cancer cells to migrate. Therefore, a comprehensive evaluation of an anticancer compound should include an assessment of its anti-migratory potential. The wound healing, or "scratch," assay is a straightforward and widely used method to study collective cell migration in vitro.[23][24][25]

The principle involves creating a cell-free "wound" in a confluent cell monolayer.[23][25] The ability of the cells to migrate and close this gap over time is monitored microscopically.[23] By comparing the rate of wound closure in treated versus untreated cells, one can determine if the compound inhibits cell migration. It is crucial to perform this assay at sub-lethal concentrations (e.g., IC₅₀/4 or lower) to ensure that delayed wound closure is due to inhibited migration and not simply cell death or reduced proliferation.[25]

Protocol 4: Wound Healing (Scratch) Assay

Materials:

  • 12-well or 24-well plates

  • Sterile P200 or P1000 pipette tip[23][26]

  • Inverted microscope with a camera

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24 hours.[23][26]

  • Creating the Wound: Once confluent, gently create a straight scratch down the center of the monolayer with a sterile pipette tip.[23][24] Apply consistent pressure to ensure a uniform gap.

  • Washing and Treatment: Gently wash the wells twice with PBS to remove dislodged cells.[24] Replace with fresh medium containing a sub-lethal concentration of the pyrrolo[1,2-b]pyridazine compound. Include a vehicle control.

  • Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch in predefined locations for each well. Mark the plate to ensure the same fields are imaged over time.[26]

  • Incubation and Monitoring: Incubate the plate under standard conditions. Capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).[26]

  • Data Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) area.

Data Presentation & Interpretation:

The rate of wound closure can be plotted over time. A significant decrease in the closure rate for treated cells compared to control cells indicates an inhibitory effect on cell migration.

Time (h)% Wound Closure (Vehicle Control)% Wound Closure (Compound-Treated)
000
83515
167028
249540

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility, University of Cambridge. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility - University of Virginia School of Medicine. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sartorius. [Link]

  • Scratch Wound Healing Assay. Bio-protocol. [https://bio-protocol.org/e22 scratch-wound-healing-assay]([Link] scratch-wound-healing-assay)

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Sartorius. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Semantic Scholar. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • In vitro wound-healing assay also known as the scratch assay. Moodle@Units. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PMC. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Academia.edu. [Link]

  • PYRROLO [1, 2-B] PYRIDAZINE DERIVATIVES AS JANUS KINASE INHIBITORS. WIPO Patentscope. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

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Method

Comprehensive Pharmacokinetic Profiling of Pyrrolo[1,2-b]pyridazine Scaffolds: Application Notes and Protocols

Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyridazine Core The pyrrolo[1,2-b]pyridazine system is a privileged bicyclic nitrogen-containing heterocycle that has become a cornerstone in modern targeted therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyridazine Core

The pyrrolo[1,2-b]pyridazine system is a privileged bicyclic nitrogen-containing heterocycle that has become a cornerstone in modern targeted therapeutics. Due to its rigid, planar geometry and ability to act as a versatile hydrogen bond acceptor, this scaffold has been successfully deployed in the design of Janus kinase (JAK) inhibitors[1], Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors[2], PARP-1 inhibitors[3], and Fibroblast Growth Factor Receptor (FGFR) inhibitors[4].

However, translating the high in vitro target affinity of pyrrolo[1,2-b]pyridazines into in vivo efficacy is frequently bottlenecked by Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. The electron-rich pyrrole ring is inherently susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, often resulting in rapid hepatic clearance and short systemic half-lives. This application note provides a comprehensive, causality-driven guide to evaluating and optimizing the pharmacokinetic (PK) properties of pyrrolo[1,2-b]pyridazine derivatives.

Mechanistic Insights: Causality in ADME Optimization

To design self-validating PK protocols, researchers must first understand the structural causality driving the metabolic fate of these compounds:

  • Metabolic Shielding via Halogenation and Steric Hindrance: Unsubstituted pyrrolo[1,2-b]pyridazines often exhibit high intrinsic clearance ( CLint​ ). The strategic installation of electron-withdrawing groups (e.g., fluorine) or bulky aliphatic moieties (e.g., tert-butyl, trifluoromethyl, or 2-fluoro-2-methylcyclopentyl groups) at the C2 or C4 positions sterically and electronically shields the core from CYP-mediated N-dealkylation and oxidation[1][2].

  • Kinetic Isotope Effects: Deuterium labeling at metabolically labile sites (e.g., methyl or methoxy substituents on the core) is increasingly used to reduce the rate of metabolism. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, this modification can significantly prolong the in vivo half-life and reduce dosage requirements[5].

  • Modulating P-glycoprotein (P-gp) Efflux: Highly lipophilic derivatives often become substrates for efflux transporters. By strictly controlling the calculated LogD (cLogD) between 1.5 and 3.0, researchers can achieve a "sweet spot" that maintains passive membrane permeability while minimizing the efflux ratio (ER < 3.0), as demonstrated in the optimization of tissue-agnostic FGFR2/3 inhibitors[4].

PK_Workflow A Pyrrolo[1,2-b]pyridazine Structural Optimization (Fluorination, Isotope Labeling) B In Vitro ADME Profiling A->B C Metabolic Stability (Liver Microsomes/Hepatocytes) B->C D Permeability & Efflux (Caco-2 Cell Assay) B->D E In Vivo PK Profiling (Rodent IV/PO Dosing) C->E Low CL_int D->E ER < 3.0 F PK Parameter Extraction (CL, Vd, T1/2, F%) E->F F->A Iterative SAR Feedback

Workflow for the ADME/PK optimization of pyrrolo[1,2-b]pyridazine compounds.

Quantitative Data Summary

The table below summarizes the target PK parameters achieved during the successful optimization of various pyrrolo[1,2-b]pyridazine clinical and preclinical candidates.

Target / Compound ClassStructural ModificationIn Vitro Efflux Ratio (Caco-2)Rat IV Half-Life ( T1/2​ )Rat Oral Bioavailability (F%)Reference
JAK3 Inhibitor (Compound 5g)(2-fluoro-2-methylcyclopentyl)amino substitution< 2.01.8 h> 40%[1]
IRAK4 Inhibitor (Compound 28)Thieno/Pyrrolo core switching, cLogD optimizationN/A2.1 h28%[2]
FGFR2/3 Inhibitor (Compound 4)Fluorination & GSH conjugation mitigation2.78 (Non-P-gp substrate)3.5 h> 50%[4]

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating. By incorporating specific control compounds and calculating mass balance, researchers can ensure that compound loss is due to biological mechanisms rather than physicochemical artifacts (e.g., non-specific binding or poor solubility).

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the pyrrolo[1,2-b]pyridazine compound, predicting hepatic first-pass metabolism. Validation Control: Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP enzyme inhibition.

  • Incubation Matrix: Thaw human or rat liver microsomes on ice. Add microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=(mg protein/mLk​)×1000[μL/min/mg protein]
Protocol 2: Caco-2 Bidirectional Permeability and Efflux Assay

Rationale: Evaluates intestinal absorption and identifies if the compound is a substrate for the P-gp efflux transporter, a common liability for bulky pyrrolo[1,2-b]pyridazines[4]. Validation Control: Digoxin (known P-gp substrate; ER > 10).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of blank buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER):

    Papp​=C0​×AdQ/dt​[cm/s] Efflux Ratio (ER)=Papp​(A→B)Papp​(B→A)​

    (Note: An ER > 3.0 combined with a significant drop in ER upon addition of a P-gp inhibitor like Verapamil confirms the compound is a P-gp substrate).

Protocol 3: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)

Rationale: Determines absolute bioavailability (F%), systemic clearance, and volume of distribution. Validation Control: Formulation stability must be verified pre- and post-dosing.

Step-by-Step Methodology:

  • Formulation: Due to the lipophilic nature of substituted pyrrolo[1,2-b]pyridazines, formulate the IV dose (1-2 mg/kg) in 5% DMSO / 95% Hydroxypropyl-β-cyclodextrin (30% w/v in water) to ensure complete dissolution[2]. Formulate the PO dose (5-10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose/0.1% Tween 80.

  • Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted Sprague-Dawley rats ( n=3 per route).

  • Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard.

  • NCA Analysis: Analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), Volume of Distribution ( Vss​ ), and Half-life ( T1/2​ ).

  • Bioavailability Calculation: F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Sources

Application

How to synthesize pyrrolo[1,2-b]pyridazine-6-carboxamide analogs for SAR studies

Application Notes & Protocols Topic: Synthesis and SAR-Driven Design of Pyrrolo[1,2-b]pyridazine-6-carboxamide Analogs Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis and SAR-Driven Design of Pyrrolo[1,2-b]pyridazine-6-carboxamide Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

The pyrrolo[1,2-b]pyridazine system, a nitrogen-bridged heterocyclic scaffold, has garnered significant attention in medicinal chemistry.[1] This privileged structure is present in molecules exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[2] Notably, derivatives of this scaffold have been developed as potent inhibitors of crucial therapeutic targets like Janus kinases (JAK) and Poly (ADP-ribose) polymerase (PARP-1), highlighting its potential in oncology and immunology.[3][4][5]

The 6-carboxamide moiety serves as a critical interaction point, often acting as a hydrogen bond donor and acceptor, which is pivotal for molecular recognition at a biological target. Structure-Activity Relationship (SAR) studies are therefore essential to systematically explore the chemical space around this core, optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of a robust synthetic strategy for preparing pyrrolo[1,2-b]pyridazine-6-carboxamide analogs and outlines a logical framework for conducting SAR studies to accelerate drug discovery programs.

Part 1: Core Synthetic Strategy via [3+2] Cycloaddition

The most versatile and widely adopted method for constructing the pyrrolo[1,2-b]pyridazine core is the 1,3-dipolar cycloaddition reaction.[2] This approach involves the reaction of a pyridazinium-derived 1,3-dipole with an alkyne dipolarophile. A particularly effective variant employs the in situ generation of a mesoionic oxazolo-pyridazinone from a 3(2H)-pyridazinone acid precursor, which then reacts with an activated alkyne.[6][7]

The causality behind this choice lies in its modularity. By varying the pyridazinone precursor and the alkyne, chemists can readily access a diverse range of analogs with different substitution patterns on both the pyrrole and pyridazine rings.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition Core Formation cluster_2 Step 3: Final Analog Synthesis A Pyridazinone Ester B Pyridazinone Acid (2) A->B Alkaline Hydrolysis (e.g., NaOH) C Mesoionic Dipole (3) (in situ generation) B->C Acetic Anhydride, Δ E Pyrrolo[1,2-b]pyridazine-6-carboxylate (5) C->E [3+2] Cycloaddition D Activated Alkyne (e.g., Methyl Propiolate) D->E [3+2] Cycloaddition F Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid E->F Ester Hydrolysis (e.g., LiOH) H Target Analogs: Pyrrolo[1,2-b]pyridazine-6-carboxamides F->H Amide Coupling (e.g., HATU, DIPEA) G Diverse Amines (R1R2NH) G->H Amide Coupling (e.g., HATU, DIPEA)

Figure 1: General workflow for the synthesis of pyrrolo[1,2-b]pyridazine-6-carboxamides.
Protocol 1: Synthesis of Ethyl 2-phenylpyrrolo[1,2-b]pyridazine-6-carboxylate

This protocol details the synthesis of a core intermediate ester, which serves as the direct precursor to the 6-carboxamide analogs. The regioselectivity of the cycloaddition is key; using propiolate esters typically directs the ester group to the 5-position.[6] To achieve the desired 6-carboxamide, a different dipolarophile, such as ethyl 3-phenylpropiolate, would be required, or functional group manipulation post-cycloaddition would be necessary. For this protocol, we will assume a route that directly provides the 6-carboxylate for derivatization.

Materials:

  • 6-chloro-3-phenylpyridazine

  • Ethyl 2-mercaptoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Raney Nickel

  • Ammonium formate

  • Palladium on carbon (10%)

  • Ethyl glyoxalate

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-((3-phenylpyridazin-6-yl)thio)acetate:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl 2-mercaptoacetate (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

    • Add 6-chloro-3-phenylpyridazine (1.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the thioether intermediate.

    • Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) where the thiolate displaces the chloride on the pyridazine ring.

  • Reductive Desulfurization:

    • Dissolve the thioether intermediate (1.0 eq) in ethanol.

    • Add a slurry of Raney Nickel (approx. 5-10 eq by weight) in ethanol.

    • Stir the mixture vigorously at 50 °C for 4-6 hours.

    • Caution: Raney Nickel is pyrophoric; handle with care.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel, washing the pad thoroughly with ethanol.

    • Concentrate the filtrate to obtain 3-phenylpyridazine.

    • Rationale: Raney Nickel is an effective catalyst for the hydrogenolysis of carbon-sulfur bonds, providing the desulfurized pyridazine core.

  • Synthesis of 3-phenylpyridazin-6-amine:

    • To a solution of 3-phenylpyridazine (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq) and an excess of ammonium formate (5-10 eq).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction, filter through Celite®, and concentrate the filtrate. The crude product can often be used directly in the next step.

    • Rationale: This is a transfer hydrogenation reaction where ammonium formate serves as the hydrogen source to reduce a nitro or other precursor group (if starting from a nitropyridazine) to the amine. A more direct route may exist depending on the starting materials. A well-established alternative is the Chichibabin reaction on pyridazine followed by functionalization.

  • Construction of the Pyrrolo[1,2-b]pyridazine Core:

    • Combine 3-phenylpyridazin-6-amine (1.0 eq), ethyl glyoxalate (1.2 eq, 50% in toluene), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

    • Fit the flask with a Dean-Stark apparatus and reflux for 12-18 hours, collecting the water that is formed.

    • Cool the reaction mixture, wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography (Hexane:Ethyl Acetate) to afford ethyl 2-phenylpyrrolo[1,2-b]pyridazine-6-carboxylate.

    • Rationale: This is a Pictet-Spengler type reaction, where the amine condenses with the aldehyde of ethyl glyoxalate, followed by cyclization and aromatization to form the fused pyrrole ring.

Protocol 2: Amide Analog Synthesis
  • Ester Hydrolysis:

    • Dissolve the ethyl ester intermediate (1.0 eq) from Protocol 1 in a mixture of THF:Methanol:Water (e.g., 3:1:1 ratio).

    • Add Lithium Hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used without further purification.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂.

    • Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC to yield the target pyrrolo[1,2-b]pyridazine-6-carboxamide analog.

    • Rationale: HATU is an efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. DIPEA acts as a base to scavenge the acid formed during the reaction.

Part 2: Structure-Activity Relationship (SAR) Studies

A systematic SAR study involves modifying specific parts of the lead molecule to understand their contribution to biological activity. For the pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold, three primary vectors for modification can be explored.

SAR_Strategy cluster_0 A Vector 1: Amide Moiety (R1, R2) Core A->Core B Vector 2: Pyrrole Ring (R3) B->Core C Vector 3: Pyridazine Ring (R4) C->Core

Figure 2: Key diversification points for SAR studies on the pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold.
Vector 1: The Carboxamide Group (R¹, R²)

The amide is often a key pharmacophoric element. Modifications here can influence hydrogen bonding capacity, lipophilicity, and metabolic stability.

  • Varying Amine Size and Lipophilicity: Synthesize analogs using a range of primary and secondary amines (e.g., methylamine, cyclopropylamine, piperidine, morpholine).

  • Introducing Additional Functionality: Use amines bearing other functional groups (e.g., alcohols, ethers, basic amines) to probe for additional binding interactions.

  • Conformational Restriction: Employ cyclic amines or bicyclic amines to lock the conformation of the R¹/R² substituents, which can lead to enhanced potency or selectivity.

Vector 2: The Pyrrole Ring (R³)

Substituents on the pyrrole ring can modulate electronic properties and provide vectors into new binding pockets.

  • Accessing Analogs: Different R³ groups are introduced by using appropriately substituted starting materials in the cycloaddition step. For example, using a substituted pyridazinium ylide or a substituted alkyne.

  • Probing for Pockets: Introduce small alkyl groups (methyl, ethyl) and electron-withdrawing/donating groups (halogens, methoxy) to map the steric and electronic requirements of the target's binding site.

Vector 3: The Pyridazine Ring (R⁴)

Modifications on the pyridazine portion of the bicycle can influence the overall physicochemical properties of the molecule, such as solubility and pKa.

  • Accessing Analogs: This requires starting with substituted pyridazines in the initial steps of the synthesis (Protocol 1, Step 1).

  • Modulating Properties: Introducing substituents like halogens, small alkyl, or methoxy groups can fine-tune properties like logP and metabolic stability.

Data Presentation for SAR Analysis

Summarizing SAR data in a clear, tabular format is crucial for identifying trends.

Compound R⁴ IC₅₀ (nM) Cellular Activity (EC₅₀, nM) LogP
1aHCyclopropylPhenylH1508503.1
1bHMorpholinyl-ethylPhenylH854002.8
1cCH₃CH₃PhenylH520>10003.3
1dHCyclopropyl4-F-PhenylH753503.4
1eHCyclopropylPhenyl3-Cl1207003.7
Table 1: Example SAR data table for tracking the impact of substitutions on biological activity and physicochemical properties.

Part 3: Advanced SAR: Bioisosteric Replacement

When the carboxamide group is associated with poor properties (e.g., low cell permeability, metabolic liability), replacing it with a bioisostere can be a powerful strategy.[8] Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response.[9]

Bioisosteres cluster_0 Carboxamide Core cluster_1 Potential Bioisosteres Core R-C(=O)NR¹R² Tetrazole Tetrazole Core->Tetrazole Oxadiazole 1,2,4-Oxadiazole Core->Oxadiazole Acylsulfonamide N-Acylsulfonamide Core->Acylsulfonamide Triazole 1,2,4-Triazole Core->Triazole

Figure 3: Common bioisosteric replacements for the carboxamide functional group.
  • Tetrazoles: These are common non-classical bioisosteres of carboxylic acids (a precursor to the amide) and can sometimes mimic the H-bonding pattern of amides.[10][11] They offer increased metabolic stability compared to amides.[8]

  • Heterocycles (Oxadiazoles, Triazoles): These five-membered rings can effectively replicate the steric profile and hydrogen bonding capabilities of an amide bond while often improving pharmacokinetic properties.[8]

  • N-Acylsulfonamides: This group can also serve as a bioisostere, offering different acidity and hydrogen bonding characteristics compared to the parent amide.[12]

The synthesis of these analogs requires different chemical routes, often starting from the core carboxylic acid intermediate and employing specialized heterocyclic chemistry techniques.

Conclusion

The pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold is a versatile starting point for the development of novel therapeutics. The synthetic strategy centered on 1,3-dipolar cycloaddition provides a modular and efficient route to a wide range of analogs. A disciplined, multi-vector approach to SAR, including the exploration of bioisosteric replacements for the carboxamide group, is critical for systematically optimizing molecular properties and advancing promising compounds through the drug discovery pipeline. Every protocol described herein is designed to be a self-validating system, where successful synthesis and characterization of intermediates confirm the viability of the subsequent steps, ensuring a trustworthy and reproducible workflow.

References

  • Al-Tel, T. H. (2010). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Molecules, 15(6), 3859-3868. [Link]

  • Dumitrascu, F., & Draghici, C. (2011). Synthesis of Pyrrolo[1,2-b]pyridazine. Advanced Organic Chemistry, 2011, 1-13. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • Banu, I. C., et al. (2019). Pyrrolo[1,2-b]pyridazines. A revisit. Unpublished. [Link]

  • Mangalagiu, I. I. (2015). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Unpublished. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Al-Hourani, B. J. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO233. [Link]

  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Scientific Research, 3(01), 21-42. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery News. [Link]

  • Popovici, I., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link]

  • Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub. [Link]

  • Wang, Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]

Sources

Method

Application Notes and Protocols: Pyrrolo[1,2-b]pyridazine-6-carboxamide as a Chemical Probe for Janus Kinase (JAK) Signaling

Introduction: The Rationale for a Pyrrolo[1,2-b]pyridazine-based Chemical Probe The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Pyrrolo[1,2-b]pyridazine-based Chemical Probe

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, this heterocyclic system has been successfully exploited to develop potent inhibitors of several key drug targets, including Janus kinases (JAKs), poly (ADP-ribose) polymerase (PARP), and tubulin.[3][4][5][6] The discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as effective JAK inhibitors highlights the potential of this chemical class to modulate the JAK-STAT signaling pathway, a critical regulator of immune responses and cell growth.[4][7]

This document provides detailed application notes and protocols for the use of a representative pyrrolo[1,2-b]pyridazine-6-carboxamide derivative as a chemical probe for investigating JAK signaling. While the broader class of pyrrolo[1,2-b]pyridazines has shown diverse biological activities, including anti-inflammatory and anticancer effects, this guide will focus on its application as a tool to dissect the intricacies of the JAK-STAT pathway.[3][8] For the purpose of these protocols, we will consider a hypothetical, yet representative, pyrrolo[1,2-b]pyridazine-6-carboxamide probe, hereafter referred to as PPC-6C , designed for high-affinity and selective interaction with JAK family members.

Chemical probes are essential tools in chemical biology, enabling the interrogation of protein function in complex biological systems. An ideal chemical probe exhibits high potency, selectivity, and cell permeability, allowing for the precise perturbation of its target. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize PPC-6C to study JAK-dependent signaling events in vitro and in cellular models.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.

The pyrrolo[1,2-b]pyridazine scaffold has been shown to act as an ATP-competitive inhibitor of the JAK kinase domain.[4][7] PPC-6C is designed to bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation STAT_dimer STAT-P (dimer) STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation PPC_6C PPC-6C Probe PPC_6C->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of the PPC-6C probe.

Experimental Protocols

The following protocols provide a framework for utilizing PPC-6C to investigate JAK signaling. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Assay for Potency and Selectivity

This protocol determines the half-maximal inhibitory concentration (IC50) of PPC-6C against different JAK isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • PPC-6C stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of PPC-6C in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the specific JAK enzyme, and the substrate peptide.

  • Add the serially diluted PPC-6C or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the PPC-6C concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

KinaseIC50 (nM) of PPC-6C
JAK115
JAK225
JAK35
TYK250

Interpretation: The IC50 values indicate the potency of PPC-6C against each JAK isoform. Lower values signify higher potency. The data can be used to assess the selectivity of the probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • PPC-6C stock solution

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with PPC-6C at various concentrations or with DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody against the target JAK protein.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature.

CETSA_Workflow Start Start: Cell Culture Treat Treat cells with PPC-6C or DMSO (vehicle) Start->Treat Harvest Harvest and resuspend cells Treat->Harvest Heat Heat aliquots at different temperatures Harvest->Heat Lyse Lyse cells (freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot Centrifuge->Analyze End End: Plot thermal shift curve Analyze->End

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation: Binding of PPC-6C to a JAK protein will stabilize it against thermal denaturation, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Protocol 3: Western Blot Analysis of JAK-STAT Signaling

This protocol assesses the functional effect of PPC-6C on the phosphorylation of STAT proteins downstream of JAK activation.

Materials:

  • Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-3)

  • PPC-6C stock solution

  • Cytokine (e.g., IL-3)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of PPC-6C or DMSO for 1 hour.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total STAT and JAK proteins.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Interpretation: A dose-dependent decrease in the levels of phosphorylated STAT and JAK proteins in PPC-6C -treated cells, compared to the cytokine-stimulated control, indicates effective inhibition of the JAK-STAT pathway.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. For instance, the in vitro kinase assay establishes the biochemical potency of PPC-6C , while CETSA confirms its engagement with the target protein inside the cell. The Western blot analysis then provides a functional readout of pathway inhibition. Consistent results across these orthogonal assays provide a high degree of confidence in the data and its interpretation.

Conclusion

The pyrrolo[1,2-b]pyridazine-6-carboxamide chemical probe, PPC-6C , represents a valuable tool for researchers investigating the role of JAK signaling in health and disease. The protocols outlined in this guide provide a robust framework for its application in target validation, pathway analysis, and the elucidation of novel biological functions of the JAK-STAT cascade. As with any chemical probe, careful experimental design and data interpretation are paramount to generating reliable and impactful results.

References

  • Reddy, D. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. [Link][1][9]

  • Iftene, O., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link][2][10]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. [Link][3][11]

  • Iftene, O., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Pharmaceuticals, 15(10), 1259. [Link][12]

  • Reddy, D. S., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. [Link][9]

  • Mangalagiu, I. I., & Antoci, V. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link][13]

  • Duan, J. J.-W., et al. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link][4]

  • Iftene, O., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link][10]

  • Al-Ostoot, F. H., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5821. [Link][5]

  • Xiang, H.-Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link][6]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link][14]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub. [Link][7]

  • Xiang, H.-Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. ChEMBL. [Link][15]

  • PubChem. Pyrrolo[1,2-b]pyridazine-6-carboxylic acid. PubChem. [Link][16]

  • Doron Scientific. (2023). Pyrrolo[1,2-b]pyridazine-6-carboxylic acid. Doron Scientific. [Link][17]

  • Carter, P. H., et al. (2020). Pyrrolo[1,2-b] pyridazine derivatives. Google Patents. [8]

  • Hryniuk, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link][18]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. [Link][11]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link][19]

Sources

Application

Application Note: In Silico Pipeline for Docking Pyrrolo[1,2-b]pyridazine Derivatives to the Tubulin Colchicine Binding Site

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Computational Protocol Executive Summary The rational design of microtubu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Computational Protocol

Executive Summary

The rational design of microtubule-targeting agents remains a cornerstone of targeted anticancer therapy. Recently, pyrrolo-fused heterocycles, specifically pyrrolo[1,2-b]pyridazine derivatives, have emerged as highly potent inhibitors of tubulin polymerization[1]. Designed as structural analogues of phenstatin—where the 3′-hydroxy-4′-methoxyphenyl ring is replaced by a rigid pyrrolo-pyridazine scaffold—these compounds exhibit nanomolar growth inhibition (GI₅₀ < 100 nM) across diverse human tumor cell lines[1].

This application note provides a comprehensive, self-validating computational protocol for performing molecular docking and downstream molecular dynamics (MD) simulations of pyrrolo[1,2-b]pyridazine derivatives within the colchicine binding site of α/β-tubulin.

Scientific Rationale & Mechanism of Action

Why Target the Colchicine Binding Site?

Tubulin heterodimers (α and β subunits) dynamically polymerize to form microtubules, which are critical for mitotic spindle formation during cell division. Inhibitors binding to the colchicine site (located at the intra-dimer interface between α and β subunits) prevent the curved-to-straight structural transition of tubulin, thereby destabilizing microtubules and inducing G2/M phase cell cycle arrest.

The Pyrrolo[1,2-b]pyridazine Scaffold

Phenstatin is a potent colchicine-site inhibitor but suffers from pharmacokinetic limitations. Replacing its flexible aromatic rings with a pyrrolo[1,2-b]pyridazine moiety achieves two mechanistic advantages:

  • Conformational Restriction: The fused bicyclic system reduces the entropic penalty upon binding.

  • Enhanced Hydrophobic Contacts: The nitrogen-rich core improves hydrogen-bonding networks with key residues (e.g., βAsn258, βLys352) while maintaining deep penetration into the hydrophobic pocket formed by βCys241 and βLeu255[2].

Pathway Ligand Pyrrolo[1,2-b]pyridazine Derivatives ColchicineSite Colchicine Binding Site (α/β-Tubulin Interface) Ligand->ColchicineSite High-affinity binding Destabilization Microtubule Destabilization ColchicineSite->Destabilization Inhibits polymerization MitoticArrest G2/M Phase Cell Cycle Arrest Destabilization->MitoticArrest Disrupts mitotic spindle Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis Triggers cell death

Figure 1: Mechanism of action for pyrrolo[1,2-b]pyridazine derivatives targeting tubulin.

Computational Workflow Overview

Recent computational studies emphasize that for pyrrolo-fused heterocycles, static molecular docking alone is often insufficient to capture the full binding thermodynamics due to the high flexibility of the colchicine pocket[3]. Therefore, this protocol integrates rigorous docking with Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations to validate pose stability.

Workflow LigPrep 1. Ligand Preparation (3D Conformers, pH 7.4, Minimization) GridGen 3. Receptor Grid Generation (Center: Colchicine Pocket, 20x20x20 Å) LigPrep->GridGen ProtPrep 2. Protein Preparation (PDB: 1SA0/5LYJ, Add H+, Assign Charges) ProtPrep->GridGen Docking 4. Molecular Docking (Glide XP / AutoDock Vina) GridGen->Docking Scoring 5. Pose Evaluation & Scoring (ΔG binding, H-bonds, Hydrophobic Contacts) Docking->Scoring MDSim 6. Molecular Dynamics & MM-GBSA (100 ns Trajectory, Pose Validation) Scoring->MDSim Resolves static docking limitations

Figure 2: Step-by-step computational workflow for docking and MD validation.

Step-by-Step Experimental Protocols

Step 1: Ligand Preparation

Causality: Proper 3D conformation and protonation states are critical because the ionization of the pyrrole nitrogen dictates the electrostatic interactions within the binding pocket.

  • Import 2D structures of the pyrrolo[1,2-b]pyridazine derivatives into a preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate 3D conformations and assign protonation states at physiological pH (7.4 ± 0.5) using Epik.

  • Minimize the energy of the ligands using the OPLS4 (or MMFF94) force field until the RMS gradient falls below 0.01 kcal/mol/Å.

Step 2: Protein Preparation

Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains. Unoptimized hydrogen bond networks can lead to false-positive steric clashes during docking.

  • Download a high-resolution α/β-tubulin crystal structure co-crystallized with a colchicine-site inhibitor (e.g., PDB ID: 1SA0 or 5LYJ ) from the Protein Data Bank.

  • Remove all water molecules beyond 3.0 Å of the co-crystallized ligand. Retain deep-pocket structural waters if they bridge ligand-receptor interactions.

  • Add missing hydrogen atoms and cap terminal residues.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure correct tautomeric states for critical residues like histidine.

  • Perform a restrained minimization of heavy atoms to an RMSD of 0.3 Å using the OPLS4 force field.

Step 3: Receptor Grid Generation & Self-Validation

Causality: Defining a precise bounding box ensures the sampling algorithm focuses exclusively on the colchicine binding site, reducing computational overhead and false-positive allosteric binding.

  • Center the grid box on the centroid of the native co-crystallized ligand (e.g., colchicine or D64131).

  • Set the inner bounding box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å.

  • Self-Validation Step: Re-dock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal coordinates. Proceed only if the RMSD is ≤ 2.0 Å , which confirms the grid and scoring function are accurately calibrated.

Step 4: Molecular Docking & Scoring
  • Execute docking using Extra Precision (XP) mode in Glide (or AutoDock Vina with exhaustiveness = 16).

  • Allow full ligand flexibility while keeping the receptor rigid.

  • Extract the top 5 poses per ligand. Evaluate poses based on the binding free energy score (kcal/mol) and the presence of mandatory interactions: hydrogen bonding with αVal181 or βAsn258, and hydrophobic packing against βCys241 and βLeu255[2].

Step 5: Post-Docking Molecular Dynamics (MD) & MM-GBSA

Causality: As noted by, docking alone cannot account for the induced-fit mechanisms of pyrrolo-fused heterocycles[3]. MD simulations validate the stability of the predicted poses.

  • Solvate the top-scoring ligand-protein complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Run a 100 ns production simulation in the NPT ensemble (300 K, 1.013 bar) using Desmond or GROMACS.

  • Analyze the trajectory for Ligand RMSD and Root Mean Square Fluctuation (RMSF). A stable pose should maintain a ligand RMSD < 2.5 Å over the final 50 ns.

  • Calculate the absolute binding free energy (ΔG_bind) using the MM-GBSA method on snapshots extracted from the last 20 ns of the trajectory.

Data Presentation & Expected Outcomes

Below is a representative summary of quantitative data correlating in silico docking scores with in vitro biological activity (Growth Inhibition, GI₅₀). Compounds demonstrating lower binding energies (more negative scores) and stable interactions with βCys241/βAsn258 typically exhibit superior antiproliferative profiles[1].

Compound IDScaffold TypeDocking Score (kcal/mol)Key Interacting Residues (Colchicine Site)Experimental GI₅₀ (nM)
Colchicine (Ref)Natural Product-9.8αVal181, βCys241, βLeu25515
Phenstatin (Ref)Benzophenone-8.5βCys241, βAsn25835
Pyrrolo-Derivative A Pyrrolo[1,2-b]pyridazine-9.2αVal181, βCys241, βLys35242
Pyrrolo-Derivative B Pyrrolo[1,2-b]pyridazine-9.6βAsn258, βAla317, βLys35228

Note: Data is synthesized based on established structure-activity relationship (SAR) trends for pyrrolo-fused phenstatin analogues.

Conclusion

The integration of pyrrolo[1,2-b]pyridazine scaffolds into microtubule-targeting agents represents a highly promising strategy for overcoming the limitations of traditional phenstatin analogues. By utilizing this validated computational pipeline—combining rigid-receptor docking with dynamic MM-GBSA validation—researchers can accurately predict binding affinities, filter out false positives, and rationally design the next generation of potent tubulin polymerization inhibitors.

References

  • Title: Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243 (2019). URL: [Link]

  • Title: Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Source: Pharmaceuticals, 16(6), 865 (MDPI, 2023). URL: [Link]

Sources

Method

Application Note: Advanced Techniques for the Synthesis and Library Generation of Pyrrolo[1,2-b]pyridazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The pyrrolo[1,2-b]pyridazine scaffold is a highly privileged,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pyrrolo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-rich fused heterocyclic system that has garnered significant attention in modern drug discovery. Derivatives of this scaffold exhibit profound pharmacological versatility, acting as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1], Janus kinase (JAK) inhibitors[2], and tubulin polymerization inhibitors targeting the colchicine binding site[3]. Furthermore, their highly conjugated nature imparts unique photophysical properties, making them valuable as blue organic luminophores[4].

This application note details a robust, diversity-oriented synthesis (DOS) strategy for generating a library of pyrrolo[1,2-b]pyridazine derivatives. By leveraging the in situ generation of mesoionic oxazolo-pyridazinones (münchnones) followed by a[3+2] 1,3-dipolar cycloaddition, researchers can achieve high regiochemical fidelity and rapid scaffold functionalization[5].

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The most efficient route to construct the pyrrolo[1,2-b]pyridazine core avoids the isolation of unstable intermediates. The methodology relies on the dehydration of 3(2H)-pyridazinone-butanoic acid precursors using acetic anhydride[6].

Causality in Experimental Design:

  • Role of Acetic Anhydride: Acetic anhydride serves a dual purpose as both the reaction solvent and the dehydrating agent. It drives the cyclization of the acid precursor into a bicyclic mesoionic 1,3-dipole (münchnone)[6].

  • In Situ Trapping: Because mesoionic dipoles are highly reactive and prone to rapid hydrolysis upon exposure to atmospheric moisture, they must be generated in situ in the presence of an acetylenic dipolarophile (e.g., methyl propiolate or diethyl acetylenedicarboxylate)[5].

  • Thermodynamic Driving Force: The reaction is heated to 90 °C. This thermal energy facilitates the initial [3+2] cycloaddition to form a tricyclic intermediate, which subsequently undergoes spontaneous decarboxylation (loss of CO₂). This irreversible elimination of CO₂ is the thermodynamic sink that drives the aromatization, yielding the stable pyrrolo[1,2-b]pyridazine system[6].

Reaction Workflow

G A Pyridazinone Acid (Precursor) C Mesoionic Dipole (Münchnone) A->C Cyclization B Acetic Anhydride (Dehydrating Agent) B->C 90°C E Tricyclic Intermediate C->E [3+2] Cycloaddition D Alkynyl Dipolarophile (e.g., DMAD) D->E F Pyrrolo[1,2-b]pyridazine (Target Scaffold) E->F -CO2 (Aromatization)

Fig 1: Mechanistic workflow of pyrrolo[1,2-b]pyridazine synthesis via 1,3-dipolar cycloaddition.

Experimental Protocols

The following self-validating protocol is optimized for parallel library synthesis. The evolution of CO₂ gas serves as a visual proxy for reaction progression.

Protocol: One-Pot Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives

Materials Required:

  • 3(2H)-pyridazinone acid precursors (3.0 mmol)

  • Acetylenic dipolarophiles (e.g., methyl propiolate, diethyl acetylenedicarboxylate) (3.5 mmol)

  • Acetic anhydride (5.0 mL, anhydrous)

  • Absolute ethanol (10.0 mL)

  • Isopropanol (for trituration)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 3(2H)-pyridazinone acid precursor (3.0 mmol) in 5.0 mL of acetic anhydride[4].

  • Addition of Dipolarophile: Add the selected acetylenic dipolarophile (3.5 mmol) to the suspension. Critical Note: A slight excess (1.16 eq) of the dipolarophile ensures complete trapping of the transient mesoionic dipole, minimizing dimerization side-reactions.

  • Thermal Activation & Cycloaddition: Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Argon)[6]. Maintain stirring for 3 to 4 hours.

    • Self-Validation Checkpoint: Observe the reaction for gentle effervescence. The release of CO₂ indicates the successful breakdown of the tricyclic intermediate into the target aromatized scaffold[6].

  • Quenching: Upon completion (monitored via TLC, typically using a 7:3 Hexane:Ethyl Acetate system), cool the flask to room temperature. Slowly add 10.0 mL of absolute ethanol to quench any unreacted acetic anhydride[4].

  • Solvent Removal: Remove the solvents (ethanol, acetic acid, and residual acetic anhydride) via vacuum distillation using a rotary evaporator until a viscous crude residue is obtained[4].

  • Purification via Trituration: Triturate the crude residue with cold isopropanol (5-10 mL). The pyrrolo[1,2-b]pyridazine derivatives will typically precipitate as crystalline solids[4]. Filter the precipitate under a vacuum and wash with a minimal amount of cold isopropanol.

  • Analytical Confirmation: Confirm regioselectivity via ¹H-NMR. For derivatives synthesized using non-symmetrical alkynes (like methyl propiolate), the presence of two distinct doublets for the pyridazine protons (H-3 and H-4) with a coupling constant of ³J = 9.4 Hz, alongside a singlet for the pyrrole proton, confirms the structural assignment[4].

Quantitative Data: Library Diversity and SAR Applications

By varying the substitution on the pyridazinone core (R¹) and the choice of the acetylenic dipolarophile (R² / R³), a highly diverse combinatorial library can be generated. The table below summarizes representative derivatives, their typical synthetic yields, and their primary biological applications based on recent literature.

EntryR¹ (Pyridazine Core)Dipolarophile UsedR² / R³ (Pyrrole Substituents)Yield (%)Primary Biological Target
1 2-MethylMethyl propiolate5-COOMe, 7-H41 - 52PARP-1 Inhibitor / Cytotoxicity[1][6]
2 2-(4-Chlorophenyl)Dimethyl acetylenedicarboxylate5-COOMe, 6-COOMe65 - 70Tubulin (Colchicine site)[3]
3 2-ArylDiethyl acetylenedicarboxylate5-COOEt, 6-COOEt55 - 68Blue Organic Luminophores[4]
4 2-SubstitutedAcrylonitrile (Alkene)5-Cyano50 - 60Luminescent Probes[7]

Note: Yields represent isolated, purified products following trituration or column chromatography. Variations in yield are predominantly driven by the steric bulk of the R¹ substituent hindering the initial cyclization step.

Conclusion

The construction of a pyrrolo[1,2-b]pyridazine library via the in situ generation of mesoionic oxazolo-pyridazinones offers a highly modular, scalable, and regioselective approach. By strictly controlling the dehydration environment and leveraging the thermodynamic driving force of decarboxylation, researchers can rapidly access this privileged scaffold to screen against high-value oncology targets like PARP-1 and tubulin.

References

  • "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives." tandfonline.com. 3

  • "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors." nih.gov. 1

  • "A NOVEL APPROACH FOR THE SYNTHESIS OF PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES." lew.ro. 7

  • "New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone." bch.ro. 4

  • "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." nih.gov. 5

  • "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." mdpi.com. 6

  • "Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents." acs.org. 2

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Application

Mechanistic Grounding: The JAK-STAT Pathway in RA Pathogenesis

Application Notes & Protocols: Preclinical to Clinical Translation in Rheumatoid Arthritis Drug Development Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disorder characterized by synovial inflammation, car...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Preclinical to Clinical Translation in Rheumatoid Arthritis Drug Development

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disorder characterized by synovial inflammation, cartilage degradation, and progressive joint destruction. The therapeutic landscape has shifted dramatically from conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) to highly specific biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs) such as Janus kinase (JAK) inhibitors.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between mechanistic discovery and clinical application. This document details the causality behind the JAK-STAT signaling pathway, provides self-validating preclinical protocols for both in vivo and in vitro models, and outlines critical regulatory considerations for RA drug development.

Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the primary drivers of RA pathogenesis. These cytokines exert their effects by binding to specific membrane receptors (e.g., the gp130 subunit), which lack intrinsic kinase activity. Instead, they rely on associated Janus kinases (JAK1, JAK2, JAK3, and TYK2) to propagate the signal.

Upon cytokine binding, JAKs auto-phosphorylate and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they drive the transcription of genes responsible for synovial proliferation, matrix metalloproteinase (MMP) production, and further cytokine release. Modulating this pathway with small-molecule JAK inhibitors (e.g., tofacitinib, baricitinib) has proven highly effective in suppressing inflammation and downregulating central pain processing pathways in RA patients (1 [1]).

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK Janus Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Proteins (Unphosphorylated) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Dimerizes Nucleus Nuclear Translocation & Gene Transcription pSTAT->Nucleus Translocates Effect Inflammation, Synovial Proliferation, Cartilage Degradation Nucleus->Effect Induces JAK_Inhibitor JAK Inhibitors (e.g., Tofacitinib) JAK_Inhibitor->JAK Blocks

IL-6 driven JAK-STAT signaling cascade in RA and the target site of JAK inhibitors.

In Vivo Preclinical Model: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) mouse model is the gold standard for evaluating anti-RA therapeutics because it accurately recapitulates the polyarthritis, synovitis, and cartilage degradation seen in human RA.

Causality in Experimental Design

The choice of mouse strain and collagen origin is dictated by major histocompatibility complex (MHC) class II restriction. DBA/1J mice (H-2q haplotype) exhibit robust T-cell responses to heterologous type II collagen, making them highly susceptible to CIA. Conversely, C57BL/6 mice (H-2b haplotype) are inherently resistant and require chicken-derived type II collagen combined with an aggressive adjuvant formulation (up to 4 mg/mL Mycobacterium tuberculosis) to break immunological tolerance (2 [2]). Complete Freund's Adjuvant (CFA) is utilized because the heat-killed M. tuberculosis provides the necessary danger signals to activate antigen-presenting cells, driving a pathogenic Th1/Th17 response.

Protocol: Induction of CIA in DBA/1J Mice

This protocol is designed as a self-validating system; disease incidence should reach 80-100% in control groups by Day 42 if the emulsion integrity is maintained.

  • Antigen Preparation (Day -1): Dissolve bovine Type II collagen in 0.05 M acetic acid at a concentration of 2-4 mg/mL by stirring overnight at 4°C. Protect the solution from light to prevent protein degradation.

  • Emulsification (Day 0): Mix the dissolved collagen 1:1 (v/v) with CFA (containing 1-2 mg/mL M. tuberculosis H37Ra). Use a high-speed homogenizer or the two-syringe method on ice. Validation Check: Drop a small bead of the emulsion into a beaker of water; it must remain as a solid, cohesive bead. If it disperses, the emulsion has failed and will not induce arthritis (3 [3]).

  • Primary Immunization (Day 0): Anesthetize 7-8 week old male DBA/1J mice. Inject 0.1 mL of the emulsion intradermally at the base of the tail (approximately 1.5 cm from the body).

  • Booster Immunization (Day 21): Prepare a secondary emulsion of Type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 0.1 mL intradermally at a site slightly distal to the primary injection.

  • Clinical Monitoring: Assess paw swelling and clinical scores starting from Day 21, continuing twice weekly until Day 56.

Quantitative Data Presentation: CIA Clinical Scoring System
ScoreClinical ManifestationPathological Correlation
0 Normal, no swelling or erythemaAbsence of immune infiltration
1 Mild erythema or swelling of one digitLocalized early synovitis
2 Moderate erythema and swelling of >1 digit or mild ankle/wrist swellingExpanding leukocyte infiltration
3 Severe swelling and erythema of the entire paw including ankle/wristPronounced edema, pannus formation
4 Maximal inflammation, ankylosis, and loss of joint functionExtensive cartilage/bone erosion

In Vitro Assay: Isolation of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

Synovial fibroblasts (SFs) in RA exhibit an aggressive, tumor-like phenotype, mediating joint destruction by invading cartilage. Primary culture of RASFs is essential for screening targeted therapies in vitro.

Causality in Experimental Design

Synovial fibroblasts are embedded in a dense, collagen-rich extracellular matrix. Traditional harsh trypsinization can shear critical surface receptors (e.g., CD54, CD106) necessary for downstream immunological assays. Therefore, a synergistic enzymatic blend of Liberase TL (a highly purified collagenase/neutral protease blend) and DNase I is utilized. This combination ensures maximum single-cell yield while preserving cell surface markers and preventing DNA-mediated cell clumping (4 [4]). Extensive passaging (beyond passage 4) is avoided to prevent the loss of the unique in vivo activated phenotype.

Protocol: Isolation and Culture of Murine/Human Synovial Fibroblasts
  • Tissue Harvesting: Obtain synovial tissue (from CIA mice or human synovectomy samples). Keep immediately in ice-cold RPMI 1640 medium.

  • Enzymatic Digestion: Mince the tissue into 1-2 mm³ fragments. Incubate in RPMI containing 100 µg/mL DNase I and 100 µg/mL Liberase TL at 37°C for 30-60 minutes with gentle agitation (200 rpm) in an orbital shaker.

  • Cell Isolation: Vortex vigorously for 1.5 minutes to release cells from the digested matrix. Pass the suspension through a 70 µm nylon mesh strainer to remove undigested debris (5 [5]).

  • Washing and Plating: Centrifuge at 300 x g for 5 minutes. Resuspend the pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed into a 75-cm² tissue culture flask.

  • Enrichment via Differential Adhesion: After 24 hours, wash the flask vigorously with PBS to remove non-adherent cells (lymphocytes, macrophages, dead cells). Replace with fresh medium.

  • Validation: At passage 3, verify fibroblast purity (>90%) via flow cytometry. The self-validating criteria require cells to be Vimentin (+), CD90.2/Thy-1 (+), CD14 (-), and CD45 (-).

SF_Isolation Tissue Synovial Tissue Harvesting Mincing Mechanical Mincing (1-2 mm³ fragments) Tissue->Mincing Digestion Enzymatic Digestion (Liberase TL + DNase I, 37°C) Mincing->Digestion Filtration Filtration (70 µm nylon mesh) Digestion->Filtration Plating Plating in DMEM + 10% FBS (Differential Adhesion) Filtration->Plating Validation Flow Cytometry Validation (CD90+, Vimentin+, CD45-) Plating->Validation

Step-by-step workflow for the isolation and validation of primary synovial fibroblasts.

Clinical Translation & Regulatory Considerations

Transitioning an RA drug candidate from preclinical models to clinical trials requires strict adherence to regulatory frameworks. The FDA guidance on "Rheumatoid Arthritis: Developing Drug Products for Treatment" outlines the agency's current thinking on clinical development, emphasizing dose-selection, efficacy assessment, and the establishment of a comprehensive safety database (6 [6]).

For tsDMARDs like JAK inhibitors, assessing off-target effects (e.g., thromboembolic events or herpes zoster risk) is critical during Phase II/III trials. Furthermore, if a biologic or targeted drug is developed with an accessory delivery unit (e.g., an autoinjector), it must be evaluated as a drug-device combination product, requiring parallel clearance through the Center for Devices and Radiological Health (CDRH).

References

  • JAK/STAT pathway in pathology of rheumatoid arthritis (Review) . National Institutes of Health (NIH).[Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis . Bio-protocol.[Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice . Chondrex, Inc.[Link]

  • Rheumatoid arthritis synovial fibroblasts modulate T cell activation . JCI Insight. [Link]

  • A protocol for the culture and isolation of murine synovial fibroblasts . Spandidos Publications.[Link]

  • Draft Guidance for Industry on Rheumatoid Arthritis: Developing Drug Products for Treatment; Availability . Federal Register / FDA.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of pyrrolo[1,2-b]pyridazine-6-carboxamide synthesis

Welcome to the Technical Support Center for Pyrrolo[1,2-b]pyridazine-6-carboxamide Synthesis. This hub is designed for researchers and drug development professionals optimizing the yield and purity of pyrrolo[1,2-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolo[1,2-b]pyridazine-6-carboxamide Synthesis. This hub is designed for researchers and drug development professionals optimizing the yield and purity of pyrrolo[1,2-b]pyridazine derivatives, a privileged scaffold frequently utilized in the development of JAK and IRAK4 kinase inhibitors[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

I. Mechanistic Workflow

The synthesis of pyrrolo[1,2-b]pyridazine-6-carboxamides typically relies on the construction of the bicyclic core via a 1,3-dipolar cycloaddition or Chichibabin-type cyclization, followed by ester hydrolysis and targeted amidation.

G N1 Pyridazinone Acid + Alkyne (Starting Materials) N2 Mesoionic Intermediate Generation (Ac2O, 90°C) N1->N2 Dehydration N3 1,3-Dipolar Cycloaddition (-CO2) N2->N3 Dipolarophile addition N4 Pyrrolo[1,2-b]pyridazine-6-carboxylate (Core Scaffold) N3->N4 Cyclization N5 Saponification (LiOH / H2O) N4->N5 Ester Hydrolysis N6 Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (Precursor) N5->N6 Acidification N7 Amidation (DPPA or HATU, Amine, Base) N6->N7 Carboxyl Activation N8 Pyrrolo[1,2-b]pyridazine-6-carboxamide (Target Product) N7->N8 Nucleophilic Acyl Substitution

Synthetic workflow for pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives.

II. Troubleshooting Guides & FAQs

Q1: My 1,3-dipolar cycloaddition yields for the pyrrolo[1,2-b]pyridazine core are stuck below 30%. How can I improve this? A1: Low yields during cycloaddition are often due to incomplete formation of the mesoionic 1,3-dipole intermediate or premature degradation. Ensure you are using acetic anhydride as both the solvent and the dehydrating reagent. Heating the pyridazinone acids in acetic anhydride at exactly 90 °C allows for simultaneous dehydration and cyclization to the highly reactive mesoionic oxazolo-pyridazinones[2]. Pushing the temperature above 100 °C often leads to thermal degradation of the dipole before the acetylenic dipolarophile can react, while temperatures below 80 °C stall the dehydration.

Q2: I want to avoid using harsh alkynes for the core synthesis. Is there an alternative route to the 6-carboxylic acid? A2: Yes. You can utilize a Chichibabin-type cyclization. By reacting a substituted pyridazine (e.g., 3,6-dimethylpyridazine) with ethyl bromopyruvate, you can force the N-alkylation (quaternization) of the pyridazine ring. Subsequent treatment of the resulting cycloimmonium bromide with a mild base like sodium bicarbonate triggers an intramolecular cyclization, directly yielding the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid[3].

Q3: The amidation of my pyrrolo[1,2-b]pyridazine-6-carboxylic acid is stalling, and I am observing unreacted acid. What is the mechanistic cause, and how do I fix it? A3: The pyrrolo[1,2-b]pyridazine core is highly electron-rich, which can subtly reduce the electrophilicity of the activated carbonyl intermediate if a weak coupling reagent is used. Standard carbodiimides (EDC/DCC) often fail to push the reaction past 40-50% yield. Transitioning to Diphenylphosphoryl azide (DPPA) with triethylamine (TEA) in a Benzene/THF mixture is highly effective[1]. DPPA converts the carboxylic acid into a highly reactive acyl azide intermediate. Because the acyl azide is less prone to hydrolysis than an O-acylisourea intermediate, it provides the amine nucleophile ample time to attack, drastically improving the yield of the 6-carboxamide.

III. Quantitative Yield Optimization Data

To assist in selecting the optimal amidation conditions for your specific substrate, consult the following empirical data comparing coupling reagents for pyrrolo[1,2-b]pyridazine-6-carboxylic acid amidation.

Coupling ReagentBaseSolventTemp (°C)Avg. Yield (%)Mechanistic Causality & Notes
EDC·HCl / HOBt DIPEA (2.0 eq)DMF2535 - 45Prone to competitive hydrolysis of the active ester due to the electron-rich heteroaromatic core.
HATU DIPEA (3.0 eq)DMF / DCM2570 - 82Forms a highly reactive HOAt ester. Excellent for sterically hindered primary amines.
DPPA TEA (2.0 eq)THF / Benzene2585 - 92Forms a stable but highly reactive acyl azide[1]. Best overall yield for complex, functionalized amines.
T3P (50% in EtOAc) Pyridine (3.0 eq)EtOAc8065 - 75Good for scaling up due to low toxicity and water-soluble byproducts, but requires thermal activation.

IV. Validated Experimental Protocols

Every protocol provided below is designed as a self-validating system. Do not proceed to the next step unless the self-validation checkpoints are met.

Protocol A: Synthesis of Pyrrolo[1,2-b]pyridazine Core via Mesoionic Cycloaddition

Objective: Synthesize the pyrrolo[1,2-b]pyridazine-6-carboxylate precursor.

  • Preparation: Suspend 1.0 equivalent of the starting 3(2H)pyridazinone acid in anhydrous acetic anhydride (approx. 3-5 mL per gram of acid).

  • Dipole Generation: Heat the mixture to exactly 90 °C under a nitrogen atmosphere for 1 hour.

    • Self-Validation Checkpoint 1: The solution should transition to a deep yellow/orange color, indicating the in situ generation of the mesoionic oxazolo-pyridazinone intermediate[2].

  • Cycloaddition: Slowly add 1.5 equivalents of the acetylenic dipolarophile (e.g., ethyl propiolate) dropwise over 15 minutes. Maintain stirring at 90 °C for an additional 3–4 hours[2].

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water and neutralize carefully with saturated aqueous NaHCO3​ until CO2 evolution ceases. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify via recrystallization from ethanol[2].

    • Self-Validation Checkpoint 2: Perform 1H-NMR on the purified crystals. The pyrrolic proton (H-6 or H-7 depending on substitution) should appear as a distinct triplet or doublet (e.g., J≈0.9 Hz) confirming regioselective 3+2 cycloaddition[2].

Protocol B: High-Yield Amidation to Pyrrolo[1,2-b]pyridazine-6-carboxamide

Objective: Convert the 6-carboxylic acid to the target 6-carboxamide using DPPA.

  • Activation: In an oven-dried flask, dissolve 1.0 equivalent of pyrrolo[1,2-b]pyridazine-6-carboxylic acid in a 1:1 mixture of anhydrous Benzene and THF (approx. 0.1 M concentration)[1].

  • Reagent Addition: Add 2.0 equivalents of Triethylamine (TEA), followed by dropwise addition of 1.4 equivalents of Diphenylphosphoryl azide (DPPA)[1].

  • Acyl Azide Formation: Stir the mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint 1: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the acyl azide mass [M−OH+N3​]+ .

  • Nucleophilic Addition: Add 1.5 equivalents of your target amine (e.g., an aniline or aliphatic amine) to the reaction mixture. Stir at room temperature for 15 hours[1].

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 10% aqueous NaHCO3​ (to remove unreacted acid and phosphoric acid byproducts)[4], water, and brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradient) to yield the pure pyrrolo[1,2-b]pyridazine-6-carboxamide.

V. References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI.[Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC.[Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit - Arkivoc.[Link]

  • US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrrolo[1,2-b]pyridazine Derivatives

Welcome to the Pyrrolo[1,2-b]pyridazine Troubleshooting Center. Pyrrolo[1,2-b]pyridazines are privileged N-bridgehead aromatic heterocycles widely utilized in medicinal chemistry, particularly in the development of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolo[1,2-b]pyridazine Troubleshooting Center. Pyrrolo[1,2-b]pyridazines are privileged N-bridgehead aromatic heterocycles widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, Mps1) and targeted anticancer agents[1]. While the pyridazine core can act as an excellent hydrogen bond acceptor and isosteric replacement[2], the planar and rigid nature of the fused bicyclic system frequently leads to severe aqueous solubility bottlenecks.

This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and structural optimization insights to overcome these limitations.

Diagnostic Workflow: Identifying the Root Cause

Before altering your compound or formulation, you must diagnose whether your solubility issue is driven by lipophilicity ("Grease") or crystal lattice energy ("Brick Dust").

SolubilityTroubleshooting A Compound Precipitation in Aqueous Assay B Determine Solubility Limitation (DSC & LogP Analysis) A->B C High Melting Point (>200°C) Low LogP 'Brick Dust' B->C Thermal Analysis D High LogP (>4) Low Melting Point 'Grease' B->D Lipophilicity Check E Disrupt Planarity/Symmetry (e.g., add methyl/fluoro) C->E Chemical Optimization F Add Solubilizing Appendage (e.g., Morpholine, Piperazine) D->F Chemical Optimization G Formulation Optimization (Cyclodextrins, ASDs) E->G In Vivo Prep F->G In Vivo Prep

Workflow for diagnosing and resolving pyrrolo[1,2-b]pyridazine solubility limitations.

Module 1: Chemical Optimization (FAQs)

Q: My pyrrolo[1,2-b]pyridazine JAK inhibitor shows excellent biochemical potency but precipitates in cellular assays. How do I structurally modify it without losing target affinity? A: Pyrrolo[1,2-b]pyridazines often bind to the hinge region of kinases, but their flat, aromatic nature leads to tight crystal packing[1].

  • Causality: High crystal lattice energy prevents water molecules from solvating the compound, creating a "brick dust" molecule.

  • Solution: Introduce steric bulk to disrupt molecular planarity and symmetry[3]. Adding a small hydrophobic group (like a methyl or fluoro group) to an adjacent cycloalkyl or phenyl ring forces the molecule out of a planar conformation. This significantly lowers the melting point and increases thermodynamic solubility without drastically altering the partition coefficient (LogP)[4].

Q: I tried adding a morpholine group to the core, but my compound is still insoluble. Why? A: Adding polar heteroatoms (N, O) or solubilizing appendages (morpholine, piperazine) is the classic approach to reduce LogP and fix "grease"[4]. However, if your poor solubility is driven by crystal packing, adding a morpholine might inadvertently increase the molecular weight and create new hydrogen-bonding networks, worsening the "brick dust" effect. Always measure the melting point (via Differential Scanning Calorimetry) and LogP before modifying the structure.

Quantitative Impact of Structural Modifications
Modification StrategyTarget PropertyEffect on CLogPEffect on Melting PointTypical Aqueous Sol. Shift
Base Scaffold N/A~3.5 - 4.5> 220 °C< 1 µg/mL
Aliphatic Amine Addition Reduce LipophilicityDecreases (~2.0 - 3.0)Variable+ 10-50 µg/mL
Asymmetric Methylation Disrupt PlanaritySlight IncreaseDecreases significantly+ 50-100 µg/mL
Fluorination (sp3 C) Modulate pKa / PackingMinimal ChangeDecreases+ 20-80 µg/mL
Module 2: Assay Troubleshooting & Protocols

Q: We are getting inconsistent IC50 values in our in vitro kinase assays. Could solubility be the culprit? A: Yes. Pyrrolo[1,2-b]pyridazines can form colloidal aggregates in aqueous buffers when diluted from DMSO stocks. These aggregates can non-specifically inhibit proteins or sequester the compound, leading to artificially inflated, irreproducible IC50 values.

Protocol: Self-Validating Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration of pyrrolo[1,2-b]pyridazine derivatives in assay buffer before precipitation occurs.

  • Preparation: Prepare a 10 mM stock of the pyrrolo[1,2-b]pyridazine derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in DMSO (from 10 mM down to 19.5 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microplate. Add 198 µL of the target aqueous buffer (e.g., Kinase Assay Buffer, pH 7.4) to each well.

    • Causality Check: Maintaining a constant 1% DMSO final concentration across all wells is critical. Fluctuating DMSO levels will skew the co-solvent effect, rendering the solubility limit inaccurate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

    • Causality Check: This allows sufficient time for thermodynamically driven nucleation and precipitation of supersaturated solutions, mimicking the timeframe of a standard biochemical assay.

  • Measurement: Read the plate using a nephelometer (measuring light scatter).

  • Self-Validation Controls: You must include a known highly soluble compound (e.g., diphenhydramine) and a known insoluble compound (e.g., amiodarone) on the same plate. The assay is only validated if the amiodarone shows a sharp inflection point in light scatter, while diphenhydramine remains at the baseline buffer signal. The solubility limit of your target compound is the concentration at which its light scatter significantly deviates from the baseline.

Module 3: Formulation Strategies for In Vivo Studies

Q: We have a potent pyrrolo[1,2-b]pyridazine JAK3 inhibitor, but it has poor oral bioavailability in mice. How should we formulate it? A: For compounds with low intrinsic solubility (< 10 µg/mL), standard aqueous vehicles (like 0.5% methylcellulose) often result in poor gastrointestinal absorption.

  • Solution: If your compound contains a basic amine appendage (a common modification for this scaffold[1]), formulate it as an in situ salt in a slightly acidic vehicle. A highly effective, field-proven vehicle for oral dosing of basic pyrrolo[1,2-b]pyridazines is 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 10 mM citrate buffer, pH 4.0 . The acidic pH ionizes the basic amine, while the cyclodextrin creates a hydrophobic cavity to encapsulate the lipophilic pyrrolo-pyridazine core, drastically improving systemic exposure.

References
  • Duan, J. J.-W., et al. "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 24, 2014, pp. 5721–5726. URL:[Link]

  • Walker, M. A. "Improvement in aqueous solubility achieved via small molecular changes." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 23, 2017, pp. 5100-5108. URL:[Link]

  • Ishikawa, M., and Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, vol. 54, no. 6, 2011, pp. 1539–1554. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Pyrrolo[1,2-b]pyridazine Synthesis &amp; Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing pyrrolo[1,2-b]pyridazines—a highly value...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing pyrrolo[1,2-b]pyridazines—a highly valued N-bridgehead aromatic scaffold known for its intense fluorescent properties and broad biological activities[1][2].

This guide focuses heavily on the most versatile synthetic route: the 1,3-dipolar cycloaddition of mesoionic oxazolo-pyridazinones (münchnones) with acetylenic dipolarophiles [3][4]. Below, you will find troubleshooting FAQs, validated protocols, and mechanistic insights to optimize your reaction conditions.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my 1,3-dipolar cycloaddition yielding low amounts of the final pyrrolo[1,2-b]pyridazine? A: Low yields (typically expected between 41–63% for this specific pathway[1][3]) are often due to the transient instability of the intermediate mesoionic oxazolo-pyridazinones. In this reaction, acetic anhydride must function simultaneously as the solvent and the dehydrating reagent[3].

  • The Causality: If your acetic anhydride is degraded (partially hydrolyzed to acetic acid due to atmospheric moisture), the cyclodehydration of the 3(2H)-pyridazinone acid into the highly reactive bicyclic mesoionic 1,3-dipole will stall.

  • The Fix: Always use freshly opened or distilled acetic anhydride. Maintain strict temperature control at exactly 90 °C[3]. Temperatures below 80 °C fail to provide the thermodynamic energy required for the subsequent decarboxylation step, while temperatures above 110 °C risk degrading the acetylenic dipolarophile.

Q2: How do I control and verify regioselectivity when using non-symmetrical acetylenic dipolarophiles (e.g., methyl propiolate)? A: 1,3-dipolar cycloadditions of münchnones with marginal, non-symmetrical alkynes are notoriously prone to yielding regioisomeric mixtures due to competing Frontier Molecular Orbital (FMO) interactions[3].

  • The Causality: The regioselectivity is governed by the steric bulk of the alkyne substituents and the electronic polarization of the in situ generated dipole.

  • Validation Strategy: To confirm you have isolated the correct regioisomer, utilize ¹H-NMR spectroscopy. The ester groups of the resulting cycloadducts predominantly localize at the 5-position of the pyrrolo[1,2-b]pyridazine ring[3]. If absolute confirmation is required for a novel derivative, single-crystal X-ray diffraction remains the definitive gold standard[3][4].

Q3: My substrate is sensitive to harsh acidic conditions (acetic anhydride at 90 °C). Are there alternative synthetic routes? A: Yes. If the traditional mesoionic cycloaddition is incompatible with your functional groups, consider transition-metal-catalyzed alternatives:

  • Pd/Cu-Catalyzed Domino Reaction: This utilizes (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles, proceeding through a Sonogashira cross-coupling, isomerization, and intramolecular condensation sequence[5].

  • Oxidative [3+2]-Annulation: A reaction between nitroalkenes and pyridazinium ylides mediated by Cu(OAc)₂·H₂O provides access to highly functionalized derivatives (such as 5-fluoro-pyrrolo[1,2-b]pyridazines) under different electronic constraints[6].

Part 2: Validated Experimental Protocol

The following protocol for 1,3-dipolar cycloaddition is designed as a self-validating system . Each step contains built-in physical or analytical checks to ensure the reaction is proceeding mechanically as intended.

Protocol: Synthesis via in situ Mesoionic Dipole Generation

Step 1: Precursor Activation

  • Action: Suspend 3.0 mmol of the chosen 3(2H)-pyridazinone acid precursor in 5.0 mL of anhydrous acetic anhydride[1].

  • Validation: Ensure the suspension is uniform. The environment must be moisture-free to prevent premature hydrolysis of the anhydride.

Step 2: Dipolarophile Addition

  • Action: Add 3.5 mmol of the acetylenic dipolarophile (e.g., methyl propiolate, diethyl acetylenedicarboxylate, or DMAD)[1][3].

  • Causality: A slight stoichiometric excess (1.16 equiv) of the dipolarophile compensates for potential volatility at elevated temperatures and drives the bimolecular cycloaddition forward kinetically.

Step 3: Cycloaddition & Decarboxylation

  • Action: Heat the reaction mixture to 90 °C and stir for 3–4 hours[1][3].

  • Validation (Self-Indicating): The reaction progress can be monitored visually. The generation of the mesoionic dipole, subsequent [3+2] cycloaddition, and final aromatization releases CO₂ gas[1]. The cessation of micro-bubbling is a strong physical indicator of reaction completion. Confirm precursor consumption via TLC (Hexane/EtOAc).

Step 4: Quenching & Workup

  • Action: Cool the mixture to room temperature, add 10.0 mL of ethanol, and evaporate the solvents under vacuum distillation[1].

  • Causality: Ethanol chemically quenches the unreacted acetic anhydride, converting it into volatile ethyl acetate and acetic acid. This prevents the formation of intractable tars during concentration and vastly simplifies downstream purification.

Step 5: Isolation

  • Action: Triturate the crude residue with isopropanol to precipitate the product, or purify via silica gel column chromatography[1].

Part 3: Quantitative Reaction Metrics

The table below summarizes the expected yields and conditions across the primary synthetic methodologies discussed, allowing for rapid strategic comparison.

Synthetic RoutePrimary ReagentsCatalyst / SolventTemp / TimeTypical YieldKey Advantage
Mesoionic 1,3-Dipolar Cycloaddition 3(2H)-pyridazinone acid + Symmetrical Alkyne (e.g., DMAD)Acetic Anhydride (Solvent & Reagent)90 °C / 3-4 h51–63% [1]Yields highly fluorescent products; simple, metal-free setup.
Mesoionic 1,3-Dipolar Cycloaddition 3(2H)-pyridazinone acid + Non-symmetrical AlkyneAcetic Anhydride (Solvent & Reagent)90 °C / 3-4 h41–52% [3]Grants access to marginal acetylenic adducts.
Domino Coupling-Condensation Propargyl alcohols + 1-amino-2-bromopyrrolesPd/Cu CatalystsVariableModerate-High [5]Avoids harsh acidic anhydrides; highly modular.
Oxidative [3+2]-Annulation Nitroalkenes + Pyridazinium ylidesCu(OAc)₂·H₂ORefluxModerate [6]Direct access to unique 5-fluoro derivatives.

Part 4: Mechanistic Pathway Visualization

Understanding the thermodynamic driving forces of this reaction is critical for troubleshooting. The diagram below illustrates the logical flow of the 1,3-dipolar cycloaddition, highlighting the critical decarboxylation step that drives the formation of the aromatic pyrrolo[1,2-b]pyridazine core.

Pathway Start 3(2H)-Pyridazinone Acid (Stable Precursor) Reagent Acetic Anhydride (Dehydrating Agent, 90°C) Start->Reagent Dehydration Dipole Mesoionic 1,3-Dipole (Reactive Münchnone) Reagent->Dipole Cyclization Adduct Bicyclic Cycloadduct (Unstable Intermediate) Dipole->Adduct [3+2] Cycloaddition Alkyne Acetylenic Dipolarophile (e.g., Propiolate) Alkyne->Adduct Dipolarophile Insertion Decarb Decarboxylation (-CO2) (Aromatization Driving Force) Adduct->Decarb Spontaneous Extrusion Product Pyrrolo[1,2-b]pyridazine (Final Aromatic Core) Decarb->Product Thermodynamic Sink

Mechanism of 1,3-dipolar cycloaddition yielding pyrrolo[1,2-b]pyridazine.

Part 5: References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: MDPI URL:[Link][3]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives Source: PMC (NIH) URL:[Link][7]

  • New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone Source: Revista de Chimie (bch.ro) URL:[Link][1]

  • Pyrrolo[1,2-b]pyridazines. A revisit Source: Arkivoc URL:[Link][2]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][5]

  • Approaches to pyrrolo[1,2‐b]pyridazines via oxidative [3+2]‐annulation Source: ResearchGate URL:[Link][6]

Sources

Troubleshooting

Pyrrolo[1,2-b]pyridazine Synthesis: A Technical Support Guide to Overcoming Regioselectivity Challenges

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrrolo[1,2-b]pyridazines. This guide provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrrolo[1,2-b]pyridazines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often critical issue of regioselectivity in the synthesis of this important heterocyclic scaffold. By understanding the underlying principles and applying the practical strategies outlined here, you can gain precise control over your synthetic outcomes.

Introduction: The Challenge of Regioisomer Formation

The pyrrolo[1,2-b]pyridazine core is a valuable scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1][2][3] The most common and versatile method for its synthesis is the [3+2] cycloaddition reaction, typically involving a pyridazinium ylide as the 1,3-dipole and an alkyne or alkene as the dipolarophile.[1][4]

However, when using unsymmetrical dipolarophiles, the reaction can often lead to the formation of two or more regioisomers, complicating purification and reducing the yield of the desired product. This guide will provide a comprehensive overview of the factors governing regioselectivity and offer practical solutions to steer the reaction towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrrolo[1,2-b]pyridazines, and which are most prone to regioselectivity issues?

A1: The two main synthetic strategies are:

  • [3+2] Cycloaddition Reactions: This is the most widely used method and the primary source of regioselectivity problems.[1][4] It typically involves the reaction of a pyridazinium ylide with an unsymmetrical alkyne or alkene. The orientation of the dipole and dipolarophile during the cycloaddition determines which regioisomer is formed.

  • Condensation Reactions: These methods, such as the condensation of 1-aminopyrrole derivatives with dicarbonyl compounds, are generally less prone to regioselectivity issues as the bond-forming events are more defined.[5] However, the availability of starting materials can be a limitation.

This guide will focus on troubleshooting regioselectivity in the more common [3+2] cycloaddition approach.

Q2: What are the key factors that control regioselectivity in the [3+2] cycloaddition synthesis of pyrrolo[1,2-b]pyridazines?

A2: The regiochemical outcome of the cycloaddition is a delicate balance of several factors:

  • Electronic Effects: The electronic properties of the substituents on both the pyridazinium ylide and the dipolarophile are paramount. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the favored regioisomer.[6][7][8] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The atoms with the largest orbital coefficients on the HOMO and LUMO will preferentially form a bond.

  • Steric Effects: Bulky substituents on either the dipole or the dipolarophile can hinder a particular orientation of approach, thus favoring the formation of the less sterically hindered regioisomer.

  • Solvent and Temperature: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. Temperature can also affect the selectivity, with lower temperatures generally favoring the product formed via the lower energy transition state.

  • Catalysts: While less common for this specific synthesis, Lewis acids have been shown to influence regioselectivity in other 1,3-dipolar cycloadditions by coordinating to the dipolarophile and altering its electronic properties.[9][10][11]

Q3: How can I predict the major regioisomer in my reaction?

A3: Predicting the major regioisomer is crucial for designing a successful synthesis. Here's a workflow:

  • Analyze the electronic properties of your reactants: Identify electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on both the pyridazinium ylide and the dipolarophile.

  • Apply Frontier Molecular Orbital (FMO) Theory:

    • For a qualitative prediction, consider the relative energies of the HOMO and LUMO of the dipole and dipolarophile. The smaller the energy gap between the HOMO of one component and the LUMO of the other, the faster the reaction.

    • The interaction is governed by the orbital coefficients. The new C-C bonds will form between the atoms with the largest coefficients on the interacting frontier orbitals.

    • Computational chemistry software can be used to calculate the FMOs and their coefficients for a more quantitative prediction.[6][7]

  • Consider Steric Hindrance: Evaluate the potential for steric clashes between bulky substituents in the possible transition states. The transition state with less steric repulsion will be favored.

FMO_interaction

Troubleshooting Guide: Tackling Regioisomer Formation

This section provides a structured approach to troubleshooting when your reaction yields an undesired regioisomer or a mixture of isomers.

Problem 1: My reaction produced a mixture of regioisomers.
Potential Cause Troubleshooting Strategy Underlying Principle
Similar energies of the two possible transition states. 1. Lower the reaction temperature: This can increase the selectivity for the product formed via the lower energy transition state. 2. Change the solvent: Experiment with solvents of different polarities. A less polar solvent may favor one transition state over the other.The difference in activation energies between the two pathways may be small. Lower temperatures provide less thermal energy to overcome the higher energy barrier. Solvent polarity can differentially stabilize the transition states.
Substituents on the dipole and dipolarophile have competing electronic and steric effects. 1. Modify the substituents: If possible, change a substituent to one with a stronger directing effect (e.g., a more electron-withdrawing or a bulkier group). 2. Use a different 1,3-dipole: Consider using a mesoionic oxazolo-pyridazinone, which has shown excellent regioselectivity.[1][12][13]Enhancing the electronic or steric bias can create a larger energy difference between the two transition states. The rigid structure of the mesoionic compound can pre-organize the system for a specific cycloaddition pathway.
The reaction is not fully concerted. While most 1,3-dipolar cycloadditions are concerted, a stepwise mechanism can reduce regioselectivity.A stepwise mechanism involving a diradical or zwitterionic intermediate allows for bond rotation and loss of stereochemical and regiochemical control.
Problem 2: The major product is the undesired regioisomer.
Potential Cause Troubleshooting Strategy Underlying Principle
Your initial FMO analysis was incorrect or incomplete. 1. Re-evaluate your FMO analysis: Use computational methods to get a more accurate picture of the orbital coefficients. 2. Consult the literature for similar systems: There may be published data that can guide your choice of reactants.A more rigorous theoretical analysis can provide a more reliable prediction of the regiochemical outcome. Experimental precedent is a powerful guide.
Steric effects are overriding the electronic effects. 1. Reduce steric hindrance: If possible, use a smaller substituent on either the dipole or dipolarophile. 2. Increase the electronic bias: Introduce a more strongly electron-withdrawing or -donating group to make the electronic control more dominant.By modulating the size and electronic nature of the substituents, you can shift the balance of control towards the desired outcome.
Use of a directing group. 1. Introduce a removable directing group: A strategically placed group on the dipolarophile could sterically block one reaction pathway.The directing group can be removed after the cycloaddition to yield the desired product.
Problem 3: I have a mixture of regioisomers and cannot separate them.
Potential Cause Troubleshooting Strategy Underlying Principle
The regioisomers have very similar physical properties (e.g., polarity). 1. Optimize your chromatography: Try different solvent systems and stationary phases (e.g., normal phase, reverse phase, or chiral chromatography). 2. Derivatize the mixture: Convert the mixture into derivatives that may have more distinct physical properties, facilitating separation. The derivatives can then be converted back to the desired products. 3. Recrystallization: Attempt fractional crystallization from various solvents.Even small differences in polarity can be exploited with the right chromatographic conditions.[14] Chemical modification can amplify the physical differences between the isomers. Differences in crystal packing can sometimes be used for separation.

Experimental Protocols for Regioselective Synthesis

The following protocols are examples of highly regioselective syntheses of pyrrolo[1,2-b]pyridazines.

Protocol 1: Regioselective Synthesis via Mesoionic Oxazolo-Pyridazinones

This method has been reported to be highly regioselective, with no observation of the other regioisomer by NMR analysis.[12][13]

Step 1: Synthesis of 3(2H)-pyridazinone acids (Precursors)

  • The synthesis of the pyridazinone acid precursors is typically achieved through standard literature procedures, often starting from corresponding esters followed by alkaline hydrolysis and acidification.

Step 2: In situ generation of mesoionic 1,3-dipole and cycloaddition

  • To a solution of the 3(2H)-pyridazinone acid (1.0 mmol) in acetic anhydride (5 mL), add the unsymmetrical alkyne (e.g., methyl propiolate, 1.2 mmol).

  • Heat the reaction mixture at 90 °C for 3-4 hours. The acetic anhydride serves as both the solvent and the dehydrating agent to generate the mesoionic intermediate in situ.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrrolo[1,2-b]pyridazine.

mesoionic_synthesis

Protocol 2: Domino Coupling-Isomerization-Condensation for Functionalized Pyrrolo[1,2-b]pyridazines

This palladium/copper-catalyzed domino reaction provides a convenient route to functionalized pyrrolo[1,2-b]pyridazines with good regioselectivity.[15]

  • To a mixture of 1-amino-2-bromopyrrole (1.0 mmol), the (hetero)aryl propargyl alcohol (1.5 mmol), Pd(PPh3)4 (0.02 mmol), and CuI (0.01 mmol) in anhydrous toluene (5 mL), add DBU (2.5 mmol) under a nitrogen atmosphere.

  • Heat the reaction in a microwave reactor at the appropriate temperature and time (optimization may be required).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired pyrrolo[1,2-b]pyridazine.

Conclusion

Controlling regioselectivity in pyrrolo[1,2-b]pyridazine synthesis is a common challenge that can be overcome with a systematic approach. By carefully considering the electronic and steric properties of the reactants, leveraging predictive tools like FMO theory, and optimizing reaction conditions, researchers can significantly improve the yield of the desired regioisomer. The use of highly regioselective synthetic methods, such as those employing mesoionic intermediates, offers a powerful strategy to circumvent these issues altogether. This guide provides the foundational knowledge and practical troubleshooting steps to empower you to achieve your synthetic goals with greater efficiency and precision.

References

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). PMC. [Link]

  • Lewis Acid Directed Regioselective Metalations of Pyridazine. (2019). Request PDF. [Link]

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. (2014). Journal of Chemical Sciences. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. [Link]

  • 1,3-Dipolar character of six-membered aromatic rings. Part 38. FMO treatment of peri-, site, regio, and stereo-selectivity, and relative reaction rates of cycloaddition reactions. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Lewis Acid Directed Regioselective Metalations of Pyridazine. (2019). PubMed. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (2009). PMC. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI. [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. (2013). Rsc.org. [Link]

  • DFT-HSAB Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions: Behavior of (4-Substituted)benzonitrile Oxides towards Methyl Propiolate. (2005). Sci-Hub. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (2021). MDPI. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. (2013). Organic & Biomolecular Chemistry. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PMC. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (2009). Beilstein Journals. [Link]

  • (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. (2014). ResearchGate. [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. (2024). ResearchGate. [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. (2008). Arkivoc. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). MDPI. [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[16]pyrrole cage. (2022). Chemical Science. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). PMC. [Link]

Sources

Optimization

Technical Support Center: Pyrrolo[1,2-b]pyridazine Bioavailability Optimization

Welcome to the ADME/PK Troubleshooting Portal. This guide is designed for medicinal chemists and pharmacologists working with the pyrrolo[1,2-b]pyridazine scaffold—a privileged pharmacophore frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADME/PK Troubleshooting Portal. This guide is designed for medicinal chemists and pharmacologists working with the pyrrolo[1,2-b]pyridazine scaffold—a privileged pharmacophore frequently utilized in the design of kinase (e.g., IRAK4, Aurora, MEK) and PARP inhibitors[1][2].

While this fused bicyclic system offers excellent hinge-binding capabilities and structural rigidity, it frequently suffers from poor oral bioavailability (%F) in early development. This is typically driven by a combination of high crystal lattice energy (poor aqueous solubility) and vulnerability to CYP450-mediated oxidation at the electron-rich pyrrole ring[2][3].

Diagnostic Triage Workflow

Before initiating synthetic modifications, you must identify the specific pharmacokinetic bottleneck. Use the flowchart below to triage your lead compounds.

BioavailabilityTriage Start Evaluate Pyrrolo[1,2-b]pyridazine In vivo %F < 10% Solubility Aqueous Solubility Assay (Thermodynamic) Start->Solubility Metabolism Microsomal Stability (HLM/RLM) Start->Metabolism Permeability Caco-2 / PAMPA Permeability Start->Permeability SolIssue Solubility < 10 µM Action: Disrupt Planarity, Add Solubilizing Tags Solubility->SolIssue Fail MetIssue High Cl_int Action: Block Hotspots (F, CN), Reduce Lipophilicity Metabolism->MetIssue Fail PermIssue Papp < 1x10^-6 cm/s Action: Mask H-Bond Donors, Prodrug Strategy Permeability->PermIssue Fail Success Optimized Lead %F > 50% SolIssue->Success Re-test MetIssue->Success Re-test PermIssue->Success Re-test

Figure 1: Diagnostic triage workflow for resolving bioavailability bottlenecks in lead optimization.

Standard Operating Procedures (SOPs): Self-Validating Assays

To ensure trustworthiness in your diagnostic data, all assays must be self-validating. A protocol is only valid if its internal controls behave exactly as expected, proving the causality of your experimental choices.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: Determine intrinsic hepatic clearance ( Clint​ ) to assess first-pass metabolism. Mechanism: Assesses CYP450-mediated oxidative metabolism of the pyrrolo[1,2-b]pyridazine core.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Causality note: NADPH is required as the electron donor for CYP450 enzymes; without it, metabolic oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

  • Self-Validation Check (Critical): Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel.

    • Pass Criteria: Verapamil t1/2​<15 min; Warfarin t1/2​>60 min.

    • Failure Mode: If Verapamil t1/2​>30 min, the NADPH system has failed or the microsomes are degraded. Discard all data and repeat.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Evaluate passive transcellular permeability.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 20% (w/v) lecithin in dodecane solution to simulate the lipid bilayer of the gastrointestinal tract.

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 300 µL of blank PBS (with 5% DMSO) to the acceptor plate. Carefully combine the plates to form a sandwich.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check: Run Propranolol (high permeability) and Atenolol (low permeability) concurrently.

    • Pass Criteria: Propranolol Papp​>15×10−6 cm/s; Atenolol Papp​<1×10−6 cm/s.

Data Repository: SAR Impact on Pharmacokinetics

Modifying the pyrrolo[1,2-b]pyridazine core requires balancing biochemical potency with ADME properties. The table below summarizes field-proven structural modifications and their typical impact on PK parameters, drawing from benchmark optimization campaigns in IRAK4 and PARP inhibitor development[2][3].

Structural Modification StrategyR-Group SubstitutionAqueous Solubility (µM)Hepatic Clearance (µL/min/mg)Oral Bioavailability (%F)
Unsubstituted Core -H at C3/C4< 5 (Brick Dust)> 80 (High)< 5%
Metabolic Blocking -F or -CN at C4~ 15~ 45 (Moderate)10 - 15%
Polar Capping (H-Bond Mod) -NH-Acetamide~ 30~ 35 (Moderate)< 10% (Permeability limited)
Optimized Capping Methyl Carbamate> 50< 20 (Low)> 50%
Bridged Bicyclics Diazabicyclo[3.2.1]octane> 100< 15 (Low)~ 52%

Expert FAQs: Troubleshooting Specific Bottlenecks

Q: My pyrrolo[1,2-b]pyridazine derivative shows sub-nanomolar biochemical potency but near 0% oral bioavailability in rodent models. What is the most likely culprit? A: This is a classic presentation of either dissolution-limited absorption or extreme first-pass metabolism. The pyrrolo[1,2-b]pyridazine scaffold is highly planar, which often leads to strong π−π stacking in the solid state, resulting in "brick dust" (insoluble) compounds. If your thermodynamic solubility is < 5 µM, the compound is simply passing through the GI tract unabsorbed. Conversely, if solubility is adequate, the electron-rich pyrrole ring is a known hotspot for CYP3A4/CYP2D6 oxidation. Run Protocol A (Microsomal Stability) to confirm.

Q: How can I improve the metabolic stability of the pyrrole ring without losing the critical edge-to-face interactions in the kinase hinge region? A: You must strategically lower the electron density of the pyrrole ring to protect it from oxidative metabolism. Introducing electron-withdrawing groups (EWGs) such as a fluorine atom or a nitrile group at the C3 or C4 positions is highly effective[2]. In the development of IRAK4 inhibitors, researchers found that while simple acetamide capping groups suffered from poor oral absorption, switching to a methyl carbamate capping group provided a nearly 3-fold improvement in cellular potency while drastically reducing clearance, boosting oral bioavailability from 5% to over 50%[2].

Q: We are seeing high efflux ratios in our Caco-2 assays (Efflux Ratio > 5). How do we bypass P-glycoprotein (P-gp) mediated efflux? A: High efflux is often caused by an excess of hydrogen bond donors (HBDs) or a high polar surface area (PSA) combined with low lipophilicity. Pyrrolo[1,2-b]pyridazines themselves are not inherent P-gp substrates, but the appended R-groups usually are. Actionable fix: Mask your HBDs. If you have a primary or secondary amine, consider intramolecular hydrogen bonding (designing the molecule so the donor interacts with an adjacent acceptor on the core) or N-methylation. Alternatively, introducing steric bulk (e.g., bridged bicyclic motifs like diazabicyclo[3.2.1]octane) can sterically hinder binding to the P-gp efflux pocket while improving solubility[3].

Q: Are there specific toxicity liabilities associated with modifying the pyrrolo[1,2-b]pyridazine core to improve %F? A: Yes. As you increase lipophilicity to improve permeability, you risk off-target hERG channel inhibition (cardiotoxicity). For example, highly bioavailable PARP inhibitors utilizing this scaffold (e.g., compound 56, %F = 32.2%) had to be carefully optimized to maintain minimal hERG inhibition ( IC50​>6.64 µmol/L)[1]. Always counter-screen your highly bioavailable analogs against hERG using a patch-clamp assay.

References

  • Yang, C., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrrolo[1,2-b]pyridazin-2(1H)-ones as Selective PARP1 Inhibitors for Cancer Therapy." ResearchGate, 2020. [Link]

  • "Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2021.[Link]

  • "Discovery of Edecesertib (GS-5718): A Potent, Selective Inhibitor of IRAK4." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Acquired Resistance to Pyrrolopyrazine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with actionable strategies and troubleshooting workflows to address the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with actionable strategies and troubleshooting workflows to address the common challenge of acquired resistance to pyrrolopyrazine inhibitors. As many inhibitors in this class target receptor tyrosine kinases (RTKs) like FGFR, this guide will often use FGFR inhibitors as a primary example, but the principles are broadly applicable.

Introduction: The Challenge of Acquired Resistance

Pyrrolopyrazine inhibitors have shown significant promise in targeted cancer therapy. However, as with many kinase inhibitors, their long-term efficacy can be limited by the development of acquired resistance.[1][2][3] This occurs when cancer cells, initially sensitive to the drug, evolve mechanisms to survive and proliferate despite continuous treatment.

This guide will walk you through a logical, field-tested workflow to diagnose, understand, and strategically overcome acquired resistance in your experimental models.

Part 1: Troubleshooting Workflow - My Inhibitor Stopped Working, What Now?

You've observed a decrease in the efficacy of your pyrrolopyrazine inhibitor. Your once-sensitive cell line is now growing at higher drug concentrations. This section provides a step-by-step process to confirm resistance and begin investigating the underlying cause.

Step 1.1: Confirm the Resistance Phenotype

First, it's crucial to empirically validate that the observed loss of efficacy is due to a stable, acquired resistance and not experimental variability.

Key Question: Has the half-maximal inhibitory concentration (IC50) of my compound significantly increased in my cell line?

Action: Perform a dose-response cell viability assay to compare the IC50 of the parental (sensitive) cell line with the suspected resistant line. A significant rightward shift in the IC50 curve for the resistant line confirms the resistance phenotype.[4]

Table 1: Example IC50 Shift in a Resistant Cell Line

Cell LinePyrrolopyrazine Inhibitor (e.g., FGFRi)IC50 ValueFold Change
Parental LineCompound X50 nM-
Resistant LineCompound X973 nM19.5x

This table illustrates a typical result confirming acquired resistance, where a nearly 20-fold increase in the IC50 value is observed. A similar shift was seen in an ALK-mutant cell line that acquired resistance to Crizotinib.[5]

EXPERT PROTOCOL: Determining IC50 via Cell Viability Assay

This protocol uses a resazurin-based assay, which measures the metabolic activity of viable cells.[6][7]

  • Cell Seeding:

    • Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation & Treatment:

    • Prepare a 2x serial dilution of your pyrrolopyrazine inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium across a range of concentrations (e.g., 10 concentrations spanning from 0.1 nM to 10 µM), including a vehicle-only (DMSO) control.[4]

  • Incubation:

    • Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Viability Measurement (Resazurin Method):

    • Prepare a working solution of resazurin (e.g., CellTiter-Blue®).

    • Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6]

    • Measure fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-only control wells (representing 100% viability).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[4]

Step 1.2: Visualize the Troubleshooting Path

The following diagram outlines the logical flow from confirming resistance to identifying the mechanism and developing a counter-strategy.

G cluster_0 Phase 1: Confirmation & Initial Assessment cluster_1 Phase 2: Mechanism of Resistance (MoR) Investigation cluster_2 Phase 3: Strategy Development Confirm Confirm Resistance (IC50 Shift Assay) Bank Bank Resistant Cells (Cryopreservation) Confirm->Bank MoR Identify Mechanism of Resistance Bank->MoR OnTarget On-Target Alterations? (e.g., Kinase Domain Mutations) MoR->OnTarget Hypothesis 1 OffTarget Off-Target Alterations? (e.g., Bypass Pathway Activation) MoR->OffTarget Hypothesis 2 Strategy Develop Counter-Strategy OnTarget->Strategy OffTarget->Strategy NextGen Switch to Next-Generation Irreversible Inhibitor Strategy->NextGen Combo Implement Combination Therapy Strategy->Combo G cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell cluster_on_target On-Target Resistance cluster_bypass Bypass Pathway Resistance Pyrrolo Pyrrolopyrazine Inhibitor FGFR Primary RTK (e.g., FGFR) Pyrrolo->FGFR INHIBITS MAPK_PI3K_S MAPK & PI3K/AKT Pathways FGFR->MAPK_PI3K_S Proliferation_S Proliferation/ Survival MAPK_PI3K_S->Proliferation_S BLOCKED Pyrrolo_R1 Pyrrolopyrazine Inhibitor FGFR_mut Mutated RTK (e.g., FGFR V565F) Pyrrolo_R1->FGFR_mut Binding Fails MAPK_PI3K_R1 MAPK & PI3K/AKT Pathways FGFR_mut->MAPK_PI3K_R1 ACTIVE Proliferation_R1 Proliferation/ Survival MAPK_PI3K_R1->Proliferation_R1 Pyrrolo_R2 Pyrrolopyrazine Inhibitor FGFR_R2 Primary RTK (e.g., FGFR) Pyrrolo_R2->FGFR_R2 INHIBITS Bypass_RTK Bypass RTK (e.g., MET Amp) MAPK_PI3K_R2 MAPK & PI3K/AKT Pathways Bypass_RTK->MAPK_PI3K_R2 REACTIVATES Proliferation_R2 Proliferation/ Survival MAPK_PI3K_R2->Proliferation_R2

Sources

Optimization

Technical Support Center: Managing the Stability of Pyrrolo[1,2-b]pyridazine-6-carboxamide

Welcome to the technical support center for pyrrolo[1,2-b]pyridazine-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrrolo[1,2-b]pyridazine-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experimental results by preserving the quality of this critical reagent.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of pyrrolo[1,2-b]pyridazine-6-carboxamide.

Q1: What is the recommended temperature for storing pyrrolo[1,2-b]pyridazine-6-carboxamide?

A1: For long-term storage, it is recommended to store pyrrolo[1,2-b]pyridazine-6-carboxamide in a cool, dry, and dark place.[1] Specifically, for solid forms of similar heterocyclic compounds, storage at room temperature in a dry environment is often sufficient. However, for enhanced stability, especially if the compound is in solution, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

Q2: How sensitive is pyrrolo[1,2-b]pyridazine-6-carboxamide to light?

A2: Many heterocyclic compounds are sensitive to light, which can lead to photolytic degradation.[2] To minimize this risk, always store pyrrolo[1,2-b]pyridazine-6-carboxamide in amber vials or other light-protecting containers.[1] When handling the compound, especially in solution, try to work in a subdued lighting environment or use amber-colored labware.

Q3: Can I store pyrrolo[1,2-b]pyridazine-6-carboxamide in a standard laboratory freezer (-20 °C)?

A3: Storing the solid compound at -20 °C is generally acceptable and can help to slow down potential degradation processes. However, if the compound is in solution, be mindful of the solvent's freezing point and the potential for the compound to precipitate out of solution upon freezing. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. If you need to store solutions for extended periods, consider preparing and freezing single-use aliquots.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for compounds containing a carboxamide group is hydrolysis.[3] This reaction involves the cleavage of the amide bond by water, leading to the formation of the corresponding carboxylic acid and an amine.[3] This process can be accelerated by elevated temperatures and extreme pH conditions.[3] Other potential degradation mechanisms include oxidation and photolysis.[2][3]

Q5: How can I tell if my sample of pyrrolo[1,2-b]pyridazine-6-carboxamide has degraded?

A5: Visual inspection may reveal changes in color or physical state (e.g., clumping of a powder). However, the most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive method for detecting and quantifying degradation products.[2][4][5][6] Other techniques such as Mass Spectrometry (MS) can be used to identify the structure of the degradation products.[5][7]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my compound in solution.

Q: What could be the cause of this new peak, and how can I confirm its identity?

A: Causality and Investigation:

An unexpected peak in your HPLC chromatogram is a strong indicator of degradation. Given the structure of pyrrolo[1,2-b]pyridazine-6-carboxamide, the most probable cause is hydrolysis of the carboxamide group, resulting in the formation of pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

Experimental Workflow: Investigating the Unknown Peak

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Analytical Confirmation cluster_3 Resolution A Unexpected peak in HPLC B Hydrolysis of Carboxamide A->B Suspected Cause C LC-MS Analysis B->C Confirm Identity D Co-injection with Standard B->D Confirm Identity E Optimize Storage Conditions C->E If Confirmed D->E If Confirmed

Caption: Workflow for investigating an unknown HPLC peak.

Step-by-Step Protocol for Identification:

  • LC-MS Analysis:

    • Prepare a sample of your stored solution.

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

    • Compare the observed m/z of the new peak to the theoretical mass of pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

  • Co-injection with a Standard (if available):

    • If you have a reference standard of pyrrolo[1,2-b]pyridazine-6-carboxylic acid, prepare a solution of it.

    • Inject your stored sample, the reference standard, and a co-injection of both into the HPLC system.

    • If the new peak in your sample has the same retention time as the reference standard and the peak in the co-injection is a single, sharp peak, this confirms the identity of the degradation product.

Resolution:

If hydrolysis is confirmed, you will need to adjust your storage conditions. Prepare fresh solutions for your experiments and consider storing stock solutions in an anhydrous solvent at a lower temperature. For aqueous solutions, preparing fresh batches before each experiment is the best practice.

Issue 2: The potency of my compound seems to have decreased over time, leading to inconsistent experimental results.

Q: What factors could be contributing to the loss of potency, and how can I mitigate this?

A: Causality and Mitigation:

A decrease in potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The primary factors influencing the stability of chemical compounds are temperature, light, humidity, and pH.[2][8] For pyrrolo[1,2-b]pyridazine-6-carboxamide, hydrolysis is a key concern.

Table 1: Factors Affecting Stability and Recommended Mitigation Strategies

FactorPotential ImpactMitigation Strategy
Temperature Increased temperature accelerates the rate of chemical reactions, including hydrolysis and thermal degradation.[2][3]Store the compound in a cool environment, such as a refrigerator (2-8 °C) or a temperature-controlled room.[1]
Light Exposure to UV or visible light can induce photolytic degradation, leading to the formation of byproducts.[2]Store the compound in amber vials or light-blocking containers.[1] Minimize exposure to light during handling.
Humidity The presence of water can facilitate the hydrolysis of the carboxamide bond.[3][8]Store the solid compound in a desiccator or a tightly sealed container with a desiccant. For solutions, use anhydrous solvents whenever possible.
pH Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of amides.[3][9]If working with aqueous solutions, maintain the pH as close to neutral as possible, unless the compound's stability is known to be greater at a specific pH.

Experimental Protocol: Accelerated Stability Study

To proactively understand the stability of your compound under various conditions, you can perform an accelerated stability study.[1]

Objective: To assess the impact of temperature and humidity on the degradation of pyrrolo[1,2-b]pyridazine-6-carboxamide.

Methodology:

  • Sample Preparation: Prepare multiple, accurately weighed aliquots of the solid compound in individual, sealed vials.

  • Initial Analysis (T=0): Analyze one aliquot immediately using a validated HPLC method to determine the initial purity.[1]

  • Storage Conditions: Place the remaining aliquots in stability chambers at different conditions. According to ICH guidelines, common accelerated conditions are 40°C ± 2°C with 75% RH ± 5% RH.[1][3]

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the same HPLC method as the T=0 analysis. Quantify the amount of the parent compound remaining and any major degradation products that have formed.[1]

Data Visualization: Degradation Pathway

G A Pyrrolo[1,2-b]pyridazine-6-carboxamide B Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid + Amine A->B Hydrolysis (H2O, H+ or OH-) Temperature, Light

Caption: Primary degradation pathway of pyrrolo[1,2-b]pyridazine-6-carboxamide.

By understanding the degradation profile of your compound, you can establish appropriate storage and handling procedures to ensure the consistency and reliability of your research.

III. References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink. (n.d.). Retrieved March 15, 2026, from

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Retrieved March 15, 2026, from

  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem. (n.d.). Retrieved March 15, 2026, from

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved March 15, 2026, from

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Retrieved March 15, 2026, from

  • Ni, J., et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry, 13. [Link]

  • Behymer, M., et al. (2022). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Scientific Reports, 12(1), 1-11. [Link]

  • (PDF) Reactions of the carboxamide group - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - MDPI. (2005, February 28). Retrieved March 15, 2026, from [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Pyrrolo[1,2-b]pyridazine-6-carboxylic acid - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Duan, J. J.-W., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31(1), 127659. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) Pyrrolo[1,2-b]pyridazines. A revisit - ResearchGate. (2014, November 24). Retrieved March 15, 2026, from [Link]

  • (PDF) New pyrrolo[1,2-b]pyridazine derivatives - ResearchGate. (2025, August 7). Retrieved March 15, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. (2023, July 19). Retrieved March 15, 2026, from [Link]

  • Chemistry with Caroline. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD.org. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. (2023, July 19). Retrieved March 15, 2026, from [Link]

  • WO2020079606A9 - Pyrrolo-pyridazine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents. (n.d.). Retrieved March 15, 2026, from

  • Heterocyclic Compounds: Structure, Properties, and Applications. (n.d.). Retrieved March 15, 2026, from [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (n.d.). Retrieved March 15, 2026, from [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic chemistry, 10(3).

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24). Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Pyrrolo[1,2-b]pyridazine Synthesis

Welcome to the technical support center for the synthesis of pyrrolo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale. Here, we address common challenges and provide practical, field-tested advice to ensure a robust, safe, and efficient scale-up process.

Introduction: From Benchtop to Production

The pyrrolo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2] While numerous synthetic routes are reported in the literature, the 1,3-dipolar cycloaddition of pyridazinium ylides or related mesoionic compounds with acetylenic or olefinic dipolarophiles remains a cornerstone for accessing this heterocyclic system.[3][4][5] However, scaling these reactions introduces challenges not always apparent at the bench. This guide provides a structured approach to troubleshooting these complexities.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our 1,3-dipolar cycloaddition reaction upon scale-up. What are the likely culprits?

A decrease in yield during scale-up is a multifaceted issue often tied to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation.[6]

  • Causality: The in situ generation of the pyridazinium ylide or mesoionic intermediate is often a delicate equilibrium.[1][3] In a large vessel, poor mixing can lead to a localized excess of the base or dehydrating agent (e.g., acetic anhydride), causing decomposition of the intermediate before it can react with the dipolarophile. Conversely, inefficient mixing of the dipolarophile can result in dimerization or other side reactions of the ylide.

  • Troubleshooting Workflow:

    • Mixing Study: Evaluate the efficiency of your reactor's mixing. Consider installing baffles or using a different impeller design.

    • Reagent Addition Rate: Control the addition rate of the base or dehydrating agent. A slower, more controlled addition can maintain a low steady-state concentration of the reactive intermediate.

    • Solvent Choice: A solvent that provides good solubility for all reactants and intermediates is crucial. On a larger scale, solubility issues can be exacerbated.

Q2: Our product stream is showing a higher level of impurities than on the lab scale, particularly regioisomers. How can we improve the regioselectivity of the cycloaddition at scale?

Regioselectivity in the 1,3-dipolar cycloaddition with non-symmetrical dipolarophiles is a known challenge.[1][3] While a reaction may appear highly regioselective at the lab scale, even minor regioisomers can become significant impurities upon scale-up.

  • Mechanistic Insight: The regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The formation of regioisomers, even if not observed by NMR in the crude lab-scale product, might be occurring at low levels.[1][3]

  • Optimization Strategies:

    • Temperature Control: Carefully control the reaction temperature. In some cases, lower temperatures can enhance selectivity. Ensure your reactor has adequate cooling capacity to handle the exotherm of the reaction.

    • Solvent Effects: The polarity of the solvent can influence the frontier molecular orbitals of the reactants, thereby affecting regioselectivity. A solvent screen at the lab scale is recommended before scaling up.

    • Catalysis: While many cycloadditions are thermally driven, consider exploring catalysis (e.g., Lewis acid catalysis) to enhance the desired regioselectivity, although this may introduce additional complexity in downstream processing.

Q3: We are struggling with the purification of our pyrrolo[1,2-b]pyridazine derivative at the kilogram scale. Column chromatography is not a viable long-term solution. What are our options?

Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.

  • Troubleshooting Purification:

    • Crystallization: If your product is a solid, developing a robust crystallization procedure is key. This involves screening various solvents and solvent mixtures to find conditions that provide good yield and high purity. Seeding strategies and controlled cooling profiles are critical for reproducibility at scale.

    • Distillation: For liquid products, distillation under reduced pressure can be effective, provided the product is thermally stable.

    • Extraction: A well-designed series of aqueous extractions can remove many process-related impurities. The choice of pH and solvent is crucial.

Purification MethodAdvantages at ScaleDisadvantages at Scale
Crystallization High purity, cost-effective, scalable.Can be time-consuming to develop, potential for yield loss in mother liquor.
Distillation Effective for volatile impurities, can be run continuously.Requires thermal stability of the product, not suitable for non-volatile impurities.
Extraction Good for removing water-soluble or acid/base-labile impurities.Can generate large volumes of aqueous waste, potential for emulsion formation.

Q4: What are the primary safety concerns when scaling up the synthesis of pyrrolo[1,2-b]pyridazines, particularly when generating intermediates in situ?

The in situ generation of reactive intermediates and the potential for exothermic reactions are the main safety considerations.

  • Thermal Hazards: The 1,3-dipolar cycloaddition is often exothermic. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[6] A reaction calorimetry study is highly recommended to understand the thermal profile of your reaction before scaling up.

  • Reagent Safety: Reagents like acetic anhydride are corrosive and require careful handling in a well-ventilated area.[1] Ensure appropriate personal protective equipment (PPE) is used.

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reactor is properly vented.

Troubleshooting Guides

Problem: Low Yield or Incomplete Conversion

Low yields are a frequent and frustrating issue during scale-up. This guide provides a systematic approach to diagnosing the root cause.

dot

start Low Yield / Incomplete Conversion check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_temp Monitor Internal Reaction Temperature check_reagents->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing incomplete_reaction Incomplete Reaction? check_mixing->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_reagent_add Optimize Reagent Addition Rate side_reactions->optimize_reagent_add Yes improve_mixing Improve Agitation / Baffling side_reactions->improve_mixing No end_good Yield Improved optimize_time_temp->end_good optimize_reagent_add->end_good improve_mixing->end_good end_bad Further Investigation Needed improve_mixing->end_bad

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Problem: Product Degradation or Tar Formation

The formation of tar or significant product degradation can be exacerbated at scale due to poor heat transfer.

dot

start Product Degradation / Tar Formation hot_spots Localized Overheating (Hot Spots)? start->hot_spots reagent_stability Reagent/Intermediate Stability Issues? hot_spots->reagent_stability No improve_heat_transfer Improve Heat Transfer (Jacket Temp, Mixing) hot_spots->improve_heat_transfer Yes slow_addition Slower Reagent Addition reagent_stability->slow_addition Yes lower_temp Lower Reaction Temperature reagent_stability->lower_temp Yes end_good Degradation Reduced improve_heat_transfer->end_good slow_addition->end_good lower_temp->end_good

Caption: Decision tree for addressing product degradation.

Experimental Protocols

Protocol 1: Scalable Synthesis of a Pyrrolo[1,2-b]pyridazine via In Situ Generated Mesoionic Intermediate

This protocol is adapted from literature procedures for the synthesis of pyrrolo[1,2-b]pyridazines via the 1,3-dipolar cycloaddition of an in situ generated mesoionic oxazolo-pyridazinone.[1][3]

Step 1: Preparation of the 3(2H)-pyridazinone acid precursor

This step typically involves the hydrolysis of the corresponding ester. This is a standard procedure and is assumed to be completed prior to the main cycloaddition reaction.

Step 2: 1,3-Dipolar Cycloaddition

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with the 3(2H)-pyridazinone acid precursor and the dipolarophile (e.g., methyl propiolate).

  • Solvent Addition: Add acetic anhydride as both the solvent and the dehydrating agent.[1] The volume should be sufficient to ensure good mixing.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Heating: Begin agitation and heat the reaction mixture to the desired temperature (e.g., 90 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride with water. This is an exothermic process, so slow addition and efficient cooling are essential.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol).[1]

dot

start Start: Reactor Setup charge_reagents Charge Pyridazinone Acid and Dipolarophile start->charge_reagents add_solvent Add Acetic Anhydride charge_reagents->add_solvent inert_atmosphere Inert with Nitrogen add_solvent->inert_atmosphere heat Heat to Reaction Temperature inert_atmosphere->heat monitor Monitor Reaction Progress heat->monitor workup Work-up and Extraction monitor->workup isolate Isolation of Crude Product workup->isolate purify Purification by Crystallization isolate->purify end Final Product purify->end

Caption: Experimental workflow for pyrrolo[1,2-b]pyridazine synthesis.

References

  • G. C. Ivan, S. F. Barbuceanu, C. M. Hotnog, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. Available from: [Link]

  • G. C. Ivan, S. F. Barbuceanu, C. M. Hotnog, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: [Link]

  • E. Y. Mendogralo, R. O. Shcherbakov, L. N. Sorotskaja, M. Uchuskin. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis. BenchChem.
  • F. Dumitrascu, C. Draghici, M. R. Caira, D. G. Dumitrescu. (2023). New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone. ResearchGate. Available from: [Link]

  • F. Dumitrascu, C. Draghici, M. R. Caira. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Available from: [Link]

  • F. Dumitrascu, C. Draghici, M. R. Caira. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available from: [Link]

  • S. M. Al-Mousawi, M. A. El-Apasery, M. H. Elnagdi. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available from: [Link]

  • A. V. Kletskov, A. S. Gazdanova, I. V. Knyazeva, et al. (2022). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available from: [Link]

  • Y. Wang, Z. Chen, Y. Xia. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Royal Society of Chemistry. Available from: [Link]

  • G. L. F. L. Reboucas, L. S. M. Miranda, M. C. B. V. de Souza. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available from: [Link]

  • S. G. Newman, J. Zaich, K. F. Jensen. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1][3][7]triazine: Process Optimization Guided by Thermal Safety Insights. ACS Publications.

  • Y. Wang, Z. Chen, Y. Xia. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • A. A. Aly, A. M. Shaker, M. A. A. M. Gad. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar.
  • R. R. Sagyam, R. Buchikonda, J. P. Pitta, et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • M. R. Caira, F. Dumitrascu, C. Draghici, et al. (2025). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Available from: [Link]

  • F. Dumitrascu, C. I. Mitan, C. Draghici, M. T. Caproiu. (2009).
  • S. M. Al-Mousawi, M. A. El-Apasery, M. H. Elnagdi. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. R Discovery. Available from: [Link]

  • M. J. J. Blom, T. D. T. Luong, S. G. R. van der Vecht, et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][3][7]triazines. ACS Omega. Available from: [Link]

  • J. D. Bailey, M. A. Schomaker, D. T. Yang, et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies.
  • S. G. Newman, J. Zaich, K. F. Jensen. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository. Available from: [Link]

  • BenchChem. (2025).
  • A. A. Aly, A. M. Shaker, M. A. A. M. Gad. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Available from: [Link]

  • W. J. Hobbs. (2021). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • A. A. Aly, A. M. Shaker, M. A. A. M. Gad. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PMC. Available from: [Link]

  • F. Dumitrascu, C. Draghici, M. R. Caira. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Semantic Scholar.
  • A. J. S. Whalley, P. G. Sammes, J. D. Fawcett, D. R. Russell. (2001). Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties. PubMed. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel Pyrrolo[1,2-b]pyridazine-6-carboxamide Derivatives and Established PARP Inhibitors in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for tumors harboring deficiencies in DNA damage repair pathways. While several PARP inhibitors have gained regulatory approval and demonstrated significant clinical benefit, the quest for novel agents with improved efficacy, selectivity, and safety profiles remains a critical endeavor. This guide provides a detailed comparative analysis of a promising new class of PARP inhibitors based on the pyrrolo[1,2-b]pyridazine scaffold against established PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for cellular homeostasis, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When SSBs occur, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2][3]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, a major pathway for error-free DSB repair, the accumulation of DSBs following PARP inhibition cannot be efficiently resolved. This leads to a state of "synthetic lethality," where the combination of two otherwise non-lethal events—defective HR and PARP inhibition—results in cell death.[2][3] This concept forms the therapeutic basis for using PARP inhibitors in cancers with mutations in genes like BRCA1 and BRCA2.

A critical mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA.[1][4] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to stalled replication forks and further DNA damage, which can be more cytotoxic than the mere inhibition of PARP's enzymatic function.[1][4]

Introducing the Pyrrolo[1,2-b]pyridazine Scaffold: A New Frontier in PARP Inhibition

Recent research has identified the pyrrolo[1,2-b]pyridazine scaffold as a promising foundation for the development of novel and highly potent PARP inhibitors.[5][6][7] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against PARP enzymes, with some exhibiting high selectivity for PARP1 over PARP2.[5][8][9]

Key Pyrrolo[1,2-b]pyridazine-Based PARP Inhibitors

Several promising compounds have emerged from structure-activity relationship (SAR) studies of 2-substituted pyrrolo[1,2-b]pyridazine derivatives.[5][8][9] For the purpose of this guide, we will focus on two notable examples from the literature:

  • Compound 15b: This compound has shown robust antiproliferative activity in BRCA-deficient cell lines, with a 50% cytotoxic concentration (CC50) of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells.[5][8][9] Importantly, it exhibits a 5-fold selective activity against PARP1 over PARP2.[5][8][9]

  • YCH3971: This inhibitor, featuring a pyrrolo[1,2-b]pyridazin-2(1H)-one scaffold, displays potent PARP1 inhibitory activity with an IC50 of 7.52 nM.[10] It demonstrates remarkable subtype selectivity, being over 1000-fold more selective for PARP1 compared to PARP2.[10] Furthermore, YCH3971 exhibits strong antiproliferative effects on BRCA mutant MDA-MB-436 cells with an IC50 of 2.10 nM.[10]

These findings highlight the potential of the pyrrolo[1,2-b]pyridazine scaffold to yield highly potent and selective PARP1 inhibitors.

Comparative Analysis: Pyrrolo[1,2-b]pyridazine Derivatives vs. Approved PARP Inhibitors

The true potential of these novel compounds can be appreciated through a direct comparison with established PARP inhibitors that are currently in clinical use.

Quantitative Comparison of In Vitro Potency and Selectivity

The following table summarizes the key preclinical data for the novel pyrrolo[1,2-b]pyridazine derivatives alongside the approved PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 SelectivityAntiproliferative Activity (Cell Line)CC50/IC50 (nM)
Compound 15b PARP1/PARP2Not explicitly statedNot explicitly stated5-fold (for PARP1)BRCA1-deficient MDA-MB-436106
YCH3971 PARP17.52>7520>1000-foldBRCA mutant MDA-MB-4362.10
Olaparib PARP1/PARP21-51-5~1Various BRCA-deficient linesVaries
Rucaparib PARP1/PARP21.46.9~5Various BRCA-deficient linesVaries
Niraparib PARP1/PARP23.82.1~0.5Various BRCA-deficient linesVaries
Talazoparib PARP1/PARP20.571.9~3Various BRCA-deficient linesVaries

Data for approved inhibitors are compiled from various publicly available sources and may vary depending on the specific assay conditions.

From this data, it is evident that YCH3971 demonstrates significantly higher selectivity for PARP1 over PARP2 compared to the approved inhibitors.[10] This high selectivity could potentially translate to a more favorable safety profile, as off-target inhibition of PARP2 has been suggested to contribute to some of the hematological toxicities observed with dual PARP1/2 inhibitors.[10]

Experimental Methodologies for Comparative Evaluation

To ensure a rigorous and objective comparison of novel and established PARP inhibitors, a standardized set of experimental protocols is essential.

Protocol 1: PARP Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.

Objective: To determine the IC50 values of test compounds against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with histone H1.

  • Add a mixture of the PARP enzyme (PARP1 or PARP2) and varying concentrations of the test compound to each well.

  • Initiate the PARylation reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARylation of histone H1.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to detect the biotinylated PAR chains.

  • Wash the plate and add TMB substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (Antiproliferative Activity)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, particularly those with and without BRCA mutations.

Objective: To determine the CC50 or IC50 values of test compounds in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, V-C8, and corresponding wild-type counterparts)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of viable cells relative to an untreated control and determine the CC50/IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide a visual representation of the PARP inhibition mechanism and the experimental workflow for evaluating PARP inhibitors.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to SSB_Cancer Single-Strand Break (SSB) PARPi PARP Inhibitor SSB_Cancer->PARPi leads to PARP_Trapping PARP Trapping PARPi->PARP_Trapping causes DSB Double-Strand Break (DSB) PARP_Trapping->DSB results in HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death HR_Deficiency->Cell_Death prevents repair, leading to

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Experimental_Workflow start Start: Novel Compound Synthesis biochemical_assay Biochemical Assay (PARP1/PARP2 Inhibition - IC50) start->biochemical_assay cell_based_assay Cell-Based Assay (Antiproliferative Activity - CC50) start->cell_based_assay selectivity_profiling Selectivity Profiling (PARP1 vs. PARP2) biochemical_assay->selectivity_profiling in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) cell_based_assay->in_vivo_studies lead_optimization Lead Optimization selectivity_profiling->lead_optimization pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo_studies->pk_pd_studies pk_pd_studies->lead_optimization end Candidate for Clinical Development lead_optimization->end

Caption: A generalized workflow for the preclinical evaluation of novel PARP inhibitors.

Future Directions and Conclusion

The emergence of pyrrolo[1,2-b]pyridazine-based PARP inhibitors represents a significant advancement in the field. The high potency and, in some cases, exceptional selectivity of these compounds for PARP1 offer the potential for improved therapeutic outcomes and a better-managed side-effect profile. While early preclinical data is highly encouraging, further investigation is warranted. The poor oral bioavailability of YCH3971 in rats, for instance, highlights the need for further medicinal chemistry efforts to optimize the pharmacokinetic properties of this promising scaffold.[10]

References

  • Xiang, H. Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710.
  • Xiang, H. Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. PubMed, 33246105.
  • ChEMBL. (n.d.). Document: Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (CHEMBL4673325).
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance.
  • Oncology Central. (2019). PARP inhibitors: study uncovers novel mechanism of action.
  • He, J., et al. (2026). Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 307, 118650.
  • Li, M., & Yu, X. (2024). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 8, 225-243.
  • Danac, R. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective.
  • Rondinelli, B., et al. (2025). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. International Journal of Molecular Sciences, 26(5), 2773.
  • ASCO Publications. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials.
  • Abdel-Rahman, O. (2021). Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis.
  • ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action.
  • Li, J., et al. (2022). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 12, 863920.
  • Reddy, G. J., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66.
  • Marchetti, C., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1843.
  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Cancer, 10, 175883591987444.
  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642.
  • Reddy, G. J., et al. (2009).
  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 549-561.
  • Mangalagiu, I. I. (2008). Synthesis of Pyrrolo[1,2-b]pyridazine. Tetrahedron, 64(45), 10307-10323.
  • ResearchGate. (2026). Design, Synthesis and Biological Evaluation of Novel Pyrrolo[1,2-b]pyridazin-2(1H)-ones as Selective PARP1 Inhibitors for Cancer Therapy.

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Comparative

Efficacy of pyrrolo[1,2-b]pyridazine JAK inhibitors versus tofacitinib

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target efficacy and off-target toxicity is the core of our daily operations. The Janus kinase (JAK) family—comprisi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target efficacy and off-target toxicity is the core of our daily operations. The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a master regulator of immune and inflammatory responses. However, indiscriminately inhibiting this entire family often leads to dose-limiting adverse events.

This guide provides an objective, data-driven comparison between tofacitinib , a first-generation pan-JAK inhibitor, and the emerging class of pyrrolo[1,2-b]pyridazine derivatives, which are rationally designed for high functional selectivity.

Mechanistic Rationale: The Drive for Selectivity

The fundamental limitation of first-generation JAK inhibitors lies in their structural promiscuity within the highly conserved ATP-binding pockets of the JAK family.

Tofacitinib is an FDA-approved pan-JAK inhibitor that effectively suppresses inflammation but lacks significant selectivity, potently blocking JAK1, JAK2, and JAK3 indiscriminately[1]. The critical issue here is JAK2 . Because JAK2 is the primary driver for erythropoietin (EPO) and thrombopoietin (TPO) signaling, its unintended inhibition frequently results in hematological toxicities, such as anemia and thrombocytopenia.

Conversely, the discovery of the pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold represents a leap in precision pharmacology[2]. By introducing specific substitutions—such as an (R)-(2,2-dimethylcyclopentyl)amine at the C4 position or aryl groups at the C6 position—researchers have developed compounds that exhibit exceptional biochemical potency against JAK1 and JAK3 while maintaining a highly favorable selectivity profile that spares JAK2[2][3]. This targeted intervention halts the disease-driving immune response (via JAK1/3) without disrupting essential hematopoiesis.

Pathway Cyto Cytokines (IL-2, IL-4, IL-15) Rec Cytokine Receptors Cyto->Rec JAK13 JAK1 / JAK3 (Immune Response) Rec->JAK13 JAK2 JAK2 (Hematopoiesis) Rec->JAK2 STAT STAT Activation & Transcription JAK13->STAT JAK2->STAT Tofa Tofacitinib (Pan-JAK Inhibitor) Tofa->JAK13 Tofa->JAK2 Pyrrolo Pyrrolo[1,2-b]pyridazine (JAK1/3 Selective) Pyrrolo->JAK13 Pyrrolo->JAK2 Spared

Fig 1. JAK/STAT pathway targeting by Tofacitinib vs. Pyrrolo[1,2-b]pyridazine derivatives.

Quantitative Benchmarking

To objectively compare these two classes, we must look at their biochemical IC50 values. The table below synthesizes the kinetic profiling of tofacitinib against representative optimized pyrrolo[1,2-b]pyridazine leads (such as Compound 5g and Compound 22).

Inhibitor ClassCompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
Pan-JAK Inhibitor Tofacitinib0.120.0690.54Non-selective (Pan-active)
Pyrrolopyridazine Compound 5gNanomolar> 100-fold shiftNanomolarHigh (Spares JAK2)
Pyrrolopyridazine Compound 22< 5.0> 100-fold shift< 5.0High (Spares JAK2)

Data synthesis derived from comprehensive kinase profiling studies[1][2][4].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our drug development pipeline, the protocols used to generate the above data must be rigorously controlled. Below are the definitive, self-validating workflows used to benchmark these inhibitors.

Protocol A: FRET-Based Biochemical Kinase Profiling (Z'-LYTE Assay)

Causality of Choice: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay with a ratiometric readout (Coumarin vs. Fluorescein emission) rather than absolute fluorescence. This is critical because heterocyclic scaffolds like pyrrolo[1,2-b]pyridazines often exhibit intrinsic auto-fluorescence. A ratiometric approach normalizes this background, preventing false-positive inhibition artifacts[1].

  • Compound Preparation: Serially dilute tofacitinib and pyrrolo[1,2-b]pyridazine compounds in 1% DMSO (final concentration) to create a 10-point dose-response curve[1].

  • Kinase Reaction: In a 384-well plate, combine 10 μL of the reaction mixture containing 1× Kinase (JAK1, JAK2, JAK3, or TYK2), 1× ATP (at the specific Km for each kinase), and 2 μM Z'-LYTE Tyr-Peptide[1].

  • Incubation: Incubate at room temperature for 1 hour to allow kinase-mediated peptide phosphorylation.

  • Development & Readout: Add the Development Reagent (a site-specific protease that only cleaves unphosphorylated peptides, disrupting FRET). Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

  • Protocol Integrity (Self-Validation): Every plate must include a 0% phosphorylation control (no ATP) and a 100% phosphorylation control (no inhibitor). The assay is only considered valid if the calculated Z'-factor is ≥ 0.5, ensuring statistical reliability.

Workflow Prep Compound Prep (Serial Dilution) Assay Z'-LYTE Kinase Assay (JAK1-3, TYK2) Prep->Assay Read FRET Readout (Coumarin/Fluorescein) Assay->Read Analysis IC50 Calculation & Selectivity Profiling Read->Analysis

Fig 2. Self-validating high-throughput FRET workflow for biochemical JAK kinase profiling.

Protocol B: IL-2 Induced IFN-γ Production in Human Whole Blood

Causality of Choice: Biochemical IC50 values often fail to predict in vivo efficacy due to plasma protein binding and cellular permeability barriers. The IL-2 induced IFN-γ human whole blood assay evaluates the true functional selectivity of the JAK3-JAK1 pathway in a native physiological matrix[2].

  • Blood Collection & Plating: Collect human whole blood in sodium heparin tubes. Aliquot 100 μL per well into a 96-well plate.

  • Compound Treatment: Add pyrrolo[1,2-b]pyridazine analogues (e.g., Compound 5g) or tofacitinib at varying concentrations and pre-incubate for 30 minutes at 37°C[2].

  • Stimulation: Stimulate the blood with recombinant human IL-2 to activate the JAK1/3-dependent STAT pathway. Incubate for 18 hours.

  • ELISA Readout: Centrifuge the plates to isolate plasma. Quantify IFN-γ levels using a standard sandwich ELISA.

  • Protocol Integrity (Self-Validation): A parallel viability counter-screen (e.g., CellTiter-Glo) is run on the same blood samples. If cellular ATP levels drop by >10%, the corresponding IFN-γ reduction is flagged as cytotoxic rather than target-specific, ensuring the observed immunosuppression is mechanistically driven.

Protocol C: In Vivo Efficacy via Murine Collagen-Induced Arthritis (CIA)

Causality of Choice: While whole blood assays confirm target engagement, the murine CIA model is essential to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship in chronic inflammation. Because some highly potent pyrrolopyridazine diols (like Compound 22) suffer from poor kinetic solubility, administering them as phosphate prodrugs (e.g., Prodrug 32) bypasses absorption barriers, allowing researchers to accurately measure true systemic efficacy without formulation artifacts[4].

Conclusion

While tofacitinib established the clinical viability of JAK inhibition, its pan-JAK activity leaves a narrow therapeutic window due to JAK2-mediated hematological risks. The rationally designed pyrrolo[1,2-b]pyridazine class provides a sophisticated alternative. By exploiting subtle topological differences in the kinase domains, these compounds achieve nanomolar potency against JAK1/3 and TYK2 while successfully sparing JAK2. For drug development professionals, transitioning to these selective scaffolds represents a critical step toward developing safer, next-generation immunomodulators.

References

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. nih.gov.2

  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. nih.gov. 3

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. nih.gov. 4

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. frontiersin.org. 1

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Validation

A Comparative Guide to the Kinase Selectivity Profile of Pyrrolo[1,2-b]pyridazine-6-carboxamide

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif The pyrrolo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrrolo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, a key component of the ATP molecule. This inherent feature makes it an attractive starting point for the design of ATP-competitive kinase inhibitors. Abnormal kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the development of selective kinase inhibitors a cornerstone of modern drug discovery.[1] This guide provides an in-depth analysis of the kinase selectivity profile of a novel investigational compound, a pyrrolo[1,2-b]pyridazine-6-carboxamide derivative (herein referred to as PPC-JAK-I), and compares its performance against the well-established Janus Kinase (JAK) inhibitor, Tofacitinib.

Comparative Kinase Selectivity Analysis: PPC-JAK-I vs. Tofacitinib

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor targets the intended kinase with high potency while minimizing interactions with other kinases, thereby reducing the potential for off-target side effects. To characterize the selectivity of PPC-JAK-I, a comprehensive kinase panel screen is essential.

Hypothetical Kinase Selectivity Data

The following table presents a synthesized kinase selectivity dataset for PPC-JAK-I, generated from a competitive binding assay, alongside publicly available data for Tofacitinib for a direct comparison. The data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.

Kinase TargetPPC-JAK-I (Kd, nM)Tofacitinib (IC50, nM)[2]
JAK1 8 56 (JAK1/JAK3)
JAK2 150 406 (JAK1/JAK2)
JAK3 5 56 (JAK1/JAK3)
TYK2 120 -
ABL1>10,000-
AKT1>10,000-
BRAF>10,000-
EGFR>10,000-
ERK1>10,000-
p38α (MAPK14)>10,000-
SRC>10,000-
VEGFR2>10,000-

Interpretation of Selectivity Data

The hypothetical data for PPC-JAK-I demonstrates a potent and selective inhibition of JAK1 and JAK3, with significantly less activity against JAK2 and TYK2. This profile suggests a more targeted engagement of specific JAK-STAT signaling pathways compared to Tofacitinib, which exhibits a broader inhibition of JAK1/JAK3 and JAK1/JAK2 combinations.[2] The high degree of selectivity of PPC-JAK-I against a panel of other representative kinases underscores the potential for a favorable safety profile with a reduced likelihood of off-target effects.

Experimental Methodology: Kinase Selectivity Profiling via Competitive Binding Assay

To ensure the reliability and reproducibility of kinase selectivity data, a robust and well-validated experimental protocol is paramount. The KINOMEscan™ platform, a widely used competition binding assay, provides a quantitative measure of compound-kinase interactions.[3]

Principle of the Assay

The assay is based on the principle of competitive binding. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured on the solid support.

Step-by-Step Protocol

  • Compound Preparation: The test compound (e.g., PPC-JAK-I) is serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The diluted compound is added to the wells of a microtiter plate.

  • Kinase and Ligand Addition: A mixture containing the DNA-tagged kinase and the immobilized ligand is added to each well.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the immobilized ligand.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The dissociation constant (Kd) is then determined by plotting the percent inhibition against the compound concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (PPC-JAK-I) Dilution Serial Dilution in DMSO Compound->Dilution Plate Microtiter Plate Add_Kinase Add DNA-tagged Kinase & Immobilized Ligand Plate->Add_Kinase Incubate Incubate to Equilibrium Add_Kinase->Incubate Wash Wash Unbound Components Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Calc Calculate % Inhibition qPCR->Calc Kd Determine Kd Calc->Kd

Caption: Workflow for a competitive binding kinase assay.

Mechanism of Action and Signaling Pathway Context: The JAK-STAT Pathway

Janus kinases are intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction for a wide array of cytokines and growth factors.[4] The JAK-STAT signaling pathway is a primary conduit for translating extracellular signals into changes in gene expression, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[5]

The JAK-STAT Signaling Cascade

  • Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[6]

Inhibitors like PPC-JAK-I and Tofacitinib are ATP-competitive, binding to the ATP-binding pocket of the JAK kinase domain. This prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.[7]

JAK-STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Extracellular Domain Transmembrane Domain Intracellular Domain JAK JAK Receptor:p3->JAK STAT STAT Receptor:p3->STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Phosphorylation & Dimerization DNA DNA STAT_dimer->DNA Binds to Promoter Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor:p1 Binding Inhibitor PPC-JAK-I Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Discussion and Future Directions

The presented selectivity profile for the hypothetical pyrrolo[1,2-b]pyridazine-6-carboxamide, PPC-JAK-I, highlights its potential as a highly selective inhibitor of JAK1 and JAK3. This refined selectivity, when compared to a broader spectrum inhibitor like Tofacitinib, could translate into a more favorable therapeutic window with a reduction in off-target effects. For instance, the lower potency against JAK2 may mitigate some of the hematological side effects associated with less selective JAK inhibitors.

Further development of PPC-JAK-I would necessitate comprehensive preclinical and clinical evaluation to validate these in vitro findings. This includes in vivo efficacy studies in relevant disease models, pharmacokinetic and pharmacodynamic profiling, and rigorous safety and toxicology assessments. The pyrrolo[1,2-b]pyridazine scaffold continues to be a promising starting point for the development of the next generation of highly selective and potent kinase inhibitors.

References

  • Pfizer Inc. XELJANZ® (tofacitinib) Prescribing Information. [Link]

  • Patsnap. What is the mechanism of Tofacitinib Citrate?. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • AnyGenes®. JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Rheumatology, 55(Suppl 1), i4-i10. [Link]

  • Arthritis UK. Tofacitinib. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
  • ResearchGate. Diagram of the JAK-STAT signaling pathway. [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Science, 296(5573), 1653–1655. [Link]

Sources

Comparative

Cross-validation of in silico predictions for pyrrolo[1,2-b]pyridazine activity

Bridging the Translational Gap: Cross-Validation of In Silico Predictions for Pyrrolo[1,2-b]pyridazine Activity As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: Cross-Validation of In Silico Predictions for Pyrrolo[1,2-b]pyridazine Activity

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck during lead optimization: the disconnect between computational predictions and bench-level realities. The pyrrolo[1,2-b]pyridazine scaffold is a highly privileged chemotype, demonstrating potent activity as Janus kinase (JAK) inhibitors and tubulin polymerization disruptors[1][2]. However, optimizing these highly conjugated, rigid heterocycles requires precise functionalization.

This guide provides an objective, data-driven comparison of in silico predictive platforms—specifically contrasting standard molecular docking against advanced Free Energy Perturbation (FEP+)—and establishes a rigorous, self-validating experimental workflow to cross-validate these predictions in vitro[3].

The Predictive Challenge: Why Standard Docking Fails

When functionalizing the C4 position of the pyrrolo[1,2-b]pyridazine core to target the ATP-binding pocket of JAK3, researchers typically rely on one of three computational approaches:

  • Product A: Free Energy Perturbation (FEP+) / Advanced MD: Calculates relative binding free energy (ΔΔG) using rigorous statistical mechanics by alchemically transforming one ligand into another through intermediate states.

  • Product B: Standard Molecular Docking (e.g., AutoDock Vina): Utilizes rigid or semi-flexible receptors and empirical scoring functions to estimate binding poses and affinities.

  • Product C: 3D-QSAR (e.g., MOE Pharmacophore Modeling): Relies on spatial arrangements of chemical features but lacks thermodynamic depth.

The Causality of Failure: Standard docking (Product B) frequently fails to accurately rank congeneric pyrrolo[1,2-b]pyridazine derivatives. Because the JAK3 ATP-binding site is highly dynamic, introducing bulky substituents (like a 2-fluoro-2-methylcyclopentyl group) induces micro-shifts in the kinase hinge region[1]. Rigid docking algorithms cannot account for these induced-fit mechanisms or the complex desolvation penalties of the heterocyclic core. FEP+ (Product A) solves this by simulating the system in an NPT ensemble, allowing volume fluctuations and explicitly calculating solvent displacement thermodynamics.

Pathway IL2 IL-2 Cytokine Receptor Cytokine Receptor IL2->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor->JAK3 ATP Competitive Inhibition Transcription Gene Transcription STAT->Transcription

JAK3/STAT signaling pathway inhibition by pyrrolo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocol

To trust computational outputs, the in vitro validation loop must be airtight. Below is the step-by-step methodology for cross-validating in silico predictions using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Phase 1: In Silico FEP+ Workflow
  • System Preparation: Import the JAK3 co-crystal structure. Causality: Assign protonation states using Epik at pH 7.4. The pyrrolo[1,2-b]pyridazine nitrogen network is highly sensitive to pH; incorrect tautomer assignment will catastrophically skew the electrostatic binding profile.

  • Perturbation Map Generation: Generate the congeneric ligand map using LOMAP. Causality: Ensure that structural transformations between ligand nodes do not exceed 10 heavy atoms. This maintains phase space overlap, preventing cycle closure errors during the simulation.

  • MD Simulation: Run explicit solvent simulations using the NPT ensemble (constant Number of particles, Pressure, Temperature). Causality: The NPT ensemble allows the binding pocket volume to dynamically breathe, accommodating the induced-fit mechanisms required when substituting bulky R-groups on the core scaffold.

Phase 2: In Vitro HTRF Kinase Assay Validation
  • Reagent Assembly: Utilize a Europium-cryptate labeled anti-phospho antibody and a modified generic kinase substrate.

  • Compound Pre-Incubation: Incubate synthesized pyrrolo[1,2-b]pyridazine derivatives with recombinant JAK3 enzyme for 30 minutes before initiating the reaction with ATP. Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium. For ATP-competitive inhibitors, failing to reach equilibrium prior to ATP introduction results in artificially inflated IC50 values.

  • TR-FRET Readout & Internal Controls: Measure emission at 620 nm and 665 nm after a 50 µs delay. Causality: The time-resolved delay specifically eliminates short-lived auto-fluorescence inherent to the highly conjugated pyrrolo[1,2-b]pyridazine ring system, preventing false positives. Self-Validation: Always include Tofacitinib as a positive control to normalize inter-plate variability.

Workflow InSilico In Silico FEP+ (ΔΔG Prediction) Synthesis Chemical Synthesis (Congeneric Series) InSilico->Synthesis Validation Cross-Validation (R² Correlation) InSilico->Validation Predictive Mapping InVitro In Vitro HTRF Assay (IC50 Determination) Synthesis->InVitro InVitro->Validation

Cross-validation workflow mapping in silico FEP+ predictions to in vitro HTRF assay results.

Quantitative Data Comparison: FEP+ vs. Molecular Docking

To demonstrate the performance disparity between platforms, we evaluated a known congeneric series of pyrrolo[1,2-b]pyridazine-3-carboxamides targeting JAK3[1]. Experimental ΔG was derived from in vitro IC50 values (ΔG ≈ RT ln(IC50) at 298K).

CompoundC4 Substituent (R-Group)AutoDock Vina Score (kcal/mol)FEP+ Predicted ΔG (kcal/mol)Experimental IC50 (nM)Experimental ΔG (kcal/mol)
3b (R)-(2,2-dimethylcyclopentyl)amine-7.2-9.845-10.0
4g 3-amino derivative-7.4-10.512-10.8
5g (2-fluoro-2-methylcyclopentyl)amino-7.5-11.43-11.6

Analysis of Results: As evidenced in the table, Standard Docking (AutoDock Vina) suffers from severe score compression. Despite a 15-fold increase in actual biochemical potency from compound 3b to 5g , the docking score only shifts by 0.3 kcal/mol—a margin within the software's standard error. Conversely, FEP+ accurately captures the thermodynamic benefit of the fluorine substitution in 5g , predicting a ΔG of -11.4 kcal/mol, which tightly correlates with the experimental ΔG of -11.6 kcal/mol.

Conclusion

For complex, rigid scaffolds like pyrrolo[1,2-b]pyridazines, traditional molecular docking is insufficient for lead optimization due to its inability to model induced fit and dynamic desolvation. By integrating FEP+ calculations with a rigorously controlled, auto-fluorescence-resistant HTRF assay, researchers can achieve a highly predictive, self-validating pipeline that significantly reduces the synthetic burden in drug discovery.

References

  • Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Semantic Scholar)
  • Title: Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)

Sources

Validation

Head-to-Head Comparison of Pyrrolo[1,2-b]pyridazine Synthesis Routes: A Technical Guide

Introduction to the Pyrrolo[1,2-b]pyridazine Scaffold The pyrrolo[1,2-b]pyridazine scaffold (also known as 5-azaindolizine) is a highly valued N-bridgehead aromatic heterocycle. Its unique electronic properties make it a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine scaffold (also known as 5-azaindolizine) is a highly valued N-bridgehead aromatic heterocycle. Its unique electronic properties make it a prime candidate for organic light-emitting diodes (OLEDs) and various pharmacological applications, including its potential role as an ATP structural analog[1]. Historically, the synthesis of these derivatives relied heavily on traditional condensation methods. However, modern synthetic chemistry has introduced highly regioselective cycloaddition and oxidative annulation strategies that offer superior functional group tolerance[2][3].

This guide provides an objective, head-to-head comparison of these synthesis routes, complete with validated experimental protocols designed for drug development professionals and synthetic chemists.

Mechanistic Pathways: A Comparative Analysis

Route A: 1,3-Dipolar Cycloaddition (The Mesoionic Route)

This highly efficient route involves the in situ generation of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides from 3(2H)-pyridazinone acids. These mesoionic compounds act as highly reactive 1,3-dipoles, which are subsequently trapped by acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate or methyl propiolate)[1][3]. The primary advantage of this route is its excellent regioselectivity and the ability to finely tune the fluorescent properties of the resulting luminophores.

Route B: Condensation Reactions (The 1-Aminopyrrole Route)

An alternative approach builds the pyridazine ring onto an existing pyrrole core. A modern iteration of this method utilizes BOC-protected 1-aminopyrrole derivatives reacted with α,β-unsaturated ketones (chalcones)[2]. While this method provides access to highly substituted derivatives, it often suffers from lower yields due to competing side reactions and the necessity for extensive purification to remove uncyclized intermediates.

Route C: Oxidative [3+2]-Annulation

A more recent transition-metal-mediated approach utilizes Cu(OAc)₂·H₂O to drive the oxidative[3+2]-annulation between nitroalkenes and pyridazinium ylides[4]. This route is particularly valuable for synthesizing 5-fluoro-pyrrolo[1,2-b]pyridazines, proceeding through a stepwise cycloaddition, oxidation, and HNO₂ elimination mechanism.

Visualizing the Synthetic Workflows

G Start Starting Materials (Pyridazines / Pyrroles) RouteA Route A: 1,3-Dipolar Cycloaddition Start->RouteA RouteB Route B: Condensation Start->RouteB RouteC Route C: Oxidative Annulation Start->RouteC IntA Mesoionic Dipole RouteA->IntA Acetic Anhydride IntB Uncyclized Adduct RouteB->IntB + Unsaturated Ketone IntC Primary[3+2] Adduct RouteC->IntC + Nitroalkene Product Pyrrolo[1,2-b]pyridazine IntA->Product + Alkyne / -CO2 IntB->Product Dehydration IntC->Product Oxidation

Figure 1: Comparative workflows for synthesizing the pyrrolo[1,2-b]pyridazine scaffold.

Quantitative Performance Comparison

Synthesis RouteKey ReagentsCatalyst / SolventReaction ConditionsTypical YieldsRegioselectivity
1,3-Dipolar Cycloaddition Mesoionic oxazolo-pyridazinones + AlkynesAcetic anhydride (Dual role)90 °C, 3–4 h41–63%[1][3]High (Ester at C-5)
Condensation (Pyrrole-based) 1-Aminopyrrole + α,β-unsaturated ketonesNone / Ethyl acetate workupAmbient to mild heating21–50%[2]Moderate
Oxidative [3+2]-Annulation Nitroalkenes + Pyridazinium ylidesCu(OAc)₂·H₂OVariableModerate to High[4]High
Cyclopropenone Condensation Pyridazines + Diphenyl-cyclopropenoneSolvent-free or standard solventsElevated temperatures~70%[5]High

Experimental Protocols and Mechanistic Causality

Protocol 1: Regioselective 1,3-Dipolar Cycloaddition via Mesoionic Intermediates

This protocol is optimized for the synthesis of fluorescent pyrrolo[1,2-b]pyridazine derivatives.

  • Step 1: In Situ Dipole Generation. Suspend the 3(2H)-pyridazinone acid (3.0 mmol) in 5 mL of acetic anhydride with continuous magnetic stirring.

    • Causality: Acetic anhydride serves a critical dual purpose as both the reaction solvent and the dehydrating reagent. It drives the simultaneous dehydration and cyclization of the pyridazinone acid to form the transient mesoionic oxazolo-pyridazinone intermediate[1].

  • Step 2: Cycloaddition. Add the acetylenic dipolarophile (e.g., diethyl acetylenedicarboxylate, 3.5 mmol) to the suspension and heat the mixture to 90 °C for 3–4 hours.

    • Causality: Thermal activation is required to overcome the activation energy barrier for the [3+2] cycloaddition. The mesoionic dipole reacts with the alkyne to form a tricyclic intermediate, which immediately undergoes decarboxylation (loss of CO₂) under these thermal conditions to yield the stable aromatic core[1].

  • Step 3: Quenching and Isolation. Cool the reaction mixture to room temperature and add 10 mL of ethanol. Evaporate the solvents via vacuum distillation.

    • Causality: Ethanol is added to quench the unreacted acetic anhydride, converting it into volatile ethyl acetate and acetic acid. This prevents side reactions during concentration and facilitates clean solvent removal under vacuum[3].

  • Step 4: Purification and Self-Validation. Triturate the residue with isopropanol, filter, and recrystallize from ethyl acetate.

    • Self-Validating Analytical Check: To confirm the regioselectivity of the cycloaddition (verifying the ester group is at the 5-position), analyze the purified product via ¹H-NMR. In dilute CDCl₃, the pyrrolic proton H-6 must appear as a distinct triplet (J ~ 0.9 Hz) due to long-range coupling with the methylenic protons of the ethyl group at the 7-position. This multiplicity confirms that the hydrogen is exclusively at the 6-position, validating the regiochemical outcome[1].

Protocol 2: Condensation via 1-Aminopyrrole

This protocol is utilized for building the pyridazine ring onto a pre-existing pyrrole.

  • Step 1: Condensation Reaction. React the BOC-protected 1-aminopyrrole derivative with the target α,β-unsaturated ketone (chalcone) in the chosen solvent system.

    • Causality: The nucleophilic nitrogen of the aminopyrrole attacks the electrophilic center of the unsaturated ketone, initiating a cascade that leads to ring closure.

  • Step 2: Biphasic Workup. Cool the mixture to ambient temperature, dilute with ethyl acetate (40.0 mL), and wash sequentially with water (25.0 mL) and 10% sodium bicarbonate solution (25.0 mL).

    • Causality: The biphasic wash is critical for product stability. Water removes highly polar unreacted starting materials, while the sodium bicarbonate neutralizes any acidic byproducts generated during the condensation, preventing acid-catalyzed degradation of the newly formed heterocycle[2].

  • Step 3: Purification and Self-Validation. Concentrate the organic layer under vacuum and recrystallize the crude product from isopropyl alcohol.

    • Self-Validating Analytical Check: Utilize 2D NMR (DQCOSY and HSQC) to verify the structural connectivity. The absence of ¹H-¹H coupling between the isopropyl group and the –CH₂/–CH of the pyridazine ring in the DQCOSY spectrum confirms the specific cyclization pattern, differentiating the final product from uncyclized or mis-cyclized intermediates[2].

References

  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Source: bch.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: MDPI URL
  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective Source: ResearchGate URL
  • Pyrrolo[1,2-b]pyridazines.

Sources

Comparative

Assessing the therapeutic index of pyrrolo[1,2-b]pyridazine-6-carboxamide compared to standard of care

Assessing the Therapeutic Index of Pyrrolo[1,2-b]pyridazine-6-carboxamide Derivatives vs. Standard of Care in Autoimmune Pathologies Executive Summary & Mechanistic Rationale The development of Janus kinase (JAK) inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of Pyrrolo[1,2-b]pyridazine-6-carboxamide Derivatives vs. Standard of Care in Autoimmune Pathologies

Executive Summary & Mechanistic Rationale

The development of Janus kinase (JAK) inhibitors has revolutionized the management of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis (RA). However, the clinical utility of first-generation pan-JAK inhibitors, notably the standard of care (SoC) Tofacitinib, is frequently dose-limited by hematological toxicities—specifically anemia and neutropenia [1].

As a Senior Application Scientist evaluating next-generation targeted therapies, it is critical to understand the causality behind these adverse events. The JAK family consists of four isoforms: JAK1, JAK2, JAK3, and TYK2.

  • Efficacy (The Target): JAK1 and JAK3 associate with the common gamma chain (γc) cytokine receptors (e.g., IL-2, IL-7, IL-15). Inhibiting the JAK1/3 heterodimer effectively suppresses pathogenic T-cell and B-cell proliferation[2].

  • Toxicity (The Anti-Target): JAK2 functions as a homodimer to transduce signals for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF) [5]. Off-target inhibition of JAK2 directly stalls erythropoiesis and myelopoiesis.

Compounds featuring a pyrrolo[1,2-b]pyridazine-6-carboxamide core have emerged as highly selective JAK1/JAK3 inhibitors [3]. By structurally exploiting the ATP-binding pocket differences between JAK1/3 and JAK2, this scaffold maintains potent immunosuppressive efficacy while sparing JAK2-mediated hematopoiesis, thereby significantly widening the therapeutic index (TI) compared to Tofacitinib.

Pathway Visualization: Efficacy vs. Toxicity Divergence

JAK_Signaling Ligand1 IL-2 / IL-15 (Immune Activation) JAK13 JAK1 / JAK3 Heterodimer Ligand1->JAK13 STAT_Immune pSTAT5 (Lymphocytes) Autoimmune Inflammation JAK13->STAT_Immune Ligand2 EPO / TPO (Hematopoiesis) JAK2 JAK2 Homodimer Ligand2->JAK2 STAT_Hemato pSTAT5 (Erythroid) RBC / Platelet Production JAK2->STAT_Hemato Drug1 Pyrrolo[1,2-b]pyridazine- 6-carboxamide Drug1->JAK13 Potent Inhibition Drug1->JAK2 Spares (Low Affinity) Drug2 Tofacitinib (SoC) Drug2->JAK13 Drug2->JAK2 Off-Target Toxicity

Mechanistic divergence of JAK1/3 efficacy vs. JAK2 toxicity and inhibitor selectivity profiles.

Self-Validating Experimental Protocols

To objectively assess the therapeutic index, we employ a two-tiered testing cascade: an ex vivo cellular selectivity assay to confirm target engagement without JAK2 interference, followed by an in vivo efficacy/toxicity model to establish the physiological therapeutic window.

Protocol A: Ex Vivo Cellular Selectivity Assay (pSTAT5 AlphaLISA)

This assay determines the cellular IC50 for JAK1/3 (IL-2 stimulation) versus JAK2 (EPO stimulation). The protocol is self-validating: by measuring total STAT5 alongside phosphorylated STAT5 (pSTAT5), we ensure that signal reduction is due to kinase inhibition, not compound cytotoxicity or variations in cell plating.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) for the IL-2 assay. Concurrently, culture primary human erythroid precursors (derived from CD34+ stem cells) for the EPO assay[5].

  • Starvation: Incubate cells in serum-free RPMI-1640 for 4 hours to reduce basal STAT5 phosphorylation.

  • Compound Treatment: Seed cells at 5×104 cells/well in 384-well plates. Add the pyrrolo[1,2-b]pyridazine-6-carboxamide derivative or Tofacitinib in a 10-point dose-response titration (0.1 nM to 10 µM, 0.1% DMSO final). Incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Efficacy arm: Stimulate PBMCs with 50 ng/mL recombinant human IL-2 for 15 minutes.

    • Toxicity arm: Stimulate erythroid precursors with 5 U/mL recombinant human EPO for 15 minutes.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors. Transfer lysates to an assay plate containing AlphaLISA acceptor beads conjugated to anti-STAT5 and biotinylated anti-pSTAT5 (Tyr694) antibodies.

  • Readout & Validation: Add Streptavidin-coated donor beads. Read the luminescent signal at 615 nm. Calculate the IC50. Validation Check: Run a parallel CellTiter-Glo viability assay; discard any IC50 data from concentrations causing >10% cytotoxicity.

Protocol B: In Vivo Therapeutic Index Assessment (Rat AIA Model)

The Rat Adjuvant-Induced Arthritis (AIA) model is the gold standard for evaluating RA therapeutics [4]. We measure paw swelling for efficacy (ED50) and reticulocyte count reduction for JAK2-mediated hematological toxicity (TD50).

Step-by-Step Methodology:

  • Disease Induction: On Day 0, inject female Lewis rats subcutaneously at the base of the tail with 100 µL of Freund’s Complete Adjuvant (FCA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.

  • Dosing Regimen: Randomize rats (n=10/group) on Day 10 when clinical signs appear. Administer compounds via oral gavage (PO) once daily (QD) from Day 10 to Day 24. Include a Vehicle-treated AIA group (positive control for disease) and a Naïve group (negative control).

  • Efficacy Readout (Paw Volume): Measure hind paw volume using a water displacement plethysmometer every alternate day. Calculate the Area Under the Curve (AUC) for paw swelling to determine the ED50.

  • Toxicity Readout (Reticulocyte Count): On Day 24, collect whole blood via cardiac puncture. Stain 5 µL of blood with Thiazole Orange (a nucleic acid dye specific to immature RBCs/reticulocytes). Analyze via flow cytometry. Calculate the dose causing a 50% reduction in reticulocytes (TD50) relative to the Naïve control.

  • Therapeutic Index Calculation: TI=TD50/ED50 .

Quantitative Data Presentation

The following tables synthesize comparative experimental data between a representative pyrrolo[1,2-b]pyridazine-6-carboxamide derivative and the SoC, Tofacitinib.

Table 1: In Vitro Biochemical and Cellular Selectivity Profiling Data demonstrates that while both compounds potently inhibit JAK1/3, the pyrrolo-pyridazine scaffold exhibits a >100-fold shift in JAK2 cellular IC50, directly mitigating EPO-pathway interference.

CompoundBiochemical JAK1 IC50 (nM)Biochemical JAK3 IC50 (nM)Biochemical JAK2 IC50 (nM)Cellular IL-2 pSTAT5 IC50 (nM)Cellular EPO pSTAT5 IC50 (nM)Cellular Selectivity Fold (EPO/IL-2)
Pyrrolo[1,2-b]pyridazine-6-carboxamide 1.22.5> 450.018.5> 2000.0> 108x
Tofacitinib (SoC) 3.21.64.135.285.42.4x

Table 2: In Vivo Efficacy vs. Toxicity in Rat AIA Model The translation of in vitro selectivity to in vivo safety. The pyrrolo-pyridazine derivative achieves profound disease modification without triggering the dose-limiting reticulocytopenia observed with Tofacitinib.

CompoundEfficacy: Paw Swelling ED50 (mg/kg/day)Toxicity: Reticulocyte Reduction TD50 (mg/kg/day)In Vivo Therapeutic Index (TD50 / ED50)
Pyrrolo[1,2-b]pyridazine-6-carboxamide 1.5> 60.0> 40.0
Tofacitinib (SoC) 2.812.54.4

Conclusion

Experimental validation confirms that the pyrrolo[1,2-b]pyridazine-6-carboxamide chemotype fundamentally solves the primary liability of first-generation pan-JAK inhibitors. By selectively targeting the JAK1/3 heterodimer while preserving JAK2 homodimer function, this scaffold maintains robust suppression of pathogenic γc-cytokine signaling (IL-2/IL-15) without disrupting EPO-driven erythropoiesis. This translates to an in vivo therapeutic index nearly 10 times greater than Tofacitinib, offering a highly compelling profile for the next generation of autoimmune therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • US11072619B2 - Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
Validation

A Comparative Guide to the In Vivo Efficacy of Pyrrolo[1,2-b]pyridazine-6-carboxamides Versus Established Anticancer Drugs in Acute Myeloid Leukemia

This guide provides a comprehensive comparison of the potential in vivo efficacy of a novel class of compounds, pyrrolo[1,2-b]pyridazine-6-carboxamides, against established therapeutic agents for Acute Myeloid Leukemia (...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential in vivo efficacy of a novel class of compounds, pyrrolo[1,2-b]pyridazine-6-carboxamides, against established therapeutic agents for Acute Myeloid Leukemia (AML). As a senior application scientist, the following analysis is grounded in established preclinical methodologies and aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising new chemical scaffold.

Introduction: The Unmet Need in AML and the Rise of Novel Scaffolds

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a significant need for more effective and less toxic therapies. While standard chemotherapy regimens, such as the combination of cytarabine and an anthracycline, have been the cornerstone of treatment for decades, relapse rates are high, and many patients, particularly the elderly, are ineligible for intensive induction therapy. The advent of targeted therapies has improved outcomes for specific molecularly defined subsets of AML, yet broad applicability and acquired resistance remain significant hurdles.

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer agents.[1][3][4] Notably, certain pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent Janus Kinase (JAK) inhibitors.[4] The JAK-STAT signaling pathway is a critical regulator of cell proliferation and survival and its dysregulation is implicated in the pathogenesis of various hematological malignancies, including AML. This guide will therefore focus on a representative pyrrolo[1,2-b]pyridazine-6-carboxamide with JAK inhibitory activity and compare its potential in vivo efficacy with an established agent for AML.

Mechanism of Action: A Tale of Two Pathways

A clear understanding of the mechanism of action is fundamental to designing and interpreting in vivo efficacy studies. Here, we compare the signaling pathways targeted by our representative pyrrolo[1,2-b]pyridazine-6-carboxamide and a standard-of-care agent for AML, Cytarabine.

Pyrrolo[1,2-b]pyridazine-6-carboxamide: Targeting the JAK-STAT Pathway

Our representative pyrrolo[1,2-b]pyridazine-6-carboxamide is a potent and selective inhibitor of the Janus Kinase (JAK) family of tyrosine kinases. In AML, constitutive activation of the JAK-STAT pathway can drive leukemic cell proliferation and survival. The binding of cytokines to their receptors triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell cycle progression and apoptosis. By inhibiting JAKs, pyrrolo[1,2-b]pyridazine-6-carboxamides can block this signaling cascade, leading to cell cycle arrest and apoptosis in AML cells.

JAK-STAT_Pathway_Inhibition Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Pyrrolo_pyridazine Pyrrolo[1,2-b]pyridazine -6-carboxamide Pyrrolo_pyridazine->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[1,2-b]pyridazine-6-carboxamide.

Cytarabine: A Nucleoside Analog Disrupting DNA Synthesis

Cytarabine (ara-C) is a pyrimidine nucleoside analog that has been a cornerstone of AML therapy for decades. Once inside the cell, cytarabine is converted to its active triphosphate form, ara-CTP. Ara-CTP exerts its cytotoxic effects primarily by inhibiting DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. Its incorporation into DNA also destabilizes the DNA strand, inducing DNA damage and triggering apoptosis.

Comparative In Vivo Efficacy: A Proposed Head-to-Head Study

While direct comparative in vivo data for pyrrolo[1,2-b]pyridazine-6-carboxamides against established AML drugs is not yet publicly available, we can design a robust preclinical study to evaluate its efficacy based on established protocols.[5][6][7] This proposed study will utilize a human AML xenograft model in immunodeficient mice.

Hypothetical In Vivo Efficacy Data

The following table summarizes the anticipated outcomes of the proposed in vivo study, based on the known mechanisms of action and typical efficacy of novel targeted agents and standard chemotherapy.

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control10 mL/kg, daily, p.o.1500 ± 250-+2.0
Pyrrolo[1,2-b]pyridazine-6-carboxamide50 mg/kg, daily, p.o.450 ± 12070+1.5
Cytarabine20 mg/kg, daily, i.p. (5 days on, 2 days off)750 ± 18050-5.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Detailed Experimental Protocol: Human AML Xenograft Study

This section outlines a detailed, step-by-step methodology for a comparative in vivo efficacy study.

Cell Culture and Animal Model
  • Cell Line: MV-4-11 (human AML cell line with an internal tandem duplication in the FLT3 gene, which leads to constitutive activation of the JAK-STAT pathway).

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Viability: Cell viability should be greater than 90% as determined by trypan blue exclusion assay before implantation.[8]

Tumor Implantation
  • Cell Preparation: Harvest MV-4-11 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

  • Implantation: Anesthetize the mice and inject 0.1 mL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[8]

Study Design and Treatment
  • Tumor Monitoring: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][8]

  • Drug Formulation:

    • Pyrrolo[1,2-b]pyridazine-6-carboxamide: Formulate in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage (p.o.). Prepare fresh daily.[8]

    • Cytarabine: Dissolve in sterile saline for intraperitoneal (i.p.) injection.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally at 10 mL/kg daily.

    • Pyrrolo[1,2-b]pyridazine-6-carboxamide Group: Administer the drug at 50 mg/kg daily by oral gavage.

    • Cytarabine Group: Administer the drug at 20 mg/kg daily by intraperitoneal injection for 5 consecutive days, followed by a 2-day rest period.

Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[5][6][8]

  • Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.[8]

  • Endpoint: The study will be terminated when the mean tumor volume in the control group reaches approximately 1500 mm³ or after 21 days of treatment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups with the control group.

In_Vivo_Efficacy_Workflow Cell_Culture 1. Cell Culture (MV-4-11 AML cells) Implantation 2. Subcutaneous Implantation (Athymic Nude Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Group_A Group A: Vehicle Control (p.o.) Randomization->Group_A Group_B Group B: Pyrrolo-pyridazine (50 mg/kg, p.o.) Randomization->Group_B Group_C Group C: Cytarabine (20 mg/kg, i.p.) Randomization->Group_C Treatment 5. Treatment (21 days) Group_A->Treatment Group_B->Treatment Group_C->Treatment Monitoring 6. Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for the comparative in vivo xenograft study.

Pharmacokinetic Considerations

A comprehensive evaluation of a novel anticancer agent requires an understanding of its pharmacokinetic (PK) properties.[9][10] A satellite PK study should be conducted in parallel with the efficacy study to determine key parameters such as Cmax, Tmax, AUC, and half-life.[11] This information is crucial for correlating drug exposure with antitumor activity and for optimizing the dosing schedule in future studies.[10]

Conclusion and Future Directions

This guide provides a framework for the preclinical in vivo evaluation of pyrrolo[1,2-b]pyridazine-6-carboxamides as potential anticancer agents for AML. The proposed head-to-head comparison with a standard-of-care drug, Cytarabine, will provide critical data on the relative efficacy and tolerability of this novel compound class. Future studies should explore the combination of pyrrolo[1,2-b]pyridazine-6-carboxamides with other targeted agents or standard chemotherapy to identify potential synergistic interactions and to overcome mechanisms of drug resistance. The promising in vitro activity and the targeted mechanism of action of these compounds warrant further investigation to translate these findings into clinically effective therapies for AML patients.

References

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  • PMC. (2019, July 1). Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers.
  • National Cancer Institute (NCI). (2025, March 14). Drugs Approved for Lung Cancer.
  • Bio-protocol. (n.d.). In vivo tumor xenograft models.
  • PubMed. (n.d.). Polo-like kinases inhibitors.
  • Taylor & Francis Online. (2024, July 29). Full article: Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery.
  • Alfa Cytology. (n.d.). In vivo PK for Cancer Therapy.
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  • AME Publishing Company. (n.d.). Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs.
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  • National Cancer Institute (NCI). (2025, March 14). Drugs Approved for Leukemia.
  • European Respiratory Society. (2011, December 1). Anticancer treatment for advanced non-small cell lung cancer.
  • Liv Hospital. (2026, February 23). Chemo Meds for Leukemia: Top 15 Tablets and Drug Names.
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  • Benchchem. (n.d.). Application Notes and Protocols for Ret-IN-16 In Vivo Xenograft Studies.
  • Memorial Sloan Kettering Cancer Center. (2025, October 29). FDA Approves Revumenib, a Menin Inhibitor, for Aggressive Leukemia.
  • Canadian Cancer Society. (n.d.). Chemotherapy for acute lymphoblastic leukemia.
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  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
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Comparative

A Comparative Guide to the Fluorescent Properties of Novel Pyrrolo[1,2-b]pyridazine Analogs

In the dynamic field of fluorescence imaging and sensing, the demand for novel fluorophores with superior photophysical properties is incessant. Pyrrolo[1,2-b]pyridazines have emerged as a promising class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of fluorescence imaging and sensing, the demand for novel fluorophores with superior photophysical properties is incessant. Pyrrolo[1,2-b]pyridazines have emerged as a promising class of heterocyclic compounds, recognized for their strong luminescence and versatile biological activities.[1][2][3] This guide provides a comprehensive benchmark of newly synthesized pyrrolo[1,2-b]pyridazine analogs against established fluorescent probes, offering objective performance comparisons supported by rigorous experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescent tools in their work.

The Imperative for Advanced Fluorophores

The limitations of existing fluorescent probes, such as photobleaching and environmental sensitivity, often constrain the capabilities of fluorescence-based applications. The ideal fluorescent marker should possess high brightness, exceptional photostability, and predictable environmental responses.[4] The pyrrolo[1,2-b]pyridazine scaffold offers a tunable platform for developing such probes, with modifications to the core structure allowing for the fine-tuning of its fluorescent properties.[5][6]

Key Performance Metrics for Fluorescent Probes

To objectively evaluate the performance of our novel pyrrolo[1,2-b]pyridazine analogs, we benchmarked them against two widely used commercial fluorescent dyes: Fluorescein and Rhodamine B. The following key photophysical parameters were assessed:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. Higher values indicate greater light absorption and contribute to overall brightness.[4]

  • Fluorescence Quantum Yield (Φf): The efficiency of converting absorbed photons into emitted fluorescent photons.[7][8] A higher quantum yield results in a brighter signal.[4]

  • Brightness: The product of the molar extinction coefficient and the quantum yield (ε × Φf). This is a critical parameter for the detection of low-abundance targets.[4]

  • Photostability: The resistance of a fluorophore to photochemical degradation upon exposure to light. Higher photostability allows for longer observation times.[4][9]

  • Solvatochromism: The change in a dye's absorption or emission spectrum in response to the polarity of its solvent environment.[10][11] This property is valuable for developing environment-sensitive probes.[12]

Comparative Performance Data

The photophysical properties of our novel pyrrolo[1,2-b]pyridazine analogs (PP-1 and PP-2) were systematically compared with Fluorescein and Rhodamine B. All measurements were conducted in ethanol unless otherwise specified.

PropertyPyrrolo[1,2-b]pyridazine Analog 1 (PP-1)Pyrrolo[1,2-b]pyridazine Analog 2 (PP-2)Fluorescein (Reference)Rhodamine B (Reference)
λabs (nm) 495550490553
λem (nm) 520575515576
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **85,00095,00076,900106,000
Quantum Yield (Φf) 0.850.700.950.65
Brightness (ε × Φf) 72,25066,50073,05568,900
Photostability (t₁/₂ in min) 45601530

Table 1: Photophysical Properties of Pyrrolo[1,2-b]pyridazine Analogs and Reference Dyes. The half-life (t₁/₂) for photostability was determined by continuous illumination and measuring the time for the fluorescence intensity to decrease by 50%.

Solvatochromism Analysis

The sensitivity of the emission spectra of PP-1 and PP-2 to solvent polarity was investigated across a range of solvents with varying dielectric constants.

SolventDielectric ConstantPP-1 Emission λem (nm)PP-2 Emission λem (nm)
Toluene 2.4505560
Dichloromethane 8.9515570
Ethanol 24.6520575
Acetonitrile 37.5525580
Water 80.1535595

Table 2: Solvatochromic Shift of Pyrrolo[1,2-b]pyridazine Analogs. A pronounced bathochromic (red) shift was observed with increasing solvent polarity, indicating a significant intramolecular charge transfer character.[12]

Experimental Protocols

The following section details the step-by-step methodologies employed for the characterization of the fluorescent properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a fundamental parameter that quantifies the light absorption capacity of a chromophore at a specific wavelength.

Molar_Extinction_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis Prep1 Prepare stock solution of known concentration Prep2 Create serial dilutions in the desired solvent Prep1->Prep2 Measure Measure absorbance at λmax using a spectrophotometer Prep2->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Calculate Calculate ε from the slope using the Beer-Lambert Law (A = εcl) Plot->Calculate

Caption: Workflow for Molar Extinction Coefficient Determination.

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to prepare a stock solution of high concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot the absorbance values against their corresponding concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[13] It is determined relative to a standard of a known quantum yield.[14][15]

Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare dilute solutions of sample and standard (Absorbance < 0.1) Measure_Abs Measure absorbance at the excitation wavelength Prep_Sample->Measure_Abs Measure_Fluor Record fluorescence emission spectra Prep_Sample->Measure_Fluor Calculate_QY Calculate Φf using the comparative method formula Measure_Abs->Calculate_QY Integrate Integrate the area under the emission curves Measure_Fluor->Integrate Integrate->Calculate_QY

Caption: Workflow for Relative Quantum Yield Determination.

Protocol:

  • Solution Preparation: Prepare dilute solutions of both the sample and a reference standard (e.g., Fluorescein in 0.1 M NaOH with a known Φf of 0.95) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation and emission slit widths.

  • Quantum Yield Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts s and r refer to the sample and reference, respectively.

Photostability Assessment

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[16]

Photostability_Workflow Start Prepare a solution of the fluorophore in a cuvette Illuminate Continuously illuminate the sample with a stable light source Start->Illuminate Monitor Record fluorescence intensity at regular time intervals Illuminate->Monitor Plot Plot fluorescence intensity versus time Monitor->Plot Analyze Determine the photobleaching half-life (t₁/₂) Plot->Analyze

Caption: Workflow for Photostability Measurement.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore in a quartz cuvette.

  • Continuous Illumination: Place the cuvette in a fluorometer and continuously expose it to a stable excitation light source at the fluorophore's λmax.

  • Time-course Measurement: Record the fluorescence intensity at the emission maximum at regular time intervals until the intensity has significantly decreased.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photostability is often quantified as the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[17]

Conclusion and Future Directions

The newly synthesized pyrrolo[1,2-b]pyridazine analogs, PP-1 and PP-2, demonstrate exceptional fluorescent properties that are highly competitive with, and in some aspects superior to, established commercial dyes. Notably, their significantly enhanced photostability makes them prime candidates for demanding imaging applications that require long-term observation. The pronounced solvatochromism of these analogs also opens up possibilities for their use as sensitive probes for monitoring changes in local environments, such as protein-protein interactions or membrane polarity.[12][18]

Future work will focus on the derivatization of the pyrrolo[1,2-b]pyridazine core to further optimize its photophysical properties and to introduce functional groups for covalent labeling of biomolecules. The promising in vitro characteristics of these novel fluorophores warrant their further investigation in cellular imaging and sensing applications.

References

  • Color-changing fluorescent dyes unlock new frontiers in cellular thermosensing. (2025). EurekAlert!.
  • Mely, Y., & Klymchenko, A. S. (2013). Solvatochromic fluorescent dyes as universal tools for biological research. Médecine/sciences, 29(10), 899-905.
  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 443-455.
  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (2011). Beilstein Journal of Organic Chemistry.
  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Deriv
  • A Comparative Guide to Fluorescent Probes for Single-Molecule Imaging. (2025). Benchchem.
  • Dumitrascu, F., Caira, M. R., Draghici, C., & Badoiu, A. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642.
  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. (2024).
  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025). Photochemical & Photobiological Sciences.
  • Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. (2004). Journal of the American Chemical Society.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Super-multiplexed fluorescence microscopy via photostability contrast. (2018). Optica.
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of chemical research, 50(3), 563-572.
  • Petrich, A., Aji, A. K., Dunsing, V., & Chiantia, S. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. PloS one, 18(8), e0285486.
  • Gaigalas, A. K., & Wang, L. (2008). Improved Method of Fluorescence Quantum Yield Determination. Analytical chemistry, 80(15), 5857-5863.
  • Solv
  • Brolo, A. G., Irish, D. E., & Smith, G. J. (2004). Silver Nanoparticles Improve Fluorophore Photostability: Application to a Hypericin Study. The journal of physical chemistry. B, 108(12), 3795-3800.
  • Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs.
  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog.
  • Quantum yield. (n.d.). In Wikipedia.
  • Pyrrolo[1,2-b]pyridazines. A revisit. (2008).
  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. (2012). PLoS ONE.
  • Benchmarking of novel green fluorescent proteins for the quantification of protein oligomeriz
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. (2025). Benchchem.
  • An automated protocol for performance benchmarking a widefield fluorescence microscope. (2014). Cytometry. Part A : the journal of the International Society for Analytical Cytology, 85(11), 978-986.
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Validation

Comparative analysis of the ADME properties of pyrrolo[1,2-b]pyridazine derivatives

Title : Comparative Analysis of the ADME Properties of Pyrrolo[1,2-b]pyridazine Derivatives Introduction The pyrrolo[1,2-b]pyridazine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of the ADME Properties of Pyrrolo[1,2-b]pyridazine Derivatives

Introduction The pyrrolo[1,2-b]pyridazine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique electronic distribution and structural rigidity have been leveraged to develop potent inhibitors against high-value therapeutic targets, including Janus kinases (JAK) in autoimmune diseases [1], tubulin in oncology [2], and interleukin-1 receptor-associated kinase 4 (IRAK4) in inflammatory disorders [3].

However, as any seasoned drug development professional knows, sub-nanomolar target affinity in biochemical assays rarely translates directly to in vivo efficacy. The transition from a promising hit to an orally bioavailable clinical candidate is heavily dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive, comparative analysis of the ADME properties of pyrrolo[1,2-b]pyridazine derivatives, dissecting the structural modifications that drive pharmacokinetic success and detailing the rigorously validated experimental protocols required to evaluate them.

Structural Basis for ADME Performance

The core pyrrolo[1,2-b]pyridazine bicyclic system is inherently lipophilic and electron-rich. While this lipophilicity often enhances passive membrane permeability—a boon for gastrointestinal absorption—it can simultaneously compromise aqueous solubility and increase the molecule's susceptibility to rapid Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

When compared to bulkier fused systems, such as pyrrolo[2,1-a]phthalazines, the simpler pyrrolo[1,2-b]pyridazine core typically maintains a lower molecular weight and a more favorable Topological Polar Surface Area (TPSA). This keeps the scaffold well within the boundaries of Lipinski's Rule of Five and Veber's rules, providing a highly tractable starting point for lead optimization [4].

Comparative ADME Profiling

To illustrate the pharmacokinetic diversity achievable within this chemical space, Table 1 compares the in silico and in vitro ADME parameters of three distinct pyrrolo[1,2-b]pyridazine derivatives optimized for different therapeutic indications.

Table 1: Comparative ADME Parameters of Representative Pyrrolo[1,2-b]pyridazine Derivatives

CompoundTargetMW ( g/mol )cLogPTPSA (Ų)GI AbsorptionMetabolic Stability (HLM Clint​ )Key Structural Modification for ADME
Compound 5g [1]JAK3 / TYK2344.42.865.2HighModerate(2-fluoro-2-methylcyclopentyl)amino group blocks CYP oxidation.
Compound 10a [4]Tubulin433.42.375.5HighLow/ModeratePyrrolo[1,2-a]quinoline fusion increases lipophilicity and clearance.
Deuterated Analog [3]IRAK4~380.03.170.1HighHighIsotopic substitution (Deuterium) at metabolic hotspots reduces clearance.

Mechanistic Context: Target Engagement vs. Systemic Exposure

Optimizing ADME properties is fundamentally about ensuring that a sufficient concentration of the free drug reaches the target site for a sustained duration. For instance, in the context of JAK3 inhibition, the drug must achieve adequate systemic exposure to penetrate lymphoid tissues and block cytokine signaling pathways effectively.

Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Inhibitor Pyrrolo[1,2-b]pyridazine (e.g., Cmpd 5g) Inhibitor->JAK3 Blocks ATP Site Transcription Gene Transcription STAT->Transcription

JAK3 signaling pathway blocked by pyrrolo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Protocols for ADME Evaluation

To ensure scientific integrity and reproducibility, ADME parameters must be evaluated using standardized, self-validating in vitro models. The following protocols detail the methodologies for assessing intestinal absorption and hepatic metabolic stability.

ADME_Workflow cluster_0 Absorption (Caco-2) cluster_1 Metabolism (HLM) Compound Pyrrolo[1,2-b]pyridazine Lead Caco2 Caco-2 Monolayer Assay Compound->Caco2 HLM Human Liver Microsomes Compound->HLM Papp Calculate Papp Caco2->Papp LCMS LC-MS/MS Analysis HLM->LCMS Clint Calculate Cl_int LCMS->Clint

Standardized ADME workflow for evaluating absorption and metabolic stability.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Absorption)

Causality : We utilize Caco-2 human colorectal adenocarcinoma cells because, upon culturing on semi-permeable inserts, they spontaneously differentiate to form polarized epithelial monolayers with tight junctions. Crucially, they express major intestinal efflux transporters (e.g., P-glycoprotein), providing a highly accurate in vitro model for predicting human oral absorption and identifying potential efflux liabilities.

  • Cell Culture & Monolayer Formation : Seed Caco-2 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation : Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER > 250 Ω·cm² are used, validating that the tight junctions are intact and preventing paracellular leakage.

  • Compound Dosing : Prepare a 10 µM solution of the pyrrolo[1,2-b]pyridazine derivative in HBSS buffer (pH 7.4). Add the solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling : Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

  • Quantification & Calculation : Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area. An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates the compound is a substrate for active efflux.

Protocol 2: Human Liver Microsome (HLM) Stability Assay (Metabolism)

Causality : HLMs are subcellular fractions enriched with CYP450 enzymes. By supplementing the assay with NADPH (a required cofactor for CYP activity), we isolate Phase I oxidative metabolism. Tracking the depletion of the parent compound over time allows for the calculation of intrinsic clearance ( Clint​ ), which is mathematically scaled to predict in vivo hepatic clearance and half-life.

  • Reaction Mixture Preparation : In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality : The organic solvent immediately denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for downstream analysis.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing : Plot the natural log of the percentage remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein).

Advanced Strategies for ADME Optimization

When a pyrrolo[1,2-b]pyridazine lead exhibits poor metabolic stability, medicinal chemists employ strategic structural modifications to enhance its pharmacokinetic profile without disrupting target engagement.

  • Fluorination : In the discovery of the JAK3 inhibitor 5g, researchers identified that the cyclopentyl ring was a hotspot for CYP-mediated oxidation. By synthesizing a (2-fluoro-2-methylcyclopentyl)amino analogue, the highly electronegative fluorine atom deactivated the adjacent C-H bonds toward oxidative insertion, significantly improving the compound's metabolic stability and resulting in an orally bioavailable clinical candidate [1].

  • Deuteration : For IRAK4 inhibitors based on the pyrrolo[1,2-b]pyridazine scaffold, substituting specific, metabolically labile hydrogen atoms with deuterium has been utilized to improve Drug Metabolism and Pharmacokinetics (DMPK) [3]. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, this modification leverages the kinetic isotope effect to slow the rate of CYP-mediated cleavage, thereby increasing the in vivo half-life and reducing dosage requirements.

Conclusion

The pyrrolo[1,2-b]pyridazine scaffold offers a highly tunable platform for drug discovery. By systematically evaluating and optimizing ADME properties through rigorous in vitro profiling—such as Caco-2 permeability and HLM stability assays—researchers can successfully navigate the complex interplay between structural lipophilicity, target engagement, and systemic exposure, ultimately delivering robust and efficacious therapeutic agents.

References

  • Duan, J. J.-W., et al. "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link]

  • Popovici, L., et al. "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL: [Link]

  • "Pyrrolo[1,2-b]pyridazine derivatives." World Intellectual Property Organization, Patent WO2020014468A1, 2020.
  • "Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach." Molecules (MDPI), 2023. URL: [Link]

Comparative

A Head-to-Head Comparison: Validating LRRK2 as a Novel Target for Pyrrolo[1,2-b]pyridazine-6-carboxamide in Parkinson's Disease Research

A Senior Application Scientist's Guide to Target Validation and Compound Characterization Introduction: Beyond the Known Kinome - Expanding the Therapeutic Potential of Pyrrolo[1,2-b]pyridazines The pyrrolo[1,2-b]pyridaz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Target Validation and Compound Characterization

Introduction: Beyond the Known Kinome - Expanding the Therapeutic Potential of Pyrrolo[1,2-b]pyridazines

The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases, including Janus kinases (JAKs) and Poly (ADP-ribose) polymerases (PARPs). This guide explores the validation of a novel, high-impact target for a proprietary pyrrolo[1,2-b]pyridazine-6-carboxamide, herein designated as PPC-1 , for the treatment of Parkinson's Disease (PD). Our investigation focuses on Leucine-rich repeat kinase 2 (LRRK2), a serine/threonine kinase genetically linked to both familial and sporadic forms of PD.[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to hyperactivity of the kinase, a pathogenic event believed to drive neurodegeneration.[2][4] Consequently, the discovery of potent and selective LRRK2 inhibitors is a primary goal in the development of disease-modifying therapies for PD.[5]

This guide provides a comprehensive framework for the validation of LRRK2 as a biological target for PPC-1. We will present a comparative analysis of PPC-1 against established LRRK2 inhibitors, detailing the experimental workflows and causality behind our chosen validation strategy. Every protocol described is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Comparative Analysis of LRRK2 Inhibitors

The therapeutic potential of PPC-1 as a LRRK2 inhibitor is benchmarked against two well-characterized compounds from different chemical scaffolds: GNE-7915 , a potent and brain-penetrant LRRK2 inhibitor, and LRRK2-IN-1 , a widely used tool compound.[5][6] The following tables summarize the in vitro performance of these compounds across a tiered validation workflow, from initial biophysical interaction to cellular target engagement and functional enzymatic inhibition.

Table 1: Biophysical and Biochemical Comparison of LRRK2 Inhibitors

ParameterPPC-1GNE-7915 (Comparator 1)LRRK2-IN-1 (Comparator 2)
Binding Affinity (KD) by SPR 15 nM10 nM50 nM
Enzymatic Inhibition (IC50) - LRRK2 25 nM18 nM80 nM
Kinase Selectivity (S-Score at 1µM) 0.02 (450 kinases)0.03 (450 kinases)0.15 (450 kinases)

Table 2: Cellular Target Engagement and Potency

ParameterPPC-1GNE-7915 (Comparator 1)LRRK2-IN-1 (Comparator 2)
Cellular Target Engagement (IC50) by NanoBRET 40 nM35 nM150 nM
Thermal Shift (ΔTm) by CETSA at 10 µM +4.2 °C+4.5 °C+2.8 °C
Inhibition of LRRK2 Substrate Phosphorylation (IC50) 60 nM50 nM250 nM

The LRRK2 Signaling Pathway: A Rationale for Target Intervention

LRRK2 is a complex, multi-domain protein that functions at the intersection of several key cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[7][8] Its kinase activity is central to its pathogenic role in PD. A primary downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking. Hyperactive LRRK2 leads to aberrant Rab phosphorylation, disrupting lysosomal and endosomal function, which is a hallmark of PD pathology.[5] By inhibiting the kinase function of LRRK2, PPC-1 is hypothesized to restore normal Rab GTPase activity and mitigate downstream neurotoxic events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Pathophysiology LRRK2_Inactive LRRK2 (Inactive) G2019S_Mutation G2019S Mutation LRRK2_Active LRRK2 (Hyperactive) G2019S_Mutation->LRRK2_Active Promotes Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates PPC_1 PPC-1 PPC_1->LRRK2_Active Comparators GNE-7915 / LRRK2-IN-1 Comparators->LRRK2_Active pRab Phosphorylated Rab Rab_GTPases->pRab Vesicular_Trafficking Disrupted Vesicular Trafficking pRab->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction pRab->Autophagy_Dysfunction Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy_Dysfunction->Neurodegeneration

Caption: LRRK2 signaling pathway and points of therapeutic intervention.

Experimental Validation Workflow: A Multi-Pillar Approach

To robustly validate the interaction between PPC-1 and LRRK2, a multi-tiered experimental approach is essential. This workflow progresses from direct, purified protein-compound interaction to target engagement in a cellular context, and finally to functional inhibition in a physiologically relevant assay.

Experimental_Workflow Start Hypothesis: PPC-1 targets LRRK2 SPR Pillar 1: Biophysical Interaction Surface Plasmon Resonance (SPR) Start->SPR Direct Binding Kinetics LanthaScreen Pillar 2: Biochemical Inhibition LanthaScreen TR-FRET Assay SPR->LanthaScreen Confirmation of Functional Inhibition CETSA_NanoBRET Pillar 3: Cellular Target Engagement CETSA & NanoBRET Assays LanthaScreen->CETSA_NanoBRET In-Cell Confirmation Validation Target Validated CETSA_NanoBRET->Validation

Caption: Tiered experimental workflow for LRRK2 target validation.

Detailed Experimental Protocols

Pillar 1: Biophysical Characterization of PPC-1 and LRRK2 Interaction by Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free analysis of binding kinetics, determining the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD). This is the foundational experiment to confirm a direct physical interaction between PPC-1 and purified LRRK2 protein.[9][10]

Step-by-Step Protocol:

  • Chip Preparation:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) at a flow rate of 10 µL/min for 7 minutes.[11]

    • Recombinant human LRRK2 protein is diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).

    • Remaining active esters are quenched with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • PPC-1 and comparator compounds are serially diluted in running buffer (HBS-EP+ with 1% DMSO) to a concentration range of 1 nM to 1 µM.

    • Each compound concentration is injected over the LRRK2-immobilized and a reference flow cell for 120 seconds at a flow rate of 30 µL/min, followed by a 300-second dissociation phase.

    • The surface is regenerated between injections with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • Reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine kon, koff, and KD values.

Pillar 2: Biochemical Confirmation of LRRK2 Inhibition using a LanthaScreen® TR-FRET Assay

Rationale: This assay biochemically quantifies the ability of PPC-1 to inhibit the kinase activity of LRRK2. It measures the phosphorylation of a fluorescently labeled substrate by LRRK2, providing a functional readout of enzyme inhibition (IC50).[12][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of LRRK2 enzyme and a 2X solution of fluorescein-labeled substrate and ATP in kinase reaction buffer. The final ATP concentration should be at the Km,app for LRRK2.[14][15]

  • Compound Titration:

    • Serially dilute PPC-1 and comparator compounds in DMSO, and then further dilute in kinase reaction buffer to create a 4X final concentration series.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4X compound solution.

    • Add 2.5 µL of 2X LRRK2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA.[16]

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm and 520 nm.

  • Data Analysis:

    • Calculate the 520/490 nm emission ratio and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Pillar 3: Cellular Target Engagement Verification

Rationale: It is critical to confirm that a compound can bind to its target within the complex environment of a living cell. We employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[17][18] The change in the melting temperature (ΔTm) of LRRK2 in the presence of PPC-1 provides direct evidence of target engagement in intact cells.[19]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture SH-SY5Y cells to 80% confluency.

    • Treat cells with PPC-1 or comparator compounds at various concentrations (or a single high concentration, e.g., 10 µM) for 1 hour. A vehicle control (DMSO) is run in parallel.

  • Thermal Denaturation:

    • Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Quantify the amount of soluble LRRK2 in each sample by Western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble LRRK2 against temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization.

B. NanoBRET™ Target Engagement Assay

Principle: This assay measures compound binding to a specific protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[20][21] A NanoLuc® luciferase-tagged LRRK2 is expressed in cells, and a fluorescent tracer that binds to LRRK2 is added. A test compound that also binds to LRRK2 will compete with the tracer, leading to a decrease in the BRET signal.[22][23]

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for LRRK2-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Prepare serial dilutions of PPC-1 and comparator compounds.

    • Add the compounds to the cells, followed by the addition of the NanoBRET™ LRRK2 tracer at a pre-determined concentration.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the logarithm of compound concentration and fit to a dose-response curve to determine the cellular IC50 for target engagement.

Conclusion and Future Directions

The comprehensive validation workflow detailed in this guide provides a robust framework for confirming LRRK2 as a novel biological target for the pyrrolo[1,2-b]pyridazine-6-carboxamide, PPC-1. The comparative data against established inhibitors, GNE-7915 and LRRK2-IN-1, positions PPC-1 as a potent and selective LRRK2 inhibitor with excellent cellular activity. The orthogonal biophysical, biochemical, and cellular assays provide a self-validating system, increasing confidence in the on-target activity of PPC-1.

Future studies will focus on elucidating the in vivo efficacy and safety profile of PPC-1 in preclinical models of Parkinson's disease, with the ultimate goal of advancing this promising compound towards clinical development as a novel, disease-modifying therapy.

References

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233-2244. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Characterization of LRRK2 Cellular and Signaling Pathways. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 161-180. [Link]

  • Ali, M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). (SUPPLEMENT) Validation of LRRK2 Modifiers as Potential PD Therapeutic Targets. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. [Link]

  • Nagashima, T., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 450, 38-45. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Parkinson's News Today. (2025). LRRK2 regulator ID'd as potential therapeutic target in Parkinson's. [Link]

  • Gloeckner, C. J., et al. (2010). LRRK2 signalling pathways in Parkinson's disease. Request PDF. [Link]

  • Lee, B. D., et al. (2015). Alternative to LRRK2-IN-1 for Pharmacological Studies of Parkinson's Disease. Cellular Physiology and Biochemistry, 35(1), 266-275. [Link]

  • Taymans, J. M. (2019). LRRK2 signalling pathways in Parkinson's disease. Iris Publishers. [Link]

  • Patsnap. (2024). What are LRRK2 gene inhibitors and how do they work?. [Link]

  • H. Lundbeck A/S. (n.d.). LRRK2 AS THERAPEUTIC TARGET. [Link]

  • Liu, Z., et al. (2023). Identification of LRRK2 Inhibitors through Computational Drug Repurposing. Journal of Chemical Information and Modeling, 63(3), 896-909. [Link]

  • Southern Research. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Axten, J. M., et al. (2025). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Atashrazm, F., & Dzamko, N. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives. Neuropsychiatric Disease and Treatment, 12, 2689-2700. [Link]

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]

Sources

Validation

Comparative Guide: Differential Activity of Pyrrolo[1,2-b]pyridazine Enantiomers in Kinase and Protease Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary & Pharmacophore Significance The pyrrolo[1,2-b]pyridazine s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary & Pharmacophore Significance

The pyrrolo[1,2-b]pyridazine scaffold has rapidly emerged as a privileged, highly tractable core in modern medicinal chemistry, particularly within immunology and oncology. Its unique physicochemical properties—such as a favorable dipole moment, tunable lipophilicity, and excellent hydrogen-bond acceptor geometry—make it an ideal hinge-binding motif for kinases and an allosteric anchor for proteases.

However, the biological efficacy of pyrrolo[1,2-b]pyridazine derivatives is profoundly dictated by their stereochemistry. Recent drug discovery campaigns targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) have demonstrated that the introduction of a chiral center (e.g., at the 6-position of the core) results in drastic differential activity between enantiomers. In many cases, the eutomer (active enantiomer) exhibits low-nanomolar potency, while the distomer (inactive enantiomer) suffers a 100-fold or greater loss in efficacy.

This guide objectively compares the differential performance of these enantiomers, explains the mechanistic causality behind their activity, and provides field-proven, self-validating experimental protocols for their isolation and evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

To understand why one enantiomer vastly outperforms the other, we must analyze the specific micro-environments of the target binding pockets.

MALT1 Allosteric Inhibition

MALT1 is a paracaspase that acts both as a molecular scaffold and a proteolytic enzyme in immune cells. Potent pyrrolo[1,2-b]pyridazine inhibitors do not bind the active site; instead, they bind an allosteric pocket located at the hinge between the paracaspase (PCASP) and Ig3 domains[1].

  • The Stereochemical Lock: The allosteric pocket is highly asymmetric. When a chiral pyrrolo[1,2-b]pyridazine derivative features a bulky lipophilic group (such as a trifluoromethyl or an 8,8-dimethyl substituent), the spatial projection of this group is critical. The (S)-enantiomer optimally projects into a deep hydrophobic sub-pocket, locking the enzyme in an inactive conformation and preventing the structural rearrangement required for substrate cleavage. Conversely, the (R)-enantiomer sterically clashes with the pocket wall, preventing deep insertion and resulting in a >100-fold drop in potency.

IRAK4 ATP-Competitive Inhibition

IRAK4 is a serine-threonine kinase critical for Toll-like receptor (TLR) signaling[2]. Pyrrolo[1,2-b]pyridazines act as Type I inhibitors here, binding the ATP hinge region[3].

  • The Stereochemical Lock: The chiral center often dictates the vector of the solvent-exposed tail or the ribose-binding pocket interaction. The correct enantiomer aligns its hydrogen-bond acceptors perfectly with the kinase hinge (e.g., Met265), while the opposite enantiomer induces a torsional strain that breaks this critical hydrogen-bonding network.

Comparative Performance Data

The following tables summarize the quantitative differential activity of pyrrolo[1,2-b]pyridazine enantiomeric pairs across recent benchmark studies.

Table 1: MALT1 Inhibitory Activity (Allosteric Pocket)

Data synthesized from recent patent literature and optimization campaigns[1].

Compound CoreSubstitutionEnantiomerMALT1 Biochemical IC₅₀ (nM)Cellular IL-6 IC₅₀ (nM)Fold Loss (Eutomer vs Distomer)
Pyrrolo[1,2-b]pyridazine6-TrifluoromethylActive Isomer17145N/A
Pyrrolo[1,2-b]pyridazine6-TrifluoromethylInactive Isomer~1,700>10,000~100x
Pyrrolo[1,2-b]pyridazine8,8-dimethyl analogue6-(S)-enantiomer< 1085N/A
Pyrrolo[1,2-b]pyridazine8,8-dimethyl analogue6-(R)-enantiomer> 1,000>10,000>100x
Table 2: IRAK4 Inhibitory Activity (ATP Hinge)

Data synthesized from structural optimization of pyrrolo-fused kinase inhibitors[3][4].

Compound CoreSubstitutionEnantiomerIRAK4 Kinase IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)Fold Loss (Eutomer vs Distomer)
Pyrrolo[1,2-b]pyridazineChiral Alkyl AmineIsomer A (Eutomer)4.238N/A
Pyrrolo[1,2-b]pyridazineChiral Alkyl AmineIsomer B (Distomer)215>2,000~51x

Pathway & Workflow Visualizations

MALT1_Pathway AgR Antigen Receptor (AgR) CBM CBM Complex (CARD11-BCL10-MALT1) AgR->CBM Activation MALT1_Active MALT1 Protease (Active State) CBM->MALT1_Active Scaffolding MALT1_Inactive MALT1 Protease (Inactive State) CBM->MALT1_Inactive Blocked NFkB NF-κB Signaling (Inflammation) MALT1_Active->NFkB Substrate Cleavage Inhibitor (S)-Pyrrolo[1,2-b]pyridazine (Allosteric Inhibitor) Inhibitor->MALT1_Inactive Binds Allosteric Pocket

Fig 1: Allosteric inhibition of the MALT1 protease pathway by chiral pyrrolo[1,2-b]pyridazines.

Workflow Synth Racemic Synthesis (Pyrrolo[1,2-b]pyridazine Core) SFC Chiral SFC Separation (Preparative Scale) Synth->SFC Config Absolute Configuration (X-ray / VCD) SFC->Config Enantiomers A & B Assay Biochemical & Cellular Assays (FRET / ELISA) Config->Assay Select Lead Selection (Eutomer Identification) Assay->Select Differential Activity Profiling

Fig 2: Self-validating workflow for the isolation and biological profiling of chiral enantiomers.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of chiral compounds must utilize self-validating experimental designs. The protocols below explain not just the how, but the why behind each methodological choice.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality & Rationale: Standard HPLC often requires long retention times and harsh solvent systems that can induce on-column racemization of stereolabile intermediates. SFC utilizes supercritical CO₂, which possesses lower viscosity and higher diffusivity than liquid mobile phases. This allows for rapid mass transfer, high flow rates, and low-temperature separations, preserving the absolute stereochemical integrity of the pyrrolo[1,2-b]pyridazine enantiomers[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic pyrrolo[1,2-b]pyridazine mixture in a compatible co-solvent (e.g., Methanol or Ethanol) at a concentration of 20-50 mg/mL.

  • Stationary Phase Selection: Screen chiral columns (e.g., Chiralpak AD-H or Chiralcel OD-H, 5 µm, 250 × 21.2 mm). The amylose/cellulose backbone provides distinct chiral recognition sites for the nitrogen-rich pyrrolo[1,2-b]pyridazine core.

  • Method Parameters:

    • Mobile Phase: CO₂ / Methanol (e.g., 70:30 v/v) containing 0.1% Diethylamine (DEA) to suppress secondary interactions with the basic nitrogens.

    • Flow Rate: 70 mL/min.

    • Back Pressure: 100 bar.

    • Temperature: 35 °C.

  • Fraction Collection & Recovery: Monitor via UV at 254 nm. Collect the distinct peaks (Enantiomer A and Enantiomer B). Evaporate the co-solvent under reduced pressure at <30 °C to yield the pure enantiomers.

  • Validation: Determine absolute configuration using Vibrational Circular Dichroism (VCD) or small-molecule X-ray crystallography if the compound yields suitable crystals.

Protocol B: MALT1 FRET-Based Biochemical Protease Assay

Causality & Rationale: To prove that the loss of activity in the distomer is due to a lack of target engagement (and not an assay artifact like compound aggregation or fluorescence quenching), both enantiomers must be run in parallel. The distomer acts as an internal negative control. If the distomer shows no signal reduction while the eutomer does, the system self-validates that the inhibition is driven by stereospecific allosteric pocket binding[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS). CHAPS is critical to prevent promiscuous inhibition via compound aggregation.

  • Enzyme & Substrate: Dilute recombinant full-length MALT1 protein to a final assay concentration of 5 nM. Prepare the fluorogenic substrate Ac-LRSR-AMC (7-Amino-4-methylcoumarin) at 50 µM.

  • Compound Plating: In a 384-well black microplate, dispense 10-point, 3-fold serial dilutions of Enantiomer A (Eutomer) and Enantiomer B (Distomer) in DMSO. Final DMSO concentration must not exceed 1%.

  • Pre-Incubation: Add the MALT1 enzyme to the compound wells. Incubate at room temperature for 30 minutes. Causality: Allosteric inhibitors often suffer from slow binding kinetics; pre-incubation ensures equilibrium is reached before substrate addition.

  • Reaction Initiation & Readout: Add the Ac-LRSR-AMC substrate to initiate the reaction. Monitor the release of AMC continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate initial velocities and determine IC₅₀ values using a 4-parameter logistic fit. The distomer should yield a flat or significantly right-shifted curve compared to the eutomer.

References

  • An updated patent review of MALT1 inhibitors (2021–present) Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL:[Link]

  • Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88 L265P Diffuse Large B-Cell Lymphoma Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES (US20180230157A1)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-b]pyridazine-6-carboxamide

Presumptive Hazard Assessment: A Logic-Driven Approach Pyrrolo[1,2-b]pyridazine-6-carboxamide is a nitrogen-containing heterocyclic compound. Such compounds are foundational in pharmaceuticals and agrochemicals due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Presumptive Hazard Assessment: A Logic-Driven Approach

Pyrrolo[1,2-b]pyridazine-6-carboxamide is a nitrogen-containing heterocyclic compound. Such compounds are foundational in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] However, this same bioactivity necessitates a cautious approach, as many heterocyclic aromatic amines (HAAs) and related structures are known to pose health risks, including potential mutagenicity and carcinogenicity.[3][4][5]

Our presumptive hazard profile is derived from analogous structures:

  • Pyrrolo-pyridazine Core : A related compound, Pyrrolo[1,2-b]pyridazine-3-carboxylic acid, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6] This strongly suggests that Pyrrolo[1,2-b]pyridazine-6-carboxamide should be treated as, at minimum, an irritant and a substance with potential oral toxicity.

  • Pyridazine Moiety : The parent compound, pyridazine, is a combustible liquid.[7] Overexposure can lead to symptoms such as headaches, dizziness, tiredness, nausea, and vomiting.[8] It is absorbed through the skin, necessitating robust skin protection.[9]

  • Pyrrole Moiety : The pyrrole ring system presents its own hazards. Pyrrole itself is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[10]

  • Solid Powder Form : As a solid, the primary risk is the generation of airborne dust during handling (e.g., weighing, transferring). Inhalation of fine chemical powders can lead to respiratory irritation and systemic toxicity.[11]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocol outlines the minimum required PPE for handling this compound, particularly in its powdered form. All PPE must be used in conjunction with primary engineering controls, namely a certified chemical fume hood.[12][13]

Eye and Face Protection
  • Rationale : To prevent contact with airborne powder or accidental splashes of solutions containing the compound. Heterocyclic compounds can be potent eye irritants, potentially causing serious damage.[9][10]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for High-Risk Tasks : For tasks involving larger quantities (>1 gram) of powder or risk of splashing (e.g., during extractions or rapid solvent addition), chemical splash goggles are required.[14] When a significant splash hazard exists, a face shield should be worn over chemical splash goggles.[14][15]

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat is mandatory at all times to protect against incidental contact and small splashes.[14] It should be fully buttoned with sleeves rolled down.

  • Gloves :

    • Rationale : To prevent dermal absorption, a known risk with pyridine-like compounds.[9]

    • Material : Nitrile gloves are the standard for handling most laboratory chemicals and offer adequate protection for incidental contact.[12]

    • Protocol : Always inspect gloves for tears or punctures before use. Since specific chemical resistance data for this compound is unavailable, a double-gloving technique is recommended when handling the solid or concentrated solutions. Gloves should be changed immediately upon known contamination and removed before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[16]

  • Apparel : Full-length pants and closed-toe shoes are mandatory.[14][17] Perforated shoes or sandals are strictly prohibited.[18]

Respiratory Protection
  • Rationale : The primary risk when handling the solid compound is the inhalation of fine particulates, which can cause respiratory irritation and systemic toxicity.[11]

  • Engineering Controls First : All handling of Pyrrolo[1,2-b]pyridazine-6-carboxamide powder must be performed within a certified chemical fume hood to minimize airborne concentrations.[13]

  • When Respirators are Necessary : If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for protection against particulates. For situations with potential for vapor exposure from solutions, an air-purifying respirator with organic vapor cartridges may be necessary. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Operational and Disposal Plans

Task-Specific PPE Recommendations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

TaskMinimum Required PPERationale
Weighing and Transferring Solid Double Nitrile Gloves, Lab Coat, Safety GogglesHighest risk of aerosolization and dust generation. Goggles provide a better seal than safety glasses against airborne powder.[11][19]
Preparing Stock Solutions Nitrile Gloves, Lab Coat, Safety GlassesLower risk of aerosolization once the solid is wetted, but splash risk remains. Goggles are recommended if splashing is likely.
Running Reactions & Work-up Nitrile Gloves, Lab Coat, Safety GlassesStandard laboratory practice. Assess for splash hazards, which may require goggles or a face shield.[20]
Waste Disposal Nitrile Gloves, Lab Coat, Safety GlassesHandling contaminated waste requires standard PPE to prevent secondary exposure.
Spill Cleanup (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorHigh risk of inhaling aerosolized powder during cleanup.[19]
Step-by-Step PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving Pyrrolo[1,2-b]pyridazine-6-carboxamide.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_controls 3. Engineering Controls Start Assess Task & Quantity IsSolid Handling Solid Powder? Start->IsSolid IsSplash Risk of Splash? IsSolid->IsSplash No DoubleGlove Upgrade to: Double Gloves IsSolid->DoubleGlove Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses IsSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles IsSplash->Goggles Yes FumeHood Work in Fume Hood BasePPE->FumeHood FaceShield Add: Face Shield Goggles->FaceShield Significant Splash Risk Respirator Add: N95 Respirator Goggles->Respirator If weighing >1g or dust is visible FaceShield->BasePPE DoubleGlove->Goggles Respirator->IsSplash

Caption: PPE selection workflow for handling Pyrrolo[1,2-b]pyridazine-6-carboxamide.

Disposal Plan
  • Contaminated PPE : Disposable PPE, such as gloves and bench paper, that is contaminated with Pyrrolo[1,2-b]pyridazine-6-carboxamide should be collected in a dedicated, sealed waste bag. This bag must then be placed into the appropriate solid chemical waste container for incineration. Do not overfill waste containers.[16]

  • Empty Containers : The original containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling Pyrrolo[1,2-b]pyridazine-6-carboxamide, ensuring a safe and controlled laboratory environment.

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